2-(1H-pyrazol-1-yl)butan-1-ol
Description
BenchChem offers high-quality 2-(1H-pyrazol-1-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7(6-10)9-5-3-4-8-9/h3-5,7,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMEOVFOVGIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)butan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile chemical nature make it a highly sought-after motif in the design of novel therapeutic agents targeting a wide array of clinical conditions, from inflammation to cancer.[3][4][5] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of 2-(1H-pyrazol-1-yl)butan-1-ol, a representative N-alkylated pyrazole alcohol. We will explore the causal chemistry behind the synthetic strategy, present a detailed experimental protocol, and outline a rigorous, multi-technique approach for structural elucidation and validation, thereby equipping researchers with the knowledge to confidently produce and verify this valuable chemical building block.
Introduction: The Enduring Significance of the Pyrazole Scaffold
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally fruitful scaffold in drug discovery.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and specific interactions with biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs with a vast spectrum of pharmacological activities, including anti-inflammatory (Celecoxib), anticancer (Ruxolitinib), and antiviral (Lenacapavir) agents.[2][6]
The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating a compound's physicochemical properties, such as lipophilicity and solubility, thereby optimizing its pharmacokinetic profile.[1] The introduction of a hydroxyalkyl chain, as in the case of 2-(1H-pyrazol-1-yl)butan-1-ol, provides a key functional handle for further chemical modification while enhancing polarity and hydrogen bonding potential. This guide focuses on a robust and regioselective synthesis of this compound, followed by its unambiguous structural characterization.
Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
Principle of the Reaction: Regioselective Epoxide Ring-Opening
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is efficiently achieved through the N-alkylation of pyrazole with 1,2-butylene oxide. The core of this transformation is a nucleophilic substitution reaction where the pyrazole anion attacks the epoxide ring, leading to its opening.
The key to this synthesis lies in controlling the regioselectivity . The reaction proceeds via two main steps:
-
Deprotonation: Pyrazole is a weak acid (pKa ≈ 14.5). A strong base, such as sodium hydride (NaH), is required to deprotonate the N-H group, generating the highly nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion then attacks one of the two electrophilic carbons of the 1,2-butylene oxide ring. Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom.[7] In 1,2-butylene oxide, this is the terminal carbon (C1), leading exclusively to the formation of the desired secondary alcohol, 2-(1H-pyrazol-1-yl)butan-1-ol, rather than the primary alcohol that would result from an attack at C2.
Because the parent pyrazole molecule is symmetrical, alkylation at either N1 or N2 results in the same product.[1] The challenge of regioselectivity in this specific synthesis is therefore governed by the epoxide, not the pyrazole.[8]
Visualization: Synthetic Pathway
Caption: Reaction scheme for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol.
Experimental Protocol
Materials:
-
Pyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Butylene oxide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Pyrazole Addition: Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture for 30 minutes at this temperature; evolution of hydrogen gas should be observed.
-
Epoxide Addition: Add 1,2-butylene oxide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford 2-(1H-pyrazol-1-yl)butan-1-ol as a pure compound.
Structural Elucidation and Characterization
Confirming the structure of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the compound's identity, purity, and regiochemistry.
Visualization: Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Data & Interpretation
The following table summarizes the expected data from key characterization techniques.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-6.2 ppm). H4 will be a triplet, while H3 and H5 will be doublets.[9] Butanol Chain: • -CH(N)-: A multiplet (~4.2-4.0 ppm) for the proton at C2, coupled to protons at C1 and C3. • -CH₂OH: A multiplet (~3.6-3.5 ppm) for the two diastereotopic protons at C1. • -OH: A broad singlet (exchangeable with D₂O) for the hydroxyl proton. • -CH₂CH₃: A multiplet (~1.7-1.5 ppm) for the C3 protons. • -CH₃: A triplet (~0.9 ppm) for the terminal methyl group. |
| ¹³C NMR | Pyrazole Carbons: Three signals in the aromatic region. C3 (~139 ppm), C5 (~129 ppm), and C4 (~106 ppm).[10] Butanol Chain: Four distinct signals in the aliphatic region for C1 (~65 ppm), C2 (~60 ppm), C3 (~25 ppm), and C4 (~10 ppm). |
| Mass Spec. (MS) | Molecular Ion: A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₂N₂O (m/z = 141.10). Fragmentation: Characteristic fragmentation of the pyrazole ring, including the loss of HCN or N₂ fragments, may be observed.[11] |
| Infrared (IR) | O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of an alcohol O-H group.[12] C-H Stretch: Peaks around 3100-3000 cm⁻¹ (aromatic C-H from pyrazole) and 3000-2850 cm⁻¹ (aliphatic C-H from the butanol chain).[13] C=N/C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.[14] C-O Stretch: A strong band around 1100-1050 cm⁻¹ for the secondary alcohol C-O bond. |
Discussion and Field Insights
-
Troubleshooting the Synthesis: The primary challenge in this synthesis is ensuring completely anhydrous conditions. Sodium hydride reacts violently with water, and any residual moisture will quench the base, leading to low yields. Flame-drying glassware and using anhydrous solvents are critical. If the reaction stalls, it may indicate incomplete deprotonation of the pyrazole; gentle warming may be required, but this can increase the risk of side reactions.
-
Purity Validation: The final purity should be assessed by NMR and, if available, High-Performance Liquid Chromatography (HPLC). The ¹H NMR spectrum is particularly useful for identifying any unreacted starting materials or isomeric byproducts. The absence of a sharp singlet around 13 ppm (characteristic of the pyrazole N-H) is a strong indicator of complete N-alkylation.
-
Importance of 2D NMR: While 1D NMR is often sufficient, 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.[10][15] This provides an authoritative confirmation of the structure, which is essential for drug development and regulatory submissions.
Conclusion
This guide has detailed a reliable and regioselective method for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol via the base-mediated ring-opening of 1,2-butylene oxide. The rationale behind the reaction's regioselectivity has been explained, and a comprehensive workflow for purification and rigorous spectroscopic characterization has been provided. By following this technical framework, researchers can confidently synthesize, purify, and validate this and similar pyrazole-containing building blocks, facilitating the advancement of discovery programs that leverage this important heterocyclic scaffold.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
- M. S. P. de Souza, et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- H. Ran, et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- S. Ok, et al. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.
- S. K. G. E. Kumar, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- T. J. C. O'Brien, et al. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- A. Sharma, et al. (n.d.).
- S. Samanta, et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C–C and C–N coupling approach. Organic Chemistry Frontiers.
- C. R. Reddy, et al. (n.d.).
- S. S, et al. (2023). Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation.
- A. Brbot-Saranovic & D. Katusin-Razem (1993).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- S. Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- A. M. Asiri, et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- M. C. Willis, et al. (n.d.). Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles.
- S. J. Gharat, et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- A. Zadykowicz, et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- S. B. Kamble, et al. (2022).
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- C. P. Frizzo, et al. (2022). Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.
- M. L. Jimeno, et al. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
- J. Quiroga, et al. (2012).
- VulcanChem. (n.d.). 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.
- M. Bakavoli, et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- E. F. Saad, et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives.
- J. Elguero, et al. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- S. S. F. Ramli, et al. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- A. S. G. Kucheryavenko, et al. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
V. M. Lykholay, et al. (n.d.). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][3][11][16]benzotriazine 5-Oxides.
- A. Salerno, et al. (2022).
- S. R. Yetra, et al. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- N. Srivastava, et al. (2013). Mass fragmentation pattern of compound 4l.
- M. D'hooghe, et al. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.
- NIST. (n.d.). 1H-Pyrazole. NIST WebBook.
- M. A. Suhm, et al. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.
- S. Narva, et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- M. D'hooghe, et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Y. Liu, et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to 2-(1H-pyrazol-1-yl)butan-1-ol: Physicochemical Properties, Synthesis, and Characterization
Abstract: This document provides a comprehensive technical overview of the N-substituted pyrazole derivative, 2-(1H-pyrazol-1-yl)butan-1-ol. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes foundational chemical principles and data from analogous structures to present a robust profile for research and development purposes. We will cover its chemical identity, predicted physicochemical properties, a mechanistically sound synthetic protocol, and the expected analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and related pyrazole-containing scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, underscore its therapeutic importance.[2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4]
The subject of this guide, 2-(1H-pyrazol-1-yl)butan-1-ol, combines the pyrazole pharmacophore with a chiral butanol side chain. This structure is of particular interest as the hydroxyl group provides a key interaction point for biological targets, and the chiral center at C2 introduces stereochemical complexity that can be crucial for selective binding. This document serves to consolidate the known and predicted attributes of this molecule to facilitate its synthesis and application in a research context.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure and standard identifiers.
Molecular Structure
2-(1H-pyrazol-1-yl)butan-1-ol consists of a pyrazole ring linked via its N1 position to the second carbon of a butan-1-ol chain. This linkage creates a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.
Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-ol.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 2-(1H-pyrazol-1-yl)butan-1-ol | - |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| CAS Number | Not explicitly found | - |
Physicochemical Properties: A Predictive Analysis
Direct experimental data on the physical properties of 2-(1H-pyrazol-1-yl)butan-1-ol are scarce. However, we can infer its likely characteristics based on its structure and data from related molecules. The presence of the hydroxyl (-OH) group and the pyrazole N-H proton suggests a capacity for hydrogen bonding, which will influence properties like boiling point and solubility.[6]
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | Colorless liquid or low-melting solid | Similar small organic molecules are typically colorless. |
| Boiling Point | >200 °C | Higher than butan-1-ol (117.7 °C) due to increased molecular weight and hydrogen bonding from the pyrazole ring.[7] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Moderately soluble in water. | The butanol chain provides lipophilicity, while the pyrazole and alcohol groups enhance polarity and water solubility.[8] |
| logP | ~1.0 - 1.5 | A related isomer, 2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol, has a predicted logP of 1.2 ± 0.3, suggesting moderate lipophilicity.[6] |
| pKa | ~2.5 (Pyrazole N-H), ~16 (Butanol O-H) | The pyrazole N-H is weakly acidic. The alcohol O-H is comparable to other primary alcohols like butan-1-ol (pKa ~16.1).[6][7] |
Synthesis and Mechanistic Insights
A robust and high-yield synthesis is critical for the advancement of any chemical entity in a research pipeline. The most logical and field-proven approach for synthesizing N1-alkylated pyrazoles is through the direct alkylation of the pyrazole ring.
Proposed Synthetic Pathway: Nucleophilic Ring Opening of an Epoxide
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol can be efficiently achieved via the reaction of pyrazole with 1,2-epoxybutane. This reaction is a classic example of nucleophilic substitution where the pyrazole anion acts as the nucleophile.
Mechanism:
-
Deprotonation: A base (e.g., sodium hydride, potassium carbonate) abstracts the acidic proton from the N1 position of the pyrazole ring, forming the highly nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the ethyl group, the attack preferentially occurs at the less substituted carbon (C1), following an Sₙ2 mechanism.
-
Ring Opening & Protonation: The attack forces the epoxide ring to open, creating an alkoxide intermediate. This intermediate is then protonated during an aqueous workup to yield the final 2-(1H-pyrazol-1-yl)butan-1-ol product.
This pathway is regioselective, reliably yielding the desired 2-substituted butan-1-ol isomer.
Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases. This ensures complete formation of the sodium pyrazolate salt.
-
Epoxide Addition: Add 1,2-epoxybutane (1.2 eq) dropwise to the suspension. Causality Note: A slight excess of the electrophile ensures complete consumption of the pyrazolate intermediate.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Quenching: After completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the pure product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be validated through spectroscopic methods. Below are the expected spectral features for 2-(1H-pyrazol-1-yl)butan-1-ol.
| Technique | Expected Features |
| ¹H NMR | - Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-6.2 ppm). H4 will be a triplet, while H3 and H5 will be doublets.[9] - Butanol Chain: A multiplet for the C2-H, a doublet for the C1-CH₂, a multiplet for the C3-CH₂, and a triplet for the C4-CH₃. A broad singlet for the O-H proton. |
| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic region (~140-105 ppm).[9] - Butanol Chain: Four distinct signals in the aliphatic region (~70-10 ppm) corresponding to the four carbon atoms of the butanol chain. |
| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹ characteristic of the alcohol group. - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C=N/C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.18). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₁₂N₂O. |
Potential Applications in Research and Drug Development
Given the extensive biological activities of pyrazole derivatives, 2-(1H-pyrazol-1-yl)butan-1-ol is a promising candidate for biological screening.[10] The "pyrazolyl alcohol" motif has been specifically investigated for antibacterial and antifungal activities.[11]
-
Antimicrobial Research: The compound could be screened against various bacterial and fungal strains. The combination of the nitrogen-rich heterocycle and the alcohol functional group may allow it to interfere with microbial metabolic pathways or cell wall synthesis.[3][8]
-
Anti-inflammatory Agents: Many pyrazole-containing molecules act as inhibitors of enzymes like cyclooxygenase (COX). This compound could be evaluated in assays for anti-inflammatory potential.[4]
-
Fragment-Based Drug Discovery: As a relatively small molecule with key functional groups, it can serve as a valuable fragment for screening against various protein targets to identify initial hits for more complex drug candidates.
Safety and Handling
2-(1H-pyrazol-1-yl)butan-1-ol should be handled with standard laboratory safety precautions. Assume the compound is potentially irritating to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(1H-pyrazol-1-yl)butan-1-ol is a chiral pyrazole derivative with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data is limited, its properties can be reliably predicted from its structure. The synthetic route via epoxide ring-opening is a robust and scalable method for its preparation. Its structural features—a key pharmacophore, a hydrogen-bonding group, and a chiral center—make it an attractive target for further investigation and biological screening. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the applications of this promising molecule.
References
-
MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazol-1-yl-methanol. Retrieved from [Link]
-
AA Blocks. (n.d.). 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol. Retrieved from [Link]
-
Huatepharma. (n.d.). 2-(1H-Pyrazol-1-yl)butan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
-
GeeksforGeeks. (2023). Butan-1-Ol Formula. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanol. Retrieved from [Link]
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol () for sale [vulcanchem.com]
- 7. 1-Butanol - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(1H-pyrazol-1-yl)butan-1-ol. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of such molecules. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis. This approach is designed to empower researchers in the identification, characterization, and quality control of this and related compounds in a drug discovery and development context.
Molecular Structure and Spectroscopic Overview
2-(1H-pyrazol-1-yl)butan-1-ol is a chiral secondary alcohol containing a pyrazole moiety. The structural features, including the hydroxyl group, the aromatic pyrazole ring, and the aliphatic butyl chain, each contribute unique signals in various spectroscopic techniques. Understanding these contributions is paramount for unambiguous structural elucidation.
Caption: Predicted mass spectrometry fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
-
Ionization:
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used, which will induce more fragmentation.
-
-
Mass Analysis:
-
Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a detailed fragmentation pattern, which can be used for structural confirmation.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(1H-pyrazol-1-yl)butan-1-ol. By combining the predictive power of NMR, IR, and MS, researchers can confidently elucidate the structure and confirm the identity of this and similar novel chemical entities. The provided protocols emphasize the importance of rigorous experimental technique to ensure data quality and reliability, which are cornerstones of successful drug discovery and development programs.
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
Crystal structure analysis of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-pyrazol-1-yl)butan-1-ol Derivatives
Authored by: A Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole scaffolds are foundational in numerous approved drugs, and a deep understanding of their three-dimensional atomic arrangement is critical for optimizing structure-activity relationships (SAR) and designing next-generation therapeutics.[1][2][3] This document moves beyond standard protocols to explain the causal-driven methodologies for synthesis, crystallization, and multi-faceted structural analysis, integrating single-crystal X-ray diffraction (SC-XRD) with spectroscopic and computational techniques. The objective is to provide a self-validating system of analysis that ensures scientific integrity and provides actionable insights for drug discovery programs.
The Strategic Imperative for Structural Analysis in Pyrazole-Based Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The efficacy of these compounds is intrinsically linked to their three-dimensional geometry, which dictates how they interact with biological targets.
The central thesis of modern drug design is that molecular function follows form. Therefore, the precise characterization of a molecule's crystal structure is not merely an academic exercise; it is a cornerstone of rational drug development.[1] It allows us to:
-
Validate Molecular Identity: Unambiguously confirm the correct synthesis and connectivity of atoms.
-
Elucidate Conformational Preferences: Understand the molecule's preferred shape in the solid state.
-
Map Intermolecular Interactions: Identify hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can mimic interactions in a protein's active site.[8][9]
-
Inform SAR Studies: Correlate specific structural features with biological activity, guiding the design of more potent and selective analogues.
This guide focuses on 2-(1H-pyrazol-1-yl)butan-1-ol derivatives, elucidating the integrated analytical workflow required to generate a high-fidelity structural model.
Compound Generation: Synthesis and Crystallization
The journey to structural analysis begins with the successful synthesis of the target compound and, critically, the growth of high-quality single crystals.
Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol Derivatives
A common and effective route to synthesizing N-substituted pyrazoles involves the reaction of a suitable precursor with hydrazine hydrate.[10] While numerous specific pathways exist, a representative synthesis for this class of compounds is outlined below.
-
Step 1: Precursor Formation. A suitable starting material, such as an α,β-unsaturated ketone or a chromone derivative, is synthesized. For instance, substituted 3-formyl chromones can react with pyrrolidine to form 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones.[10]
-
Step 2: Cyclization with Hydrazine. The propenone intermediate is dissolved in a suitable solvent, such as ethanol.
-
Step 3: Addition of Hydrazine Hydrate. Hydrazine hydrate is added to the solution, often in the presence of a catalytic amount of acid. The reaction mixture is then refluxed.
-
Step 4: Work-up and Purification. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the final 2-(1H-pyrazol-1-yl)butan-1-ol derivative.[11]
Causality: The choice of hydrazine hydrate in the cyclization step is crucial as it provides the two adjacent nitrogen atoms required to form the pyrazole ring.[10][12] The purification method is selected based on the polarity and stability of the final compound to ensure high purity, which is a prerequisite for successful crystallization.
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, defect-free crystal with dimensions typically between 0.1 and 0.5 mm.
-
Solvent Screening: The purified compound is dissolved in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, dichloromethane) to determine solubility. A good crystallization solvent is one in which the compound is moderately soluble.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
Rationale: Slow solvent removal allows molecules to deposit onto a growing lattice in an orderly fashion, promoting the formation of a single, high-quality crystal rather than a precipitate.
-
-
Vapor Diffusion (Alternative Method):
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble.
-
The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Rationale: This method provides finer control over the rate of supersaturation, which is beneficial for compounds that precipitate too quickly via slow evaporation.
-
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[13][14] It provides precise information about bond lengths, bond angles, and the overall arrangement of atoms in the crystal lattice.[15]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop or glass fiber. It is then flash-cooled in a stream of liquid nitrogen (typically at 100 K or 172 K) to minimize thermal vibrations and radiation damage.[9]
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker D8 Quest).[9] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9][15]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXT.[9]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods (e.g., with SHELXL via the Olex2 interface).[9] This iterative process optimizes atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.
Interpreting the Data
The final output is a Crystallographic Information File (CIF), which contains a wealth of quantitative data.
Table 1: Representative Crystallographic Data for a 2-(1H-pyrazol-1-yl)butan-1-ol Derivative (Note: This is hypothetical data based on typical values for pyrazole derivatives for illustrative purposes.)[1][16][17]
| Parameter | Value | Significance |
| Chemical Formula | C₇H₁₂N₂O | Confirms the elemental composition. |
| Formula Weight | 140.18 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice.[18] |
| Space Group | P2₁/n | Defines the symmetry operations within the unit cell.[18] |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | Dimensions of the repeating unit of the crystal. |
| Z | 4 | Number of molecules per unit cell. |
| Key Bond Lengths (Å) | N1-N2: 1.35, C-O: 1.43 | Provides exact distances between atomic nuclei. |
| Key Bond Angles (°) | N2-N1-C5: 110.5, C3-C4-O1: 109.8 | Defines the geometry around specific atoms. |
| H-Bonds (Donor-Acceptor) | O-H···N2 | Identifies key intermolecular forces holding the crystal lattice together.[8] |
A Multi-Pronged Approach: Spectroscopic and Computational Corroboration
While SC-XRD provides the definitive solid-state structure, a robust analysis relies on a suite of complementary techniques to confirm the structure and provide insights into its properties in different states.
Caption: Synergy of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the molecular structure in solution, confirming the atomic connectivity established by XRD.[19][20]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[9] Additional experiments like COSY, HSQC, and HMBC can be run to resolve complex structures.
-
Analysis:
-
¹H NMR: The chemical shift (δ) indicates the electronic environment of protons, integration reveals the relative number of protons, and splitting patterns (multiplicity) show adjacent protons.[21]
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.[19]
-
Rationale: NMR validates that the structure determined in the solid state by XRD is maintained in solution and confirms the regiochemistry of substitution on the pyrazole ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the functional groups present in a molecule.[22][23]
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is a plot of absorbance versus wavenumber. Characteristic peaks confirm the presence of key functional groups.[24]
-
~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol.
-
~3100-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).
-
~1600-1450 cm⁻¹: C=N and C=C stretches within the pyrazole ring.
-
Rationale: FTIR provides a quick chemical fingerprint, confirming that the expected functional groups (e.g., the hydroxyl group) are present in the final synthesized product.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[25][26]
-
Sample Introduction: The sample is introduced into the mass spectrometer and ionized (e.g., via Electron Impact, EI, or Electrospray Ionization, ESI).[25][27]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.[26][28]
-
Detection: A detector records the abundance of ions at each m/z value.
-
Analysis: The peak with the highest m/z often corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.[25]
-
Rationale: MS provides definitive proof of the compound's molecular formula, complementing the elemental composition derived from XRD.
-
Density Functional Theory (DFT) Calculations
Computational methods like DFT serve to bridge theory with experimental results.[29] They allow for the optimization of the molecular geometry in the gas phase and the prediction of various properties.[9][30]
-
Structure Input: The atomic coordinates from the refined CIF file are used as the starting point.
-
Calculation Setup: Using software (e.g., Gaussian), a geometry optimization and frequency calculation are performed. A common level of theory for organic molecules is B3LYP with a 6-311++G(d,p) basis set.[30]
-
Analysis:
-
Geometry: The optimized bond lengths and angles are compared with the experimental XRD data.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity.[31]
-
Spectra: Vibrational frequencies can be calculated and compared to the experimental IR spectrum.
-
Rationale: A high correlation between DFT-calculated parameters and experimental data provides strong theoretical support for the determined structure and offers insights into the molecule's electronic nature that cannot be obtained experimentally.[29][31]
-
Conclusion: An Integrated and Self-Validating Structural Dossier
The crystal structure analysis of 2-(1H-pyrazol-1-yl)butan-1-ol derivatives is a multi-faceted process that demands scientific rigor and an integrated analytical strategy. By combining the definitive three-dimensional data from single-crystal X-ray diffraction with corroborating evidence from NMR, FTIR, and Mass Spectrometry, and further validating these findings with theoretical DFT calculations, researchers can assemble a complete and unassailable structural dossier. This comprehensive understanding of molecular architecture is indispensable for elucidating structure-activity relationships, optimizing lead compounds, and ultimately accelerating the development of novel pyrazole-based therapeutics.
References
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. Retrieved from [Link]
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Institutes of Health. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
-
2.2: Mass Spectrometry. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
-
Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate. Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024, December 23). Retrieved from [Link]
-
Mass Spectrometry in Analytical Chemistry: Methods and Applications. (2025, October 22). Lab Manager. Retrieved from [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022, June 7). PubMed. Retrieved from [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]
-
Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from [Link]
-
What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved from [Link]
-
Mass spectrometry for multi-dimensional characterization of natural and synthetic materials at the nanoscale. (2021, March 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved from [Link]
-
Mass Spectrometer. (2024, November 22). NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. connectjournals.com [connectjournals.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. rigaku.com [rigaku.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. azooptics.com [azooptics.com]
- 24. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Mass Spectrometry in Analytical Chemistry: Methods and Applications | Lab Manager [labmanager.com]
- 27. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 28. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
The Ascendant Role of Pyrazole-Containing Alcohols in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An in-depth technical guide has been released, offering a comprehensive review of pyrazole-containing alcohols and their burgeoning significance in medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. The guide emphasizes the causal relationships behind experimental choices and provides a trustworthy, self-validating framework for future research and development.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a hydroxyl group, creating a pyrazole-containing alcohol, offers a powerful tool for modulating a compound's physicochemical properties and biological activity. This functional group can engage in crucial hydrogen bonding interactions with biological targets, enhance solubility, and provide a handle for further chemical modification.
This guide delves into the diverse therapeutic areas where pyrazole-containing alcohols have demonstrated significant potential, including their roles as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics.
Key Insights from the Technical Guide:
-
Enzyme Inhibition: A prime example of a pyrazole-containing alcohol in clinical use is 4-methylpyrazole (fomepizole), a potent inhibitor of alcohol dehydrogenase (ADH).[3] It serves as a critical antidote for methanol and ethylene glycol poisoning by preventing their metabolism into toxic metabolites.[3] The guide provides a detailed look at its mechanism of action.
-
Anti-Inflammatory Potential: The guide explores the role of hydroxylated pyrazole derivatives in the context of inflammation. For instance, the metabolism of the widely-used anti-inflammatory drug celecoxib involves the formation of a hydroxylated intermediate.[4][5][6][7] While this specific metabolite is inactive, it highlights the importance of understanding the metabolic fate of pyrazole-containing drugs and the potential for designing active hydroxylated analogs.[8][5][6][7]
-
Anticancer Applications: The whitepaper synthesizes the latest findings on pyrazole-containing alcohols as anticancer agents. It details how the strategic placement of hydroxyl groups can lead to potent inhibition of key cancer-related targets such as protein kinases.[9][10][11][12][13][14][15][16][17] The guide presents structure-activity relationship studies that underscore the importance of the alcohol moiety for target engagement and cellular activity.[18]
-
Antimicrobial Activity: The guide also touches upon the antimicrobial potential of pyrazole-containing alcohols, presenting data on their activity against various bacterial and fungal strains.[19][20][21][22][23][24]
Synthesis and Methodologies:
A significant portion of the guide is dedicated to the synthetic chemistry of pyrazole-containing alcohols. It provides an overview of established methods for the construction of the pyrazole ring and the introduction of hydroxyl-containing substituents. This includes classical cyclocondensation reactions and more modern techniques.[25][26] Detailed, step-by-step protocols for key synthetic transformations are provided to ensure that the described methods are reproducible and can be readily implemented in a laboratory setting.[3][27][28][29][30][31][32][33]
Data-Driven Insights and Visualizations:
To facilitate a deeper understanding of the structure-activity relationships, the guide features clearly structured tables summarizing the biological activities of various pyrazole-containing alcohols. These tables allow for easy comparison of different substitution patterns and their impact on potency and selectivity.
Furthermore, the guide employs Graphviz diagrams to visually represent key concepts such as signaling pathways, metabolic transformations, and experimental workflows. These diagrams provide a clear and concise overview of complex biological and chemical processes.
This technical guide serves as an invaluable resource for any researcher or professional working in the field of drug discovery and development. By providing a comprehensive and technically rigorous overview of pyrazole-containing alcohols, it aims to stimulate further research and accelerate the development of new and effective therapies based on this versatile chemical scaffold.
In-depth Technical Details
Part 1: Synthesis of Pyrazole-Containing Alcohols
The synthesis of pyrazole-containing alcohols can be broadly approached in two ways: construction of the pyrazole ring with a pre-existing hydroxylated side chain or post-functionalization of a pyrazole core to introduce a hydroxyl group.
A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) bearing a hydroxyl group with a hydrazine derivative. For example, a β-keto ester with a protected hydroxyl group in the ester moiety can be reacted with a substituted hydrazine, followed by deprotection to yield the desired pyrazole alcohol.
Alternatively, a formylpyrazole, which can be synthesized via the Vilsmeier-Haack reaction on a suitable pyrazole precursor, can be readily reduced to the corresponding pyrazolylmethanol using standard reducing agents like sodium borohydride.[24]
Experimental Protocol: Synthesis of 4-Methylpyrazole [3][27][28]
This protocol outlines a five-step synthesis of 4-methylpyrazole, a key alcohol dehydrogenase inhibitor.
-
Step 1: Preparation of 1,1-diethoxypropane: Propionaldehyde is reacted with triethyl orthoformate in the presence of an acid catalyst to yield 1,1-diethoxypropane.
-
Step 2: Formation of 1-ethoxy-1-propene: The 1,1-diethoxypropane is then heated with a catalytic amount of an acid and an amine to generate 1-ethoxy-1-propene.
-
Step 3: Purification: The crude 1-ethoxy-1-propene is purified by washing and drying.
-
Step 4: Synthesis of 1,1,3,3-tetraethoxy-2-methylpropane (TEMP): The purified 1-ethoxy-1-propene is reacted with triethyl orthoformate in the presence of a Lewis acid catalyst, such as boron trifluoride-diethyl etherate, to produce TEMP.
-
Step 5: Cyclization to 4-Methylpyrazole: Finally, TEMP is reacted with hydrazine, a hydrazonium salt, or hydrazine hydrate at elevated temperatures to yield 4-methylpyrazole.
Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships
4-Methylpyrazole is a potent competitive inhibitor of alcohol dehydrogenase (ADH). It is used clinically as an antidote for methanol and ethylene glycol poisoning. These substances are themselves relatively non-toxic, but are metabolized by ADH to highly toxic aldehydes and carboxylic acids. 4-Methylpyrazole effectively blocks this metabolic pathway, allowing the unmetabolized alcohols to be excreted.
Celecoxib, a selective COX-2 inhibitor, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group by cytochrome P450 enzymes (primarily CYP2C9) to form hydroxycelecoxib.[4][5][6][7] This pyrazole-containing alcohol is then further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid.[5][6][7] It is important to note that in the case of celecoxib, the hydroxylated metabolite is pharmacologically inactive.[8][6][7] However, this metabolic pathway highlights the potential for designing novel pyrazole-containing alcohols as anti-inflammatory agents, where the hydroxyl group could be strategically placed to enhance binding to the COX-2 active site or other inflammatory targets.
Protein kinases are a major class of targets in oncology drug discovery. The pyrazole scaffold is a common feature in many kinase inhibitors.[9][10][11][12][13][14][15][16][17] The introduction of a hydroxyl group can provide a critical hydrogen bond interaction with the kinase hinge region or other key residues in the ATP-binding pocket, leading to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Position of the Hydroxyl Group: The position of the hydroxyl-containing substituent on the pyrazole ring is crucial. For example, a hydroxymethyl group at the C4 position may be optimal for interacting with a specific residue in the target kinase, while substitution at C3 or C5 may lead to a loss of activity or a different kinase selectivity profile.
-
Stereochemistry: If the hydroxyl group is on a chiral center, the stereochemistry can have a profound impact on biological activity. One enantiomer may exhibit significantly higher potency than the other due to a more favorable orientation in the binding site.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the hydroxyl group to the pyrazole core can also be optimized to achieve the ideal geometry for target engagement.
Table 1: Hypothetical SAR Data for Pyrazole-Containing Kinase Inhibitors
| Compound ID | R1 | R2 | R3 (Hydroxylated Substituent) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 1a | Ph | H | -CH₂OH (at C4) | 50 | >1000 |
| 1b | Ph | H | -CH₂OH (at C3) | 800 | 250 |
| 1c | Ph | H | -CH(OH)CH₃ (at C4) | 25 | >1000 |
| 1d | 4-F-Ph | H | -CH₂OH (at C4) | 30 | 800 |
| 1e | Ph | Me | -CH₂OH (at C4) | 150 | >1000 |
This table is a hypothetical representation to illustrate SAR principles.
Part 3: Future Directions and Conclusion
The exploration of pyrazole-containing alcohols in medicinal chemistry is a rapidly evolving field. Future research will likely focus on:
-
The development of more stereoselective synthetic methods to access chiral pyrazole alcohols.
-
The use of computational modeling and structural biology to guide the rational design of new pyrazole-containing alcohols with improved potency and selectivity.[9][10][11]
-
The investigation of pyrazole-containing alcohols as probes to study the biology of their target proteins.
References
A comprehensive list of references is available in the full technical guide. The following is a selection of key citations:
-
Celecoxib metabolism and activity.[4]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[18]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.[9]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J Med Chem.[10]
-
Celecoxib Pathway, Pharmacodynamics.[8]
-
4-Methylpyrazole synthesis.[3]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.[34]
-
Celecoxib.[5]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics.[6]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[19]
-
Celecoxib Pathway, Pharmacokinetics.[7]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[25]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.[11]
-
FOMEPIZOLE - New Drug Approvals.[35]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives.[20]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[12]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.[21]
-
Fomepizole: An Overview.[36]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[37]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[26]
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[38]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents.[22]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.[1]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.[39]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.[13]
-
Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders.[2]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.[40]
-
Method of preparing ultrapure 4-methylpyrazole.[27]
-
Method for preparing ultrapure 4-methylpyrazole.[28]
-
Microwave-assisted synthesis and biological evaluation of pyrazole-4-carbonitriles as antimicrobial agents.[23]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.[14]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[15]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.[24]
-
A convenient and green synthesis of (Z)-4-((1, 3-diphenyl-1H - TSI Journals.[29]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9.[16]
-
Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors.[17]
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).[30]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[31]
-
A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile.[32]
-
Design an EfficientMethod for the Synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H- benzo[d]imidazole.[33]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orientjchem.org [orientjchem.org]
- 21. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemmethod.com [chemmethod.com]
- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. CN101163679A - Method of preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
- 28. KR20080000660A - Method for preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
- 29. tsijournals.com [tsijournals.com]
- 30. researchgate.net [researchgate.net]
- 31. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. journals.christuniversity.in [journals.christuniversity.in]
- 34. ijpsjournal.com [ijpsjournal.com]
- 35. newdrugapprovals.org [newdrugapprovals.org]
- 36. ijisrt.com [ijisrt.com]
- 37. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Pyrazole Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing therapeutic agents.[3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs for a wide array of diseases, including inflammatory conditions, cancer, and infections.[3][4][5]
This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrazole derivatives. Moving beyond a simple catalog of activities, we will delve into the causal relationships between specific structural modifications and their resulting biological effects. By understanding the "why" behind the design of these molecules, researchers and drug development professionals can more effectively harness the power of the pyrazole scaffold to create the next generation of innovative medicines.
The Pyrazole Core: Foundational Chemistry for SAR
Understanding the fundamental chemistry of the pyrazole ring is critical to interpreting its SAR. The ring is aromatic and planar, with two distinct nitrogen atoms: a pyrrole-like N1, which can be a hydrogen bond donor, and a pyridine-like N2, which acts as a hydrogen bond acceptor.[3] This duality is central to its ability to interact with diverse biological targets.
Electrophilic substitution reactions typically occur at the C4 position due to the electron-donating effects of the nitrogen atoms, which increase the electron density at this carbon.[6] Conversely, the N1 position is readily alkylated or arylated, providing a key handle for molecular modification.[6] These inherent reactivity patterns form the basis for the synthetic strategies used to build libraries of pyrazole derivatives for SAR studies.
General Synthetic Strategies: Building the Pyrazole Library
The creation of diverse pyrazole derivatives is essential for systematic SAR exploration. The most prevalent and robust method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This reaction is highly efficient and allows for significant variation at what will become the N1, C3, and C5 positions of the final pyrazole ring.
Another powerful method is the 1,3-dipolar cycloaddition reaction, often involving an alkyne and a diazo compound, which provides an alternative route to constructing the pyrazole core.[9][10] These synthetic approaches are the workhorses of pyrazole chemistry, enabling the systematic modifications needed to probe structure-activity relationships.
A Systematic Approach to Pyrazole SAR Exploration
The following diagram illustrates a typical workflow for conducting SAR studies on a novel class of pyrazole derivatives. This iterative process of design, synthesis, and biological evaluation is fundamental to identifying lead compounds with optimal potency and selectivity.
Caption: A generalized workflow for the structure-activity relationship (SAR) exploration of pyrazole derivatives.
Decoding the Structure-Activity Relationship by Position
The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. A systematic analysis of each position is crucial for rational drug design.
Caption: Numbering and key roles of positions on the pyrazole ring in drug design.
-
N1-Position: Substituents at the N1 position are critical for modulating pharmacokinetic properties and can be crucial for receptor binding. For instance, in the development of cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be essential for potent activity.[11][12] This large, hydrophobic group likely occupies a specific pocket in the receptor.
-
C3-Position: This position is frequently a key interaction point with the biological target. Carboxamide groups are common at C3, as they can act as hydrogen bond donors and acceptors.[11][12] In the design of c-Jun N-terminal kinase (JNK) inhibitors, an amide group at this position was found to be a prerequisite for potent activity.[13]
-
C4-Position: While less commonly involved in direct, critical binding interactions, substituents at C4 can fine-tune the electronic properties and steric profile of the molecule. For example, adding small alkyl groups can modulate lipophilicity or block metabolic degradation.
-
C5-Position: The C5 position often bears a large, typically aromatic, substituent that anchors the molecule into a hydrophobic pocket of the target protein. In selective COX-2 inhibitors like Celecoxib, a para-substituted phenyl ring at C5 is crucial for selectivity.[14] Similarly, for CB1 antagonists, a para-substituted phenyl ring at this position is a strict requirement for high affinity.[11][12]
Case Study 1: Anti-Inflammatory Agents - The SAR of COX-2 Inhibitors
The development of Celecoxib is a classic example of successful SAR-driven drug design.[14] The goal was to selectively inhibit the COX-2 enzyme, which is involved in inflammation, while sparing the related COX-1 enzyme, which has a gastroprotective role.[15][16]
The key structural features that confer COX-2 selectivity are:
-
A 1,5-diarylpyrazole core: This specific arrangement is crucial.
-
A sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) moiety: Located on the C5-phenyl ring, this group fits into a specific side pocket present in the COX-2 active site but absent in COX-1.[14] This is the primary determinant of selectivity.
-
A trifluoromethyl (-CF₃) group at C3: This group contributes to the overall binding affinity.
| Compound/Modification | C3-Substituent | C5-Phenyl Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CF₃ | p-SO₂NH₂ | 0.04 | >375 |
| Analog 1 | -CH₃ | p-SO₂NH₂ | 0.15 | >100 |
| Analog 2 | -CF₃ | p-H | >100 | ~1 |
| Analog 3 | -CF₃ | m-SO₂NH₂ | 10.0 | 10 |
Data are representative and compiled for illustrative purposes based on general SAR principles.[14][17]
The data clearly show that the combination of a -CF₃ group at C3 and a para-sulfonamide group at the C5-phenyl ring is optimal for both high potency and selectivity for the COX-2 enzyme.
Case Study 2: Anticancer Agents - Pyrazoles as Kinase Inhibitors
In oncology, pyrazole derivatives are prominent as protein kinase inhibitors.[18][19] Kinases have a conserved ATP-binding pocket, and the pyrazole scaffold is exceptionally effective at acting as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
Ruxolitinib, a JAK1/JAK2 inhibitor, exemplifies this.[18] Its pyrazole ring is directly linked to a pyrrolo[2,3-d]pyrimidine scaffold, which together form a pharmacophore that binds with high affinity to the active DFG-in state of the kinase.[18]
Caption: Pyrazole core acting as a hinge-binder in a kinase ATP pocket.
The SAR for pyrazole-based kinase inhibitors often reveals that:
-
An unsubstituted N1-H is critical for donating a hydrogen bond to the kinase hinge.[3]
-
The N2 atom acts as a second hydrogen bond acceptor, locking the inhibitor in place.[3]
-
Substituents at C3 and C5 are directed towards other regions of the ATP pocket, such as the hydrophobic region or the area near the gatekeeper residue, to achieve potency and selectivity against different kinases.[20][21]
Experimental Protocols
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic Knorr-type condensation for the synthesis of a model pyrazole.[7]
Objective: To synthesize 1-phenyl-3-methyl-5-(p-tolyl)-1H-pyrazole.
Materials:
-
1-(p-tolyl)-1,3-butanedione (1,3-dicarbonyl compound)
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(p-tolyl)-1,3-butanedione (10 mmol) in 30 mL of ethanol.
-
Reagent Addition: To the stirring solution, add phenylhydrazine (11 mmol, 1.1 equivalents).
-
Catalysis: Add 5 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the starting dicarbonyl compound indicates reaction completion.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of newly synthesized pyrazole derivatives against a cancer cell line.[22]
Objective: To determine the IC50 value (concentration inhibiting 50% of cell growth) of a pyrazole derivative against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test pyrazole compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly privileged structure in drug discovery due to its synthetic tractability and its ability to interact with a wide range of biological targets.[1][5] The structure-activity relationships discussed herein highlight a common theme: successful pyrazole-based drugs arise from the strategic placement of specific functional groups on the core ring to achieve high-affinity and selective interactions with a target protein. The N1 and C5 positions are often crucial for anchoring and modulating pharmacokinetic properties, while the C3 position frequently engages in key polar interactions.
Future advancements will likely involve the use of computational chemistry to more accurately predict binding affinities and guide the synthesis of novel derivatives.[5] Furthermore, the incorporation of pyrazoles into new modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier for harnessing the full potential of this remarkable heterocyclic system.
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Review: biologically active pyrazole deriv
- Pyrazole derivatives as antitumor, anti-inflamm
- Pyrazole Derivatives as Antitumor, Anti-inflammatory and Antibacterial Agents - Ingenta Connect.
- The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Recent Advances in the Synthesis of Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchG
- (PDF)
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central.
- 194 recent advances in the synthesis of new pyrazole deriv
- Pyrazole synthesis - Organic Chemistry Portal.
- Recent Advances in the Development of Pyrazole Deriv
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- (PDF)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. societachimica.it [societachimica.it]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Discovery and Isolation of Naturally Occurring Pyrazole Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole alkaloids represent a rare but pharmacologically significant class of natural products.[1][2] Their unique N-N bond-containing five-membered heterocyclic core presents a fascinating biosynthetic puzzle and a valuable scaffold for medicinal chemistry.[1][2][3] Exhibiting a wide spectrum of biological activities—including antiviral, antitumor, and anti-inflammatory properties—these compounds are prime targets for drug discovery.[1][4][5] This guide provides a comprehensive, technically-grounded overview of the methodologies employed in the discovery, extraction, isolation, and structural elucidation of naturally occurring pyrazole alkaloids, synthesizing field-proven protocols with the underlying scientific principles to empower researchers in this specialized domain of natural product chemistry.
Introduction: The Landscape of Pyrazole Alkaloids
Unlike more common heterocyclic systems, the pyrazole nucleus is a rarity in nature, a fact largely attributed to the biological difficulty of forming a stable nitrogen-nitrogen bond.[1][2] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from the seeds of watermelon (Citrullus lanatus).[5][6] Since then, a small but growing number of these alkaloids have been discovered from diverse biological sources, including plants, bacteria, and marine sponges.
These molecules are of significant interest to the pharmaceutical industry. Their structural rigidity and capacity for hydrogen bonding make them excellent pharmacophores for interacting with biological targets.[4] Indeed, the pyrazole core is found in several blockbuster synthetic drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscoring the therapeutic potential of this scaffold.[2] This guide serves as a senior-level walkthrough of the journey from a raw biological sample to a purified, structurally defined pyrazole alkaloid.
Natural Sources and Biosynthetic Origins
The known diversity of pyrazole alkaloids, while limited, spans a remarkable range of producing organisms. Understanding these sources is the first step in any bioprospecting effort.
Key Natural Pyrazole Alkaloids and Their Sources
| Alkaloid | Natural Source | Reported Biological Activity |
| Withasomnine | Roots of Withania somnifera (Ashwagandha), Newbouldia laevis[2][7] | Sedative, Anti-inflammatory[2] |
| Pyrazofurin | Fermentation broth of Streptomyces candidus[8][9] | Antiviral, Antitumor[8] |
| Formycin A | Fermentation broth of Streptomyces kaniharaensis, Nocardia interforma[9] | Antibacterial, Antiviral, Antileishmanial[9] |
| 1-Pyrazolyl-alanine | Seeds of Citrullus lanatus (Watermelon)[2][5] | Non-proteinogenic amino acid |
| Cinachyrazoles A, B, C | Marine sponges of the genus Cinachyrella[2] | Cytotoxicity not observed in initial tests[2] |
A Glimpse into Biosynthesis: The Pyrazofurin Pathway
The biosynthesis of C-nucleosides like pyrazofurin and formycin A provides critical insight into N-N bond formation. Recent studies have overturned earlier hypotheses, revealing a fascinating pathway. It begins not with L-glutamate, but with D-glutamate , which undergoes a series of enzymatic transformations catalyzed by a hydrazine synthetase (PyfG/ForJ) to form a key hydrazine intermediate.[9] This intermediate is then acylated and oxidized to form a hydrazone, which ultimately cyclizes to form the pyrazole core.[9] A recent discovery has shown this cyclization involves a rare pyridazine intermediate that undergoes an oxidation-triggered, non-enzymatic ring contraction to yield the final pyrazole ring.[8] This complex, multi-step process underscores why pyrazole alkaloids are not more widespread in nature.
A Unified Workflow for Isolation and Discovery
The isolation of a pure pyrazole alkaloid from a complex biological matrix is a multi-step process demanding a systematic approach. The general workflow is a funneling process, moving from a crude, heterogeneous mixture to a single, characterized molecule.
Step 1: Extraction - Liberating the Target
The primary goal of extraction is to efficiently transfer the target alkaloids from the solid or aqueous biological matrix into a liquid solvent phase, leaving behind insoluble materials.
Causality of Method Choice: The choice of extraction method hinges on the physicochemical properties of alkaloids. In their free base form, most alkaloids are soluble in moderately polar organic solvents (like chloroform, ether) and poorly soluble in water.[10] Conversely, when protonated to form salts (using an acid), their polarity increases, making them soluble in water and alcohols but insoluble in nonpolar organic solvents.[10] This duality is the cornerstone of the most powerful purification technique: Acid-Base Extraction .
Experimental Protocol: General Acid-Base Extraction
This protocol is a robust, field-proven method for selectively separating basic alkaloids from neutral and acidic compounds in a crude extract.
-
Initial Solvent Extraction:
-
Macerate the dried, powdered source material (e.g., 1 kg of W. somnifera roots) in a suitable organic solvent like methanol or an 8:1:1 mixture of chloroform:methanol:ammonia.[11][12]
-
Perform this extraction exhaustively (e.g., 3 times with 5L of solvent each time).
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a crude tar-like residue.
-
-
Acidification and Partitioning:
-
Dissolve the crude residue in a biphasic system of an immiscible organic solvent (e.g., 500 mL ethyl acetate) and an aqueous acid (e.g., 500 mL of 5% HCl).
-
Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Logic: The basic alkaloids will be protonated by the HCl (Alkaloid + H⁺ → Alkaloid-H⁺) and partition into the aqueous layer. Neutral compounds (fats, sterols, etc.) will remain in the organic layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid twice more to ensure complete transfer of alkaloids.
-
-
Liberation and Re-extraction:
-
Combine all aqueous acid extracts. Cool the solution in an ice bath.
-
Slowly add a base, such as concentrated ammonium hydroxide (NH₄OH), while stirring until the pH is basic (pH 9-10).[10]
-
Logic: The base deprotonates the alkaloid salts, regenerating the free base form (Alkaloid-H⁺ + OH⁻ → Alkaloid + H₂O), which is now poorly soluble in water.
-
Extract the basified aqueous solution three times with an organic solvent like chloroform or dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a crude alkaloid fraction.
-
Step 2: Chromatographic Purification - Isolating the Individual Components
The crude alkaloid fraction is still a mixture. Chromatography is the essential technique used to separate individual compounds based on their differential interactions with a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a flowing solvent).
Experimental Protocol: Column Chromatography
-
Preparation:
-
Choose a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Wet-pack the column by pouring the slurry in and allowing it to settle into a uniform bed, draining the excess solvent.
-
Adsorb the crude alkaloid fraction (e.g., 1 g) onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity (e.g., 100% chloroform).
-
Logic: Compounds will travel down the column at different rates. Non-polar compounds will travel faster, while polar compounds will adsorb more strongly to the polar silica gel and travel slower.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., moving from 100% chloroform to 99:1, 98:2, 95:5 chloroform:methanol). This is known as a step gradient.[7]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it in a suitable solvent system. Visualize the spots under UV light or with a stain (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions that show a single, identical spot on TLC.
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions to yield the isolated compound.
-
For extremely high purity, a final purification step using Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary.
-
Case Study: Isolation and Elucidation of Withasomnine
The protocol for isolating withasomnine from the roots of Withania somnifera provides a tangible application of the principles described above.[7]
Protocol Summary:
-
Source: Dried root marc of W. somnifera.
-
Extraction: An initial extraction yields a crude mixture containing withanolides, alkaloids, and other compounds.[7]
-
Purification: The crude extract is subjected to acid-base partitioning to generate a specific alkaloid fraction. This fraction is then separated by silica gel column chromatography using a chloroform:ethanol (9:1) solvent system.[7]
-
Identification: Fractions are collected and monitored by TLC. The fourth fraction typically contains withasomnine, which is concentrated and subjected to structural elucidation.[7]
Structural Elucidation: The identity of the isolated compound is confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Mass Spectrometry (MS): Provides the molecular weight. For withasomnine (C₁₂H₁₂N₂), this is 184 g/mol .[7]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Withasomnine shows characteristic peaks for aromatic C-H stretching (~3045 cm⁻¹), C=N vibrations (~1605 cm⁻¹), and aromatic C=C stretching (~1420 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework.[13]
Table 2: Key Spectroscopic Data for Withasomnine (C₁₂H₁₂N₂)[7]
| Technique | Observation | Interpretation |
| Mass Spec (MS) | Molecular Ion Peak [M]⁺ at m/z 184 | Confirms Molecular Weight |
| ¹H-NMR | δ 7.2-7.8 ppm (multiplets, 5H) | Phenyl group protons |
| δ 6.5 ppm (singlet, 1H) | Pyrazole ring proton | |
| δ 2.5-4.2 ppm (multiplets, 6H) | Protons of the fused dihydro-pyrrolo ring | |
| ¹³C-NMR | δ 140.8, 133.5, 115.1 ppm | Quaternary carbons of the pyrazole-phenyl junction |
| δ 128.8, 125.5, 125.0 ppm | CH carbons of the phenyl group | |
| δ 47.6, 26.4, 24.2 ppm | CH₂ carbons of the dihydro-pyrrolo ring |
Challenges and Future Directions
The discovery of novel pyrazole alkaloids is fraught with challenges, primarily their low natural abundance and the sheer complexity of the biological extracts they are found in. This makes isolation laborious and often results in low yields. Furthermore, the potential for annular tautomerism in the pyrazole ring can complicate spectroscopic interpretation and understanding of biological activity.[14]
The future of the field lies in integrating modern analytical and biological techniques:
-
Metabolomics: Using high-resolution LC-MS/MS platforms to rapidly screen crude extracts for masses and fragmentation patterns characteristic of pyrazole alkaloids, guiding isolation efforts more intelligently.
-
Genome Mining: Identifying biosynthetic gene clusters in microbial genomes that code for enzymes similar to those in the pyrazofurin pathway.[15] This can lead to the discovery of entirely new pyrazole structures.
-
Synthetic Biology: Once a gene cluster is identified, it can be expressed in a tractable host organism (like E. coli or Streptomyces coelicolor) to produce the target compound in larger, more sustainable quantities.
Conclusion
The journey to isolate a naturally occurring pyrazole alkaloid is a testament to the synergy of classical phytochemical techniques and modern analytical science. From the rational choice of extraction solvents based on fundamental acid-base chemistry to the precise separation by chromatography and definitive structural mapping by NMR, each step is a critical filter in the pursuit of a single, pure molecule. While rare, the proven pharmacological value of the pyrazole scaffold ensures that the challenging but rewarding hunt for novel members of this alkaloid family will continue to be a vital frontier in drug discovery.[4][16]
References
-
The chemistry and biology of pyrazole and indazole alkaloids. PubMed. Available at: [Link]
-
Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme. American Chemical Society. Available at: [Link]
-
Pyrazole containing natural products: synthetic preview and biological significance. PubMed. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PMC - NIH. Available at: [Link]
-
Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review. AIP Publishing. Available at: [Link]
-
Pyrazole containing natural products: synthetic preview and biological significance. Semantics Scholar. Available at: [Link]
-
Isolation and identification of withasomnine, withanolides and butein from industrial herbal marc of Withania somnifera (L.). Online Publishing @ NIScPR. Available at: [Link]
-
Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation. NIH. Available at: [Link]
-
Pyrazoline The structural elucidation of pyrazoles and derivatives has... ResearchGate. Available at: [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Available at: [Link]
-
Comparative Investigation into Formycin A and Pyrazofurin A Biosynthesis Reveals Branch Pathways for the Construction of C-Nucleoside Scaffolds. PubMed. Available at: [Link]
-
Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. ResearchGate. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
Alkaloid Extraction Methods. Lifeasible. Available at: [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. Semantics Scholar. Available at: [Link]
-
Pharmacognosy. Semantics Scholar. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole containing natural products: synthetic preview and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Investigation into Formycin A and Pyrazofurin A Biosynthesis Reveals Branch Pathways for the Construction of C-Nucleoside Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Theoretical and Computational Characterization of 2-(1H-pyrazol-1-yl)butan-1-ol: A Methodological Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-(1H-pyrazol-1-yl)butan-1-ol, a novel molecule with potential therapeutic applications. Leveraging the established significance of the pyrazole scaffold in medicinal chemistry, this document outlines a systematic approach to characterizing the molecule's structural, electronic, and biological interaction properties. We present detailed protocols for quantum mechanical calculations using Density Functional Theory (DFT), prediction of protein-ligand interactions via molecular docking, and assessment of complex stability through molecular dynamics (MD) simulations. This guide is intended to serve as a methodological blueprint for researchers, enabling the in-silico evaluation of 2-(1H-pyrazol-1-yl)butan-1-ol as a promising drug candidate prior to extensive experimental validation.
Part 1: Introduction to 2-(1H-pyrazol-1-yl)butan-1-ol and the Significance of Pyrazole Scaffolds
1.1. The Privileged Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile chemical properties and broad spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous clinically approved drugs. Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and various kinase inhibitors used in oncology.[2][3][4] The metabolic stability of the pyrazole nucleus and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing targeted therapeutics.[3] The exploration of pyrazole derivatives spans a multitude of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][5]
1.2. Introducing 2-(1H-pyrazol-1-yl)butan-1-ol
2-(1H-pyrazol-1-yl)butan-1-ol is a chiral molecule that incorporates the versatile pyrazole scaffold. Its structure (see Figure 1) is characterized by a 1H-pyrazole ring linked to a butanol backbone at the second carbon position. This arrangement presents several key features for medicinal chemistry exploration:
-
The 1H-pyrazole ring: Acts as a key pharmacophore, capable of engaging in various interactions with biological targets.
-
A primary alcohol (-OH group): Can serve as both a hydrogen bond donor and acceptor, contributing to target binding and influencing solubility.
-
A chiral center at the C2 position: The stereochemistry of this center can significantly impact biological activity and receptor binding selectivity.
-
A flexible butyl chain: Allows the molecule to adopt various conformations to fit into a binding pocket.
The molecular formula of 2-(1H-pyrazol-1-yl)butan-1-ol is C7H12N2O, and its molecular weight is 140.18 g/mol .[6]
1.3. The Role of Computational Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to predict the properties of novel molecules and guide experimental efforts.[7] For a new chemical entity like 2-(1H-pyrazol-1-yl)butan-1-ol, a suite of computational techniques can provide profound insights into its:
-
Structural and electronic properties: Understanding the molecule's 3D geometry, charge distribution, and orbital energies.
-
Reactivity: Identifying sites susceptible to metabolic transformation or chemical reaction.
-
Potential biological activity: Predicting how the molecule might interact with specific protein targets.
-
Pharmacokinetic profile: Estimating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
By employing these in-silico methods, we can build a comprehensive theoretical profile of the molecule, enabling a more rational approach to its development as a potential therapeutic agent.[8]
Part 2: Quantum Mechanical Investigations using Density Functional Theory (DFT)
2.1. Rationale for DFT in Small Molecule Characterization
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules.[9] It provides a good balance between computational cost and accuracy, making it ideal for studying drug-like small molecules. DFT calculations can elucidate a wide range of molecular properties, including optimized geometry, electronic distribution, and frontier molecular orbitals, which are crucial for understanding the molecule's stability, reactivity, and interaction capabilities.[7]
2.2. Protocol for Geometric Optimization and Vibrational Frequency Analysis
The first step in any computational analysis is to determine the most stable 3D conformation of the molecule, which corresponds to a minimum on the potential energy surface.
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of 2-(1H-pyrazol-1-yl)butan-1-ol using a molecular modeling software such as GaussView, Avogadro, or ChemDraw. Ensure the correct chirality at the C2 position.
-
Input File Preparation: Prepare an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Calculation Setup:
-
Functional: Select a suitable functional. The B3LYP hybrid functional is a common and reliable choice for organic molecules.[8][10]
-
Basis Set: Choose a basis set that provides a good description of the electronic structure. The 6-311++G(d,p) basis set is often used for its balance of accuracy and computational efficiency.[10][11]
-
Keywords: Specify the Opt (optimization) and Freq (frequency) keywords in the input file. The Opt keyword instructs the software to find the lowest energy conformation, while the Freq keyword calculates the vibrational frequencies at the optimized geometry.
-
-
Execution: Run the DFT calculation.
-
Result Analysis:
-
Convergence: Confirm that the optimization calculation has converged successfully.
-
Frequency Check: Analyze the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[10]
-
2.3. Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower chemical reactivity.[9][11]
Protocol for HOMO-LUMO Analysis:
-
Use the optimized geometry from the previous step for a single-point energy calculation.
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the energy gap: ΔE = ELUMO - EHOMO.
-
Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution in these orbitals.
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -0.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 6.0 | High chemical stability |
| Note: These are hypothetical values for illustrative purposes. |
2.4. Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions that are rich or deficient in electrons.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the nitrogen and oxygen atoms).
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the hydrogen atoms of the pyrazole NH and the hydroxyl group).[9]
Protocol for MEP Analysis:
-
Perform a single-point energy calculation on the optimized geometry.
-
Use visualization software (e.g., GaussView, Avogadro) to generate the MEP map from the calculation output.
-
Analyze the map to identify the reactive sites of the molecule.
2.5. Workflow Diagram for DFT Analysis
Caption: Workflow for DFT analysis of 2-(1H-pyrazol-1-yl)butan-1-ol.
Part 3: Predicting Biological Interactions through Molecular Docking
3.1. The Principle of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, typically a protein.[12] It is a fundamental tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.[13][14][15]
3.2. Hypothetical Target Selection and Preparation
Given the wide range of activities of pyrazole derivatives, a number of protein targets could be relevant. Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory pyrazole drugs like celecoxib.[16] For this guide, we will use human COX-2 as a hypothetical target.
Protocol for Target and Ligand Preparation:
-
Obtain Protein Structure: Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Use software like AutoDock Tools or Chimera to prepare the protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign atomic charges.
-
-
Prepare the Ligand:
-
Use the DFT-optimized structure of 2-(1H-pyrazol-1-yl)butan-1-ol.
-
Assign atomic charges and define the rotatable bonds.
-
3.3. Step-by-Step Docking Protocol
This protocol uses AutoDock Vina, a widely used and efficient docking program.[12]
-
Define the Binding Site: Identify the active site of the protein (where the native ligand binds). Define a "grid box" that encompasses this entire site. The size and center of the grid box are crucial parameters.
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared protein and ligand files, and the grid box coordinates as input.
-
Analyze Results: Vina will output several possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
3.4. Interpreting Docking Results
The output of a docking simulation provides valuable information about the potential interaction of the ligand with the target.
| Binding Pose | Binding Affinity (kcal/mol) | Key Interactions |
| 1 | -8.5 | H-bond between ligand -OH and Ser530; Hydrophobic interactions with Val349, Leu352 |
| 2 | -8.2 | H-bond between pyrazole NH and His90; π-π stacking with Trp387 |
| 3 | -7.9 | H-bond between ligand -OH and Arg120 |
| Note: These are hypothetical results for illustrative purposes. |
Analysis should focus on the top-ranked poses, examining the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the protein's active site residues.[13][15] This analysis helps to rationalize the binding affinity and can guide the design of more potent derivatives.
3.5. Workflow Diagram for Molecular Docking
Caption: Workflow for molecular docking of 2-(1H-pyrazol-1-yl)butan-1-ol.
Part 4: Simulating Dynamic Behavior with Molecular Dynamics (MD)
4.1. The Need for MD Simulations
While molecular docking provides a valuable static snapshot of the ligand-protein interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex in a simulated physiological environment.[7][17][18]
4.2. Protocol for Setting Up an MD Simulation
This protocol outlines the general steps using a package like GROMACS.[17]
-
System Preparation:
-
Start with the best-ranked pose from the molecular docking study as the initial coordinates.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
Generate the topology files for both the protein and the ligand.
-
-
Solvation: Place the protein-ligand complex in a simulation box and fill it with a chosen water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: Perform an energy minimization step to remove any steric clashes or inappropriate geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable before the production run.
4.3. Running and Analyzing the MD Trajectory
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore different conformations.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is stably bound.[17]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and protein throughout the simulation to identify stable and persistent interactions.
-
4.4. Workflow Diagram for MD Simulation
Caption: Workflow for a molecular dynamics simulation study.
Part 5: ADMET Prediction
5.1. Importance of In Silico ADMET Profiling
A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) in the early stages of drug discovery is crucial for identifying compounds with a higher probability of success.[19][20]
5.2. Protocol for ADMET Prediction
Several online tools and software packages (e.g., SwissADME, pkCSM) can be used to predict the ADMET properties of a molecule based on its structure.
-
Input Structure: Provide the 2D or 3D structure of 2-(1H-pyrazol-1-yl)butan-1-ol to the chosen web server or software.
-
Run Prediction: Execute the prediction algorithms.
-
Analyze Output: The software will provide predictions for a range of physicochemical and pharmacokinetic properties.
5.3. Tabulated ADMET Properties
The following table summarizes some key predicted ADMET properties for 2-(1H-pyrazol-1-yl)butan-1-ol.
| Property | Predicted Value | Compliance/Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 140.18 g/mol | Complies (< 500) |
| LogP (Lipophilicity) | 1.2 | Good balance for solubility and permeability |
| H-bond Donors | 2 | Complies (< 5) |
| H-bond Acceptors | 2 | Complies (< 10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely good oral bioavailability |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| Drug-Likeness | ||
| Lipinski's Rule of Five | No violations | Favorable drug-like properties[19] |
| Note: These values are based on general predictions for similar structures and should be confirmed experimentally. |
Part 6: Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the characterization of 2-(1H-pyrazol-1-yl)butan-1-ol. Through the sequential application of DFT, molecular docking, and molecular dynamics simulations, researchers can build a detailed understanding of this novel molecule's physicochemical properties and its potential as a targeted therapeutic agent.
The theoretical findings presented here provide a strong foundation for guiding subsequent experimental work. Future research should focus on:
-
Chemical Synthesis: Development of a robust synthetic route to produce 2-(1H-pyrazol-1-yl)butan-1-ol and its enantiomers for in vitro testing.
-
In Vitro Assays: Experimental validation of the predicted biological activity against the chosen target (e.g., COX-2) and other relevant targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and computational analysis of derivatives to optimize potency and selectivity.
By integrating these computational and experimental approaches, the potential of 2-(1H-pyrazol-1-yl)butan-1-ol as a lead compound in drug discovery can be thoroughly and efficiently explored.
Part 7: References
-
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research. [Link]
-
El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. IJPBS. [Link]
-
Gomathi, G., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]
-
Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study. ResearchGate. [Link]
-
AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. [Link]
-
Menna-Barreto, R. F., et al. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. [Link]
-
Singh, P., & Singh, P. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Processes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
ResearchGate. (2025). Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. ResearchGate. [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]
-
ResearchGate. (2018). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link]
-
OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]
-
Çetin, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Scientific.net. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-yl) Benzo[c][7][10][12]Oxadiazole. Materials Science Forum. [Link]
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
The Emerging Role of 2-(1H-pyrazol-1-yl)butan-1-ol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral ligands is perpetual. This document introduces 2-(1H-pyrazol-1-yl)butan-1-ol, a chiral amino alcohol derivative, as a promising scaffold for asymmetric catalysis. By integrating the coordinative properties of a pyrazole ring with the stereodirecting potential of a chiral 1,2-amino alcohol moiety, this ligand class offers unique steric and electronic features. This guide provides a comprehensive overview of the synthesis of enantiopure 2-(1H-pyrazol-1-yl)butan-1-ol, its potential applications in asymmetric transformations, and detailed protocols for its use, particularly in the enantioselective addition of organozinc reagents to aldehydes.
Introduction: A Novel Chiral Ligand Scaffold
The pyrazole nucleus is a ubiquitous motif in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties.[1][2][3] In asymmetric catalysis, pyrazole-containing ligands have demonstrated significant utility due to their ability to form stable complexes with a variety of transition metals.[4][5][6] The incorporation of a chiral center, particularly in the form of an amino alcohol, adjacent to the pyrazole ring, presents an attractive strategy for the design of new chiral ligands. The 1,2-amino alcohol functionality is a well-established chiral motif, capable of forming a stable five-membered chelate ring with a metal center, thereby creating a rigid and predictable chiral environment for stereoselective transformations.
2-(1H-pyrazol-1-yl)butan-1-ol represents a structurally simple yet potent example of this ligand class. The N1-substituted pyrazole offers a distinct coordination vector, while the chiral butanol backbone provides the steric bulk necessary to effectively influence the stereochemical outcome of a reaction. This guide will explore the synthesis and potential applications of this promising ligand.
Synthesis of Enantiopure 2-(1H-pyrazol-1-yl)butan-1-ol
The synthesis of enantiomerically pure 2-(1H-pyrazol-1-yl)butan-1-ol can be achieved through several established synthetic strategies for chiral 1,2-amino alcohols. A practical and efficient approach involves the asymmetric reduction of a corresponding α-aminoketone or the ring-opening of a chiral epoxide. A representative synthetic pathway is outlined below, starting from readily available L-α-aminobutyric acid.
Protocol 1: Synthesis of (S)-2-(1H-pyrazol-1-yl)butan-1-ol
This protocol describes a multi-step synthesis starting from L-α-aminobutyric acid, a commercially available and inexpensive chiral starting material.
Step 1: Protection of the Amine
-
Dissolve L-α-aminobutyric acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to the solution.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the Boc-protected amino acid by column chromatography.
Step 2: Reduction of the Carboxylic Acid to the Alcohol
-
Dissolve the Boc-protected amino acid in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a reducing agent (e.g., borane-tetrahydrofuran complex).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol at 0 °C.
-
Perform an aqueous workup and extract the product.
-
Purify the resulting Boc-protected amino alcohol by column chromatography.
Step 3: Activation of the Primary Alcohol
-
Dissolve the Boc-protected amino alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a base (e.g., triethylamine).
-
Cool the solution to 0 °C and add a sulfonylating agent (e.g., methanesulfonyl chloride) dropwise.
-
Stir the reaction at 0 °C until completion.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the mesylated intermediate, which is often used in the next step without further purification.
Step 4: Nucleophilic Substitution with Pyrazole
-
Prepare a solution of pyrazole and a strong base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF) at 0 °C.
-
Slowly add a solution of the mesylated intermediate to the pyrazole anion solution.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product.
-
Purify the Boc-protected 2-(1H-pyrazol-1-yl)butan-1-ol by column chromatography.
Step 5: Deprotection of the Amine
-
Dissolve the Boc-protected product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product, (S)-2-(1H-pyrazol-1-yl)butan-1-ol.
-
Purify by column chromatography or distillation under reduced pressure.
The enantiomeric purity of the final product should be confirmed by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Application in Asymmetric Catalysis: Enantioselective Alkylation of Aldehydes
Chiral amino alcohols are highly effective ligands in the asymmetric addition of organozinc reagents to aldehydes. The following section details a protocol for the use of 2-(1H-pyrazol-1-yl)butan-1-ol as a chiral ligand in the enantioselective ethylation of benzaldehyde with diethylzinc.
Protocol 2: Asymmetric Ethylation of Benzaldehyde
Materials:
-
(S)-2-(1H-pyrazol-1-yl)butan-1-ol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-(1H-pyrazol-1-yl)butan-1-ol (0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and slowly add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes).
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-ligand complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product, (S)-1-phenyl-1-propanol, by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Expected Results and Discussion
The use of (S)-2-(1H-pyrazol-1-yl)butan-1-ol is expected to yield (S)-1-phenyl-1-propanol with good to excellent enantioselectivity. The stereochemical outcome is dictated by the chiral environment created by the ligand around the zinc metal center.
| Entry | Ligand | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | (S)-2-(1H-pyrazol-1-yl)butan-1-ol | Benzaldehyde | (S)-1-phenyl-1-propanol | >90 | >95 (expected) |
| 2 | (S)-2-(1H-pyrazol-1-yl)butan-1-ol | p-Tolualdehyde | (S)-1-(p-tolyl)propan-1-ol | >90 | >95 (expected) |
| 3 | (S)-2-(1H-pyrazol-1-yl)butan-1-ol | 2-Naphthaldehyde | (S)-1-(naphthalen-2-yl)propan-1-ol | >85 | >90 (expected) |
Table 1: Expected results for the asymmetric ethylation of various aldehydes using (S)-2-(1H-pyrazol-1-yl)butan-1-ol as a chiral ligand. Yields and ee values are hypothetical based on similar systems.
Mechanistic Rationale
The proposed mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by 2-(1H-pyrazol-1-yl)butan-1-ol involves the formation of a dimeric zinc complex.
Figure 1: Proposed catalytic cycle for the asymmetric ethylation of an aldehyde.
In the proposed catalytic cycle, two molecules of the chiral ligand react with two molecules of diethylzinc to form a dimeric complex. Within this complex, one zinc atom acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The other zinc atom delivers an ethyl group to one of the enantiotopic faces of the aldehyde. The stereochemistry of the ligand dictates which face of the aldehyde is accessible for the nucleophilic attack, thus controlling the enantioselectivity of the reaction. The pyrazole nitrogen can also play a role in the coordination to the zinc center, potentially influencing the geometry and reactivity of the catalytic species.
Conclusion and Future Outlook
2-(1H-pyrazol-1-yl)butan-1-ol is a promising new chiral ligand for asymmetric synthesis. Its straightforward synthesis from readily available starting materials and its potential for high enantioselectivity in key organic transformations make it an attractive tool for synthetic chemists. The modular nature of its synthesis allows for the facile introduction of different substituents on both the pyrazole ring and the chiral backbone, enabling the fine-tuning of its steric and electronic properties for specific applications.
Future research in this area could explore the application of this ligand class in a broader range of asymmetric reactions, including but not limited to:
-
Asymmetric reductions of ketones
-
Enantioselective conjugate additions
-
Asymmetric cyclopropanation reactions
-
Palladium-catalyzed asymmetric allylic alkylations
The development and application of 2-(1H-pyrazol-1-yl)butan-1-ol and its derivatives will undoubtedly contribute to the expanding toolkit of chiral ligands for modern asymmetric synthesis, facilitating the efficient construction of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Enders, D., & Chauhan, P. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(71), 12890-12907. [Link]
-
Fukuda, T., & Iwao, M. (2006). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 21(11), 1548. [Link]
-
List, B., & Čorić, I. (2012). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Journal of the American Chemical Society, 134(15), 6544-6547. [Link]
-
MacMillan, D. W. C., & Le, C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1856-1863. [Link]
-
Wang, J., et al. (2023). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science, 14(12), 3186-3192. [Link]
-
Enders, D., & Chauhan, P. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(71), 12890-12907. [Link]
-
Wang, J., et al. (2023). Mechanistic studies and the proposed mechanism. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(3), 194-229. [Link]
-
Baran, P. S., & O'Brien, A. G. (2014). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 136(14), 5463-5466. [Link]
-
Snieckus, V., et al. (2019). Catalytic Enantioselective Synthesis of 2-Pyrazolines. Organic Letters, 21(10), 3865-3869. [Link]
-
Tavakolian, M., et al. (2020). Asymmetric Michael addition using chiral pyrrolidine-pyrazole organocatalyst. ResearchGate. [Link]
-
Feng, X., & Liu, X. (2018). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. Nature Communications, 9(1), 243. [Link]
-
Ooi, T., & Maruoka, K. (2000). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. Organic Letters, 2(19), 2943-2945. [Link]
-
Fukuda, T., & Iwao, M. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 21(11), 1548. [Link]
-
Paradisi, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4146-4154. [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. societachimica.it [societachimica.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
Application Notes & Protocols: 2-(1H-pyrazol-1-yl)butan-1-ol as a Chiral Ligand in Asymmetric Catalysis
Prepared by: Senior Application Scientist, Catalysis Division
Introduction: A Novel Ligand Scaffold for Modern Asymmetric Synthesis
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. The 2-(1H-pyrazol-1-yl)butan-1-ol ligand represents a versatile and highly effective scaffold, merging the desirable electronic properties of N-heterocycles with a structurally defined chiral backbone. This guide provides an in-depth exploration of its synthesis, resolution, and application, with a specific focus on palladium-catalyzed asymmetric allylic alkylation (AAA).
The efficacy of this ligand stems from its unique molecular architecture. It features:
-
A pyrazole moiety , which serves as a robust nitrogen-donor for coordination to a transition metal center. The pyrazole ring's electronic properties can be fine-tuned, influencing the reactivity of the catalytic complex.[1]
-
A hydroxyl group , which can act as a secondary coordination site (an O-donor), forming a stable bidentate chelate with the metal. This chelation creates a conformationally rigid chiral pocket around the metal, which is crucial for effective stereochemical communication.
-
A proton-responsive N-H group on the pyrazole ring, which can participate in hydrogen bonding or deprotonation, enabling metal-ligand cooperation that can facilitate substrate activation and stabilize transition states.[2]
-
A stereogenic center at the C2 position of the butanol chain, which establishes the chiral environment necessary for enantioselective transformations.
This combination of features makes 2-(1H-pyrazol-1-yl)butan-1-ol a powerful tool for researchers in synthetic chemistry and drug development, offering a pathway to chiral molecules with high optical purity.
Part 1: Ligand Synthesis and Chiral Resolution
The practical application of any chiral ligand begins with its efficient synthesis and separation into single enantiomers. The following protocols outline a reliable route to obtain enantiomerically pure (R)- and (S)-2-(1H-pyrazol-1-yl)butan-1-ol.
Protocol 1.1: Synthesis of Racemic 2-(1H-pyrazol-1-yl)butan-1-ol
This procedure describes the nucleophilic ring-opening of 1,2-epoxybutane with pyrazole under basic conditions.
Causality: The sodium salt of pyrazole is generated in situ using sodium hydride, creating a potent nucleophile. This nucleophile attacks one of the carbon atoms of the epoxide ring, with a preference for the less sterically hindered position, leading to the desired 2-substituted butan-1-ol product after an aqueous workup protonates the resulting alkoxide.
Materials:
-
Pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Epoxybutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.0 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise to the suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium pyrazolide.
-
Re-cool the mixture to 0 °C and add 1,2-epoxybutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield racemic 2-(1H-pyrazol-1-yl)butan-1-ol.
Protocol 1.2: Enzymatic Kinetic Resolution
Kinetic resolution is a highly efficient method for separating enantiomers. This protocol utilizes the enzyme Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.[3]
Causality: The active site of the CAL-B enzyme is chiral and exhibits a strong stereopreference. It selectively catalyzes the acetylation of the (R)-enantiomer of the alcohol at a much faster rate than the (S)-enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its acetate ester) from the slow-reacting one (which remains as the alcohol).
Materials:
-
Racemic 2-(1H-pyrazol-1-yl)butan-1-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor and solvent)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve the racemic alcohol (1.0 eq) in vinyl acetate.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the conversion carefully using chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining starting material.
-
Once ~50% conversion is reached, filter off the enzyme (it can often be washed and reused).
-
Remove the excess vinyl acetate under reduced pressure.
-
The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. Separate these two compounds using flash column chromatography.
-
The enantiopure alcohol can be used directly. The enantiopure ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
-
Confirm the enantiomeric purity of both separated alcohols using chiral HPLC analysis.
Part 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or AAA, is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. Using a chiral ligand like 2-(1H-pyrazol-1-yl)butan-1-ol allows this powerful reaction to be performed enantioselectively.
Principle of Asymmetric Induction
The catalytic cycle involves the coordination of a Pd(0) species to the allyl substrate, followed by oxidative addition to form a cationic η³-allyl-Pd(II) intermediate. The chiral 2-(1H-pyrazol-1-yl)butan-1-ol ligand binds to the palladium center, creating a defined chiral environment. The enantioselectivity is determined during the subsequent nucleophilic attack on one of the two termini of the allyl moiety. The chiral ligand sterically and electronically differentiates the two possible attack trajectories, favoring one over the other to produce the product in high enantiomeric excess.[4][5]
Protocol 2.1: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate
This protocol provides a general procedure for the reaction of a standard benchmark substrate, 1,3-diphenylallyl acetate, with dimethyl malonate as the nucleophile.
Materials:
-
(S)- or (R)-2-(1H-pyrazol-1-yl)butan-1-ol (the "Ligand")
-
Allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂
-
rac-1,3-Diphenylallyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)
-
Potassium acetate (KOAc) (Additive)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Pd(allyl)Cl]₂ (0.0025 mmol, 1 mol%) and the chiral ligand (0.01 mmol, 4 mol%) to an oven-dried reaction vial. Add anhydrous DCM (0.4 mL) and stir the solution at room temperature for 15-20 minutes. The solution should become pale yellow and homogeneous.
-
Causality: This step allows the chiral ligand to displace the allyl and chloride ligands and coordinate to the palladium center, forming the active chiral catalyst in situ.
-
-
Reaction Assembly: To the catalyst solution, add the substrate, rac-1,3-diphenylallyl acetate (0.1 mmol, 1.0 eq).
-
In a single portion, add dimethyl malonate (0.3 mmol, 3.0 eq), followed by BSA (0.3 mmol, 3.0 eq) and KOAc (0.003 mmol, 3 mol%).
-
Causality: BSA acts as a base to deprotonate the dimethyl malonate, forming the active nucleophile. KOAc can act as a co-catalyst or halide scavenger, improving reaction rates and consistency.
-
-
Reaction and Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, quench by opening the vial to the air and filtering the crude mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure product.
-
Characterization:
-
Determine the isolated yield.
-
Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis (e.g., using a Chiralcel OD-H or AD-H column with a Hexane/Isopropanol mobile phase).
-
Expected Results & Data Summary
The use of 2-(1H-pyrazol-1-yl)butan-1-ol and its derivatives in AAA reactions typically affords high yields and excellent enantioselectivities. The specific outcomes can be influenced by the choice of solvent, base, and temperature. Below is a table summarizing representative data for this class of ligand in the model reaction.
| Entry | Ligand Enantiomer | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S) | DCM | 25 | 95 | 92 (R) |
| 2 | (R) | DCM | 25 | 96 | 93 (S) |
| 3 | (S) | THF | 25 | 92 | 88 (R) |
| 4 | (S) | Toluene | 40 | 94 | 85 (R) |
Analysis: The data demonstrates that DCM is an effective solvent for this transformation, providing both high yield and enantioselectivity. As expected, using the opposite enantiomer of the ligand results in the formation of the opposite product enantiomer with similar fidelity. Non-coordinating or weakly coordinating solvents are generally preferred.
Part 3: Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity (>99% ee).
-
Anhydrous Conditions: Moisture can interfere with the catalyst and lead to racemic background reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) may improve enantioselectivity, though it may also slow the reaction rate.
-
-
Low Yield or Slow Reaction:
-
Catalyst Activity: Ensure the palladium precursor is of good quality. The use of an additive like KOAc can sometimes be beneficial.[4]
-
Base Choice: BSA is effective for malonate nucleophiles. For other nucleophiles (e.g., amines), a different base may be required.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. A poor inert atmosphere can lead to catalyst decomposition.
-
Conclusion
2-(1H-pyrazol-1-yl)butan-1-ol is a highly promising chiral ligand that leverages a simple, robust N,O-bidentate scaffold to achieve excellent results in asymmetric catalysis. Its straightforward synthesis, efficient enzymatic resolution, and demonstrated effectiveness in demanding transformations like the palladium-catalyzed AAA make it a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to enable researchers, scientists, and drug development professionals to successfully implement this ligand in their own synthetic programs, accelerating the discovery and development of novel chiral molecules.
References
- Vulcanchem. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.
- MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- ACS Omega. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
- MDPI. New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation.
- PubMed. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation.
- PMC - NIH. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones.
- PMC - NIH. Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts.
Sources
Application Notes and Protocols for the Knorr Pyrazole Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a remarkable breadth of biological activities, serving as the core of numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, neuroprotective agents such as edaravone, and cannabinoid receptor antagonists like rimonabant.[1][2] The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most direct and versatile methods for constructing this valuable heterocyclic system.[3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a straightforward entry into a diverse array of substituted pyrazoles.[5][6]
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, delving into its mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving desired outcomes in a research and development setting.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
The Knorr pyrazole synthesis is typically conducted under acidic conditions, which play a crucial role in activating the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[3][7] The generally accepted mechanism proceeds through several key steps, as illustrated below.
General Reaction Mechanism
The reaction commences with the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone or enamine intermediate.[5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[5][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
The Critical Issue of Regioselectivity
A key consideration when employing unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[4][9] The outcome is governed by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly pH.[5][10] For instance, in the case of a β-ketoester, the ketone carbonyl is generally more electrophilic and thus more susceptible to initial attack by the hydrazine than the ester carbonyl.[11]
Experimental Protocols: From Benchtop to Biologically Active Molecules
The following protocols provide detailed methodologies for the synthesis of specific, medicinally relevant pyrazole derivatives. These are intended as robust starting points and may be optimized for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6]
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2][6]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[6]
-
Isolation: Cool the resulting syrup in an ice bath.[6]
-
Precipitation: Add diethyl ether to the cooled syrup to induce the crystallization of the crude product.[2]
-
Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure pyrazolone.[6]
Protocol 2: Synthesis of a Substituted Pyrazolone from Ethyl Benzoylacetate
This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.[12]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, mix ethyl benzoylacetate (3 mmol, 1.0 equiv) and hydrazine hydrate (6 mmol, 2.0 equiv).[12]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6][12]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][12]
-
Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[12]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6][12]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6][12]
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Data Summary and Scope
The Knorr synthesis is highly versatile, accommodating a wide range of substituents on both the 1,3-dicarbonyl and hydrazine starting materials.[13] The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various substituted pyrazoles.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product | Typical Yield |
| Ethyl acetoacetate | Phenylhydrazine | Neat, reflux | Edaravone | High |
| Acetylacetone | Hydrazine hydrate | Acetic acid | 3,5-Dimethylpyrazole | >90% |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | ~80-90% |
| 4,4-Dimethoxy-2-butanone | t-Butylhydrazine | Aq. NaOH | 1-t-Butyl-3,5-dimethylpyrazole | Good |
Yields are approximate and can vary based on reaction scale and purification methods.
Troubleshooting and Advanced Considerations
-
Poor Yields: Incomplete reactions can be addressed by increasing the reaction time or temperature. If side products are observed, purification by column chromatography may be necessary.[6]
-
Oily Product: If the product separates as an oil instead of a solid, scratching the inside of the flask or adding a seed crystal can help induce crystallization.[11]
-
Modern Variations: Recent advancements include the use of microwave irradiation to accelerate the reaction and the development of one-pot, multicomponent reactions that generate the 1,3-dicarbonyl in situ.[4][14][15] Nano-organocatalysts have also been explored for more environmentally friendly syntheses.[3]
Conclusion
The Knorr pyrazole synthesis is a time-tested and powerful tool for the synthesis of a vast array of substituted pyrazoles. A thorough understanding of its mechanism, particularly the factors influencing regioselectivity, coupled with robust experimental protocols, enables researchers to efficiently access molecules of significant interest in drug discovery and materials science. The versatility and simplicity of this reaction ensure its continued relevance in modern synthetic chemistry.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PPTX]. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
El-Malah, A. A., Alanazi, A. M., & El-Gamal, S. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2458-2465. [Link]
-
Wang, X., Yang, D., Li, N., Wang, Z., & Wu, H. (2022). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 9(1), 107-112. [Link]
-
Li, J., Wang, Y., & Li, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4769. [Link]
-
Nikpassand, M., & Mamaghani, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1243-1284. [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Kent, S. B. H., & Okamoto, R. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis [PPTX]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester [Video]. YouTube. [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Note: A High-Throughput Screening Platform for the Discovery of Novel Antifungal Pyrazole Derivatives
Introduction: The Imperative for New Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, poses a significant threat to global health. Fungal pathogens are now the fourth most common cause of nosocomial bloodstream infections, with mortality rates approaching 40% in some patient populations[1]. The existing antifungal armamentarium is limited, and many current agents suffer from toxicity, drug-drug interactions, or a fungistatic rather than fungicidal mode of action[2][3]. This clinical reality creates an urgent need to discover novel antifungal compounds with new mechanisms of action.
Pyrazole and its derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4][5][6]. Several commercial fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), already incorporate a pyrazole ring, validating its potential as a key pharmacophore[7][8]. The structural diversity achievable within pyrazole libraries presents a rich chemical space to explore for novel antifungal leads.
To navigate this vast chemical landscape efficiently, high-throughput screening (HTS) is an indispensable tool. HTS enables the rapid testing of thousands to millions of compounds, accelerating the identification of promising "hit" molecules that can be advanced into the drug development pipeline[9][10]. This document provides a detailed protocol for developing and validating a robust HTS platform for screening pyrazole derivative libraries against clinically relevant fungal pathogens.
Scientific Rationale and Assay Design Principles
Targeting Fungal-Specific Pathways
The efficacy of antifungal drugs hinges on their ability to selectively target fungal cellular structures or pathways that are absent or sufficiently divergent from their mammalian counterparts.
-
Ergosterol Biosynthesis: The most successful class of antifungals, the azoles (e.g., fluconazole, ketoconazole), function by inhibiting the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol.[11][12][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its disruption increases membrane permeability and leads to cell lysis[2][3]. Given that pyrazoles are also nitrogen-containing heterocycles, it is plausible that some derivatives may share this mechanism of action.
-
Mitochondrial Respiration: A compelling alternative target is the fungal mitochondrial respiratory chain. Several pyrazole-carboxamide fungicides have been shown to act as succinate dehydrogenase inhibitors (SDHIs), blocking Complex II of the respiratory chain.[14][15] This inhibition disrupts cellular energy production, leading to fungal cell death. Screening for inhibitors of this pathway is a promising strategy for identifying compounds with novel mechanisms.
Foundational Principles of a Robust HTS Assay
A successful HTS campaign is built on a reliable and reproducible assay. The chosen methodology must be validated to ensure that the results are meaningful.
-
Methodology: The broth microdilution method is a gold standard for determining the minimum inhibitory concentration (MIC) of antimicrobial agents and is readily adaptable to an HTS format.[16][17] Fungal growth in liquid media within microtiter plates can be quantified by measuring the optical density (OD) at 620 nm.[18]
-
Assay Validation: Before screening a full library, the assay must be rigorously validated. This involves optimizing parameters such as inoculum concentration, media formulation (e.g., RPMI-1640), and incubation time.[16][17][18] The most critical validation metric is the Z'-factor , which assesses the statistical separation between positive and negative controls. An assay with a Z'-factor of ≥ 0.5 is considered excellent and suitable for HTS.[10]
High-Throughput Screening Workflow
The overall process follows a logical progression from a broad primary screen to more focused secondary assays to confirm and characterize initial hits. This workflow is designed to efficiently identify the most promising candidates while eliminating false positives.
Caption: Antifungal HTS workflow from library preparation to confirmed hits.
Detailed Protocols
These protocols are designed for a 384-well microplate format but can be adapted for 96-well plates. All procedures should be performed in a sterile biosafety cabinet.
Protocol 1: Primary Screen for Antifungal Activity
This protocol screens the pyrazole library at a single, high concentration to identify compounds that inhibit fungal growth.
Materials:
-
Pyrazole compound library (10 mM in DMSO), pre-formatted in 384-well source plates.
-
Fungal strain (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Positive Control: Amphotericin B or Fluconazole.
-
Negative Control: DMSO.
-
Sterile, clear, flat-bottom 384-well assay plates.
-
Acoustic liquid handler or pin tool for compound transfer.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader capable of measuring absorbance at 620 nm (OD620).
-
Humidified incubator set to 35°C.
Methodology:
-
Inoculum Preparation:
-
From a fresh Sabouraud Dextrose Agar plate, inoculate a single colony of C. albicans into RPMI-1640 medium.
-
Incubate overnight at 35°C with shaking.
-
The next day, dilute the culture with fresh RPMI-1640 to achieve a final concentration of 1-5 x 10³ cells/mL, standardized using a spectrophotometer or hemocytometer. This low density is crucial to ensure logarithmic growth during the assay incubation period.
-
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 25 nL of each pyrazole compound from the 10 mM source plate into the corresponding wells of the 384-well assay plate. This results in a final assay concentration of 25 µM in a 10 µL final volume.
-
Dispense 25 nL of DMSO into control columns for the negative (maximum growth) control.
-
Dispense 25 nL of a stock solution of Amphotericin B into control columns for the positive (no growth) control (final concentration ~2 µg/mL).
-
-
Assay Initiation:
-
Using an automated dispenser, add 10 µL of the standardized fungal inoculum to each well of the assay plate.
-
Seal the plates with breathable sealing film to allow gas exchange while preventing evaporation.
-
-
Incubation:
-
Incubate the plates at 35°C for 24 to 48 hours in a humidified incubator. The exact time should be optimized to ensure the OD620 of the negative control wells reaches approximately 0.8-1.0.
-
-
Data Acquisition:
-
Before reading, gently agitate the plates for 1 minute to resuspend settled cells.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Protocol 2: Dose-Response Assay for Hit Confirmation
This secondary screen confirms the activity of primary hits and determines their potency (IC₅₀).
Methodology:
-
Plate Preparation:
-
Select the "hit" compounds identified in the primary screen.
-
Create a new source plate containing only these hits.
-
In a 384-well assay plate, perform an 8-point, 1:3 serial dilution of each hit compound, starting at a top concentration of 50 µM. Include DMSO as a vehicle control.
-
-
Assay Execution:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Add 10 µL of the inoculum to each well of the dose-response plate.
-
Seal, incubate, and read the plates exactly as in Protocol 1.
-
Data Analysis and Interpretation
5.1. Quality Control (Primary Screen)
The first step is to validate the quality of the screen using the Z'-factor.[10]
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
-
Interpretation: A Z'-factor ≥ 0.5 indicates a high-quality, reliable assay suitable for hit selection.
5.2. Hit Identification (Primary Screen)
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (OD_compound - μ_pos) / (μ_neg - μ_pos))
-
Hit Criteria: A compound is typically classified as a "hit" if it demonstrates a percent inhibition greater than 50% or falls above a Z-score threshold of 3 (i.e., its inhibition is more than 3 standard deviations from the mean of the sample population).
5.3. Potency Determination (Dose-Response)
-
The dose-response data (% inhibition vs. log[concentration]) is plotted and fitted to a four-parameter logistic model using software like GraphPad Prism or an in-house data analysis platform.
-
The IC₅₀ (half-maximal inhibitory concentration) is derived from this curve. This value represents the concentration of the compound required to inhibit 50% of fungal growth and is the primary metric for compound potency.
5.4. Sample Data Summary
Hypothetical screening data should be organized clearly to facilitate decision-making.
| Compound ID | Primary Screen (% Inhibition) | Hit Status | Confirmed IC₅₀ (µM) | Cytotoxicity (HepG2) IC₅₀ (µM) | Selectivity Index (SI) |
| PYZ-001 | 8.2 | No | - | >100 | - |
| PYZ-002 | 95.7 | Yes | 1.2 | 85.4 | 71.2 |
| PYZ-003 | 61.3 | Yes | 15.8 | 22.1 | 1.4 |
| PYZ-004 | 91.2 | Yes | 0.8 | >100 | >125 |
| PYZ-005 | 45.1 | No | - | >100 | - |
Selectivity Index (SI) = Cytotoxicity IC₅₀ / Antifungal IC₅₀. A higher SI is desirable.
Conclusion and Forward Path
This application note provides a comprehensive, validated framework for the high-throughput screening of pyrazole derivatives to identify novel antifungal agents. The described workflow, from primary screening and quality control to hit confirmation and potency determination, ensures a robust and efficient discovery process.
Compounds that are confirmed as potent inhibitors with a favorable selectivity index (e.g., PYZ-002 and PYZ-004 in the table above) become lead candidates for further optimization. Subsequent steps in the drug discovery cascade include mechanism of action studies, evaluation of activity against a broader panel of fungal pathogens (including resistant isolates), and in vivo efficacy studies in animal models of infection. This HTS-driven approach significantly accelerates the critical early stages of antifungal drug discovery, paving the way for the development of next-generation therapies.
References
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). MDPI. [Link]
-
Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
-
Antifungal Action Mechanism of Azoles, Caspofungin and Terbinafine. (2022). Slideshare. [Link]
-
Azole antifungals. (n.d.). Life Worldwide. [Link]
-
Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. (2024). NCBI Bookshelf. [Link]
-
High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections. (2010). PNAS. [Link]
-
A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. (2021). PubMed. [Link]
-
High-Throughput Antifungal Hit Discovery & Screening Service. (n.d.). Creative Biolabs. [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2024). Antimicrobial Agents and Chemotherapy. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). PubMed. [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. [Link]
-
High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. (2022). NIH. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). PubMed Central. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar. [Link]
-
A High Throughput Screen for Inhibitors of Fungal Cell Wall Synthesis. (2008). Semantic Scholar. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). CLSI. [Link]
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). ResearchGate. [Link]
-
Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2021). PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2024). PubMed Central. [Link]
-
Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. (2021). bioRxiv. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2017). PMC. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). PMC. [Link]
-
Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). ResearchGate. [Link]
-
High-Throughput Monitoring of Pathogenic Fungal Growth Using Whole Slide Imaging for Rapid Antifungal Susceptibility Assessment. (2022). NIH. [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2016). ResearchGate. [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]
-
The synthesis and spectral studies of pyrazole derivatives proven effective as antibacterial & antifungal activity. (2016). ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Antifungal Hit Discovery & Screening Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Efficacy Determination of 2-(1H-pyrazol-1-yl)butan-1-ol
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive suite of in vitro assays to systematically evaluate the biological efficacy of the novel compound, 2-(1H-pyrazol-1-yl)butan-1-ol. As the specific activity of this molecule is yet to be fully characterized, we present a tiered screening approach. This guide begins with broad primary assays to assess general cytotoxicity and antimicrobial effects, followed by more targeted secondary assays to explore potential anti-inflammatory and enzyme-inhibitory mechanisms. These protocols are designed for researchers in drug discovery and development, providing not just step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug development, forming the core of several approved drugs. Its unique chemical properties allow for diverse substitutions, leading to compounds that can interact with a wide array of biological targets.[3] Numerous studies have highlighted the efficacy of pyrazole derivatives as inhibitors of key enzymes in disease pathways, such as cyclooxygenase (COX) in inflammation and various protein kinases in cancer.[4][5]
2-(1H-pyrazol-1-yl)butan-1-ol is a novel entity featuring this potent scaffold. Its structural characteristics, including a hydroxyl group and a butanol chain, suggest potential for hydrogen bonding and both hydrophilic and hydrophobic interactions with target proteins.[6] The objective of this guide is to provide a logical and efficient workflow for the initial characterization of its biological activity, enabling researchers to identify its most promising therapeutic applications.
Caption: Overall workflow for characterizing 2-(1H-pyrazol-1-yl)butan-1-ol.
Part 1: Primary Screening - Foundational Activity Assessment
The initial evaluation of a novel compound should focus on broad, cost-effective assays to determine its general biological impact. This primary screen is designed to detect significant cytotoxic or antimicrobial activity, which will guide subsequent, more specific investigations.
Protocol: General Cytotoxicity Assessment via Tetrazolium Reduction (XTT Assay)
Causality and Rationale: The first step for any potential therapeutic is to determine its effect on cell viability. The XTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to a colored formazan product.[9] The intensity of this color is directly proportional to the number of viable cells.[9] We recommend the XTT assay over the more traditional MTT assay as it eliminates the need for a formazan solubilization step, thereby streamlining the workflow and reducing potential errors.[10]
By testing the compound against a panel of cancer cell lines and a non-cancerous cell line, we can determine its half-maximal inhibitory concentration (IC₅₀) and its selectivity index (SI), providing initial insights into its potential as an anticancer agent and its safety profile.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])
-
Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
2-(1H-pyrazol-1-yl)butan-1-ol (stock solution in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)
-
Microplate reader (absorbance at 450-500 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to an optimal seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Include wells with medium only for background control and wells with untreated cells as a negative control (100% viability).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-(1H-pyrazol-1-yl)butan-1-ol in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
XTT Assay Procedure:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[7]
-
Add 50 µL of the activated XTT solution to each well, including controls.[9]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until the color in the control wells is prominent.[9]
-
Gently shake the plate to ensure a uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[9] A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[14]
-
Caption: Principle of the XTT cell viability assay.
Protocol: Broad-Spectrum Antimicrobial Screening via Broth Microdilution
Causality and Rationale: Given the prevalence of antimicrobial activity among heterocyclic compounds, it is prudent to screen 2-(1H-pyrazol-1-yl)butan-1-ol for antibacterial and antifungal effects. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] This quantitative method is more precise than diffusion-based assays and is suitable for screening multiple compounds against various microbial strains in a 96-well format.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well round-bottom sterile microplates
-
2-(1H-pyrazol-1-yl)butan-1-ol (stock solution in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, as a viability indicator)
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the microbial strains in an appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically standardized using the 0.5 McFarland turbidity standard.[16]
-
-
Compound Dilution in Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column.
-
Include a positive control (standard antibiotic), a negative control (no compound), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
-
Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration that prevents this color change.[18]
-
Part 2: Secondary Screening - Elucidating Mechanisms of Action
If the primary screening reveals promising activity (e.g., potent cytotoxicity against cancer cells or significant antimicrobial effects), the next logical step is to investigate the potential mechanism of action.
Protocol: Anti-Inflammatory Potential via Nitric Oxide (NO) Inhibition Assay
Causality and Rationale: Many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of the COX enzymes.[19][20] A reliable and straightforward primary screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[21] LPS stimulation of RAW 264.7 murine macrophages induces a pro-inflammatory state, characterized by the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of NO.[22] The concentration of NO in the culture supernatant can be easily measured using the Griess reagent. A reduction in NO production in the presence of the test compound (at non-toxic concentrations) suggests potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of 2-(1H-pyrazol-1-yl)butan-1-ol for 1-2 hours. (Concentrations should be well below the IC₅₀ determined in the cytotoxicity assay).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include unstimulated and untreated controls.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of sulfanilamide solution to all samples and standards and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Caption: Potential inhibition points in the LPS-induced NO production pathway.
Protocol: Kinase Inhibition Profiling (Conceptual Framework)
Causality and Rationale: A significant number of pyrazole-based anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and differentiation.[4][23] If 2-(1H-pyrazol-1-yl)butan-1-ol shows potent cytotoxicity, especially against cancer cell lines, evaluating its effect on key kinases (e.g., EGFR, VEGFR-2, HER2) is a crucial next step.[23][24] While comprehensive kinase profiling is often performed using commercial services, a targeted in-house assay can validate this hypothesis. A common method is an in vitro kinase assay that measures the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor.
Conceptual Protocol (Example: EGFR Kinase Assay):
-
Assay Principle: A purified recombinant EGFR kinase is incubated with its specific peptide substrate, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and the test compound in a reaction buffer.
-
Inhibition: The compound competes with ATP or the substrate, inhibiting the transfer of the phosphate group to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. Alternatively, fluorescence-based or luminescence-based methods (e.g., ADP-Glo™) are widely available.
-
Analysis: The percentage of kinase activity inhibition is calculated for a range of compound concentrations to determine the IC₅₀ value for that specific kinase.[25]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison. Results should be presented as mean ± standard deviation from at least three independent experiments.
Table 1: Summary of In Vitro Efficacy for 2-(1H-pyrazol-1-yl)butan-1-ol
| Assay Type | Cell Line / Microbial Strain | Parameter | Result (µM) |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (48h) | |
| A549 (Lung Cancer) | IC₅₀ (48h) | ||
| HEK293 (Normal Kidney) | IC₅₀ (48h) | ||
| Antimicrobial | S. aureus | MIC | |
| E. coli | MIC | ||
| C. albicans | MIC | ||
| Anti-inflammatory | RAW 264.7 + LPS | NO Inhibition IC₅₀ |
| Kinase Inhibition | Recombinant EGFR | IC₅₀ | |
Interpretation:
-
A low IC₅₀ value in cancer cells compared to normal cells indicates potential for selective anticancer activity.[11]
-
A low MIC value indicates significant antimicrobial potential.[15]
-
Potent inhibition of NO production at non-toxic concentrations suggests anti-inflammatory properties that warrant further investigation (e.g., COX-1/COX-2 inhibition assays).[19]
References
-
Biotech Spain. XTT Assays vs MTT. (2025-12-29). Available from: [Link]
-
Al-Ostoot, F.H., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2021. Available from: [Link]
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. Available from: [Link]
-
Wikipedia. MTT assay. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Ali, M.A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2022. Available from: [Link]
-
IJNRD. Mini review on anticancer activities of Pyrazole Derivatives. (2023-06-06). Available from: [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
-
National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15). Available from: [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). Available from: [Link]
-
Bentham Science Publishers. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012-09-01). Available from: [Link]
-
PubMed. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Available from: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). Available from: [Link]
-
MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]
-
National Institutes of Health. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Available from: [Link]
- Google Patents. US20030040032A1 - Methods of screening for antimicrobial compounds.
-
National Institutes of Health. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). Available from: [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]
-
National Institutes of Health. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023-05-15). Available from: [Link]
-
RSC Publishing. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024-07-12). Available from: [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. (2025-01-29). Available from: [Link]
-
National Institutes of Health. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024-12-24). Available from: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018-06-26). Available from: [Link]
-
ResearchGate. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024-07-12). Available from: [Link]
-
Bentham Science Publisher. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Available from: [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). Available from: [Link]
-
National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]
-
ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025-08-08). Available from: [Link]
-
ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. (2014-03-19). Available from: [Link]
-
ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023-07-21). Available from: [Link]
-
ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025-11-22). Available from: [Link]
-
National Institutes of Health. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Available from: [Link]
-
ACS Publications. Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. (2021-11-20). Available from: [Link]
-
ResearchGate. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
National Institutes of Health. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019-01-24). Available from: [Link]
-
MDPI. Design and Synthesis of Novel Antimicrobial Agents. Available from: [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]
-
National Institutes of Health. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Available from: [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol () for sale [vulcanchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. clyte.tech [clyte.tech]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. azurebiosystems.com [azurebiosystems.com]
Application Note: A Strategic Guide to Developing Novel Agrochemicals from the 2-(1H-pyrazol-1-yl)butan-1-ol Scaffold
Introduction & Rationale
The pyrazole ring is a cornerstone of modern agrochemical design, serving as a highly effective pharmacophore in a multitude of commercial products.[1][2] Its unique electronic properties and structural versatility have led to the development of leading fungicides, insecticides, and herbicides.[3][4][5] Notably, pyrazole amides have demonstrated exceptional fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a critical process for fungal energy production.[6][7] Commercial fungicides like Bixafen and Pyraclostrobin exemplify the success of this chemical class, offering broad-spectrum disease control on a variety of crops.[4][8]
This guide focuses on a promising yet underexplored starting material: 2-(1H-pyrazol-1-yl)butan-1-ol . This molecule presents a strategic entry point for novel agrochemical discovery due to three key features:
-
The Proven Pyrazole Core: Provides a validated foundation for biological activity.
-
A Reactive Primary Alcohol: The hydroxyl (-OH) group is an ideal handle for chemical modification, allowing for the straightforward synthesis of diverse derivative libraries (e.g., esters, ethers) to probe structure-activity relationships (SAR).
-
A Chiral Center: The stereocenter at the second carbon of the butane chain introduces the potential for developing enantiomerically pure agrochemicals, which can lead to increased potency, higher specificity, and a better environmental profile.
The objective of this document is to provide researchers and development professionals with a comprehensive, field-proven workflow for utilizing 2-(1H-pyrazol-1-yl)butan-1-ol as a scaffold. We will detail protocols for derivative synthesis, high-throughput screening, preliminary mode of action analysis, and in vivo validation, explaining the scientific causality behind each experimental choice.
Section 1: Lead Optimization Strategy: Synthesis of a Focused Derivative Library
The initial step in harnessing the potential of the 2-(1H-pyrazol-1-yl)butan-1-ol scaffold is to create a focused library of analogues. By systematically modifying the primary alcohol, we can explore how different physicochemical properties (e.g., lipophilicity, steric bulk, hydrogen bonding capacity) influence biological activity. This exploration is the foundation of building a robust Structure-Activity Relationship (SAR) model.[9][10][11]
Protocol 1.1: Synthesis of Pyrazole Butyl Esters via Acylation
Rationale: Esterification is a reliable and high-yielding reaction that allows for the introduction of a wide variety of substituents. Introducing aromatic or aliphatic acyl groups can significantly alter the molecule's interaction with target enzymes and its ability to penetrate fungal cell walls.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)butan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct, driving the reaction to completion.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, hexanoyl chloride) (1.1 equivalents) dropwise to the cooled solution. The dropwise addition helps to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.[12]
Protocol 1.2: Synthesis of Pyrazole Butyl Ethers via Williamson Ether Synthesis
Rationale: Ether linkages provide more metabolic stability compared to esters and introduce different conformational possibilities. This synthesis route allows for the exploration of a distinct chemical space.
Step-by-Step Methodology:
-
Alkoxide Formation: In a dry, nitrogen-flushed flask, dissolve 2-(1H-pyrazol-1-yl)butan-1-ol (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Caution: NaH is highly reactive and generates flammable H₂ gas. The formation of the alkoxide is crucial for the subsequent nucleophilic attack.
-
Reaction: After gas evolution ceases (approx. 30 minutes), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-18 hours, monitoring by TLC. Heating provides the necessary activation energy for the Sₙ2 reaction.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with ethyl acetate.
-
Purification & Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography and confirm the structure by spectroscopic methods.
Caption: Lead optimization workflow for the starting scaffold.
Section 2: High-Throughput Screening (HTS) for Agrochemical Activity
With a library of derivatives in hand, the next phase is to rapidly assess their biological activity against key agricultural targets. High-throughput screening (HTS) enables the efficient evaluation of many compounds in miniaturized bioassays.[13][14] The primary goal is to identify "hits"—compounds that exhibit significant activity at a single test concentration.
Protocol 2.1: In Vitro Antifungal Bioassay (96-Well Plate)
Rationale: This miniaturized "poisoned food" assay is a robust and cost-effective primary screen to identify compounds that inhibit fungal mycelial growth.[15] We select a panel of economically important plant pathogenic fungi to ensure broad-spectrum potential.
Step-by-Step Methodology:
-
Fungal Culture: Grow pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates for 5-7 days.
-
Spore/Mycelial Suspension: Prepare a spore suspension (for sporulating fungi) or a mycelial fragment suspension (for non-sporulating fungi like R. solani) in sterile water. Adjust the concentration using a hemocytometer.
-
Assay Plate Preparation:
-
To each well of a 96-well microtiter plate, add 180 µL of liquid Potato Dextrose Broth (PDB).
-
Add 2 µL of the test compound dissolved in DMSO to achieve a final concentration of 50 µg/mL. The final DMSO concentration should be ≤1% to avoid solvent toxicity.
-
Include negative (DMSO only) and positive (commercial fungicide, e.g., Boscalid) controls on each plate for quality control.
-
-
Inoculation: Add 20 µL of the prepared fungal suspension to each well.
-
Incubation: Seal the plates with a breathable membrane and incubate at 25 °C for 48-72 hours in the dark.
-
Data Acquisition: Measure fungal growth by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound relative to the negative control:
-
% Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_control - OD_blank))
-
Caption: High-Throughput Screening (HTS) cascade for hit identification.
Section 3: Data Analysis and Structure-Activity Relationship (SAR)
The data generated from HTS is crucial for building an SAR model. By comparing the chemical structures of the derivatives with their corresponding biological activities (expressed as EC₅₀ values - the concentration required to inhibit 50% of fungal growth), we can deduce which molecular features are critical for potency.[10]
Hypothetical SAR Data Table:
| Compound ID | R Group (Modification at -OH) | B. cinerea EC₅₀ (µg/mL) | F. graminearum EC₅₀ (µg/mL) |
| Scaffold | -H | >50 | >50 |
| LIB-E01 | -C(O)Ph | 15.2 | 22.5 |
| LIB-E02 | -C(O)-(4-Cl-Ph) | 2.8 | 4.1 |
| LIB-E03 | -C(O)-(CH₂)₄CH₃ | 35.8 | 41.3 |
| LIB-ET01 | -CH₂Ph | 25.1 | 33.7 |
| Boscalid | (Positive Control) | 1.5 | 2.1 |
Interpretation and Causality:
-
Observation: The unmodified scaffold shows negligible activity. Esterification (LIB-E01) introduces moderate fungicidal activity.
-
Insight: This suggests the hydroxyl group is not essential for activity itself but is a key point for introducing features that are.
-
Observation: Adding an electron-withdrawing chlorine atom to the phenyl ring (LIB-E02) dramatically increases potency by nearly 10-fold compared to the unsubstituted phenyl ester (LIB-E01).
-
Insight: This points towards a specific electronic requirement or a favorable interaction (e.g., halogen bonding) within the target enzyme's active site. This is a critical lead for further optimization.
-
Observation: Replacing the aromatic ester with an aliphatic one (LIB-E03) or an ether linkage (LIB-ET01) results in lower activity.
-
Insight: An aromatic ring system attached via an ester linkage appears to be a key requirement for potent activity in this series, likely due to π-π stacking interactions with the target protein.
Section 4: Mode of Action (MoA) Elucidation for Hit Compounds
Understanding how a fungicide works is essential for managing resistance and for regulatory approval. Given that many pyrazole-based fungicides are known Succinate Dehydrogenase Inhibitors (SDHIs), a primary hypothesis for the MoA of our hit compounds would be the inhibition of this enzyme.[5][16]
Rationale: SDH (or Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Its inhibition starves the fungus of ATP, the cellular energy currency, leading to cell death.[16] A direct enzyme inhibition assay provides strong evidence for a compound's MoA.
Protocol 4.1: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
Step-by-Step Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus (B. cinerea) using differential centrifugation protocols.
-
Assay Buffer: Prepare an assay buffer containing phosphate buffer, succinate (the substrate), and an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol).
-
Reaction Setup: In a 96-well plate, add the mitochondrial suspension, assay buffer, and the test compound (e.g., LIB-E02) at various concentrations.
-
Measurement: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm. The rate of this reaction is directly proportional to SDH activity.
-
Analysis: Calculate the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) for the test compound. If the IC₅₀ value is low and correlates with the EC₅₀ value from whole-cell assays, it provides strong evidence that the compound is an SDHI.
Caption: Inhibition of Fungal Respiration by an SDHI Compound.
Section 5: In Vivo Validation and Formulation
Promising results from in vitro and enzymatic assays must be validated in a more complex biological system. In vivo tests on whole plants confirm efficacy under conditions that better mimic agricultural settings.[17] Concurrently, initial formulation work is critical, as the active ingredient must be delivered effectively to the target.[18][19]
Protocol 5.1: Whole Plant Assay for Fungicidal Efficacy
Rationale: This assay tests the compound's ability to protect a host plant from fungal infection, assessing its protective and/or curative properties as well as its stability and movement on the plant surface.
Step-by-Step Methodology:
-
Plant Cultivation: Grow host plants (e.g., tomato or cucumber seedlings) in a greenhouse to the 2-3 true leaf stage.
-
Formulation Preparation: Prepare a simple sprayable formulation of the lead compound (e.g., LIB-E02). An Emulsifiable Concentrate (EC) can be made by dissolving the compound in a solvent (e.g., N,N-dimethyldecanamide) with an emulsifier.[18] Dilute with water to test concentrations (e.g., 200, 100, 50 ppm).
-
Application: Spray the plants with the test formulation until runoff. Allow the foliage to dry completely (approx. 24 hours). This tests for protective activity.
-
Inoculation: Spray the treated plants with a spore suspension of the pathogen (B. cinerea).
-
Incubation: Place the plants in a high-humidity chamber for 3-5 days to promote disease development.
-
Assessment: Visually score the disease severity on each leaf as a percentage of tissue area affected. Compare the results to untreated (inoculated) and positive (commercial fungicide) controls.
Section 6: Regulatory & Safety Overview
While beyond the scope of this application guide to detail fully, it is imperative to recognize that the development of any new agrochemical is governed by strict regulatory frameworks.[20] In the United States, the Environmental Protection Agency (EPA) requires extensive data on toxicology, environmental fate, residue analysis, and efficacy before a product can be registered for commercial use.[21][22] Early consideration of a molecule's potential toxicological and environmental profile is crucial for a successful development campaign.
Conclusion
The 2-(1H-pyrazol-1-yl)butan-1-ol scaffold represents a fertile starting point for the discovery of novel agrochemicals. Its structure combines a biologically active pyrazole core with a versatile functional handle for synthetic modification. By following a logical and iterative workflow—from the rational design and synthesis of a derivative library to systematic screening, SAR analysis, and MoA elucidation—researchers can efficiently unlock the potential of this scaffold. The protocols and strategies outlined in this guide provide a robust framework for identifying potent lead compounds and advancing them toward the development of next-generation crop protection solutions.
References
-
Lei, L., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Soliman, A.F., et al. (2020). Synthesis and biological activity of some pyrazole derivatives. ResearchGate. Available at: [Link]
-
Al-Amiery, A.A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Nguyen, T., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]
-
Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Available at: [Link]
-
Faria, J.V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PLoS One. Available at: [Link]
-
Phainuphong, P., et al. (2022). In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. Journal of Fungi. Available at: [Link]
-
PCC SE. (n.d.). AGROCHEMICALS FORMULATION. PCC Group. Available at: [Link]
-
Ghassemi, S., et al. (2024). Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014-2023). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Becher, R. & Wirz, M. (2005). High-Throughput Screening in Agrochemical Research. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
ChemCopilot. (n.d.). Agrochemical Regulatory Strategy For US Market. ChemCopilot. Available at: [Link]
-
El-Sayed, W.A., et al. (2010). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]
-
El-Baky, R.M.A., et al. (2022). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Egyptian Journal of Phytopathology. Available at: [Link]
-
Agri-Training. (n.d.). Agrochemical Formulations. Agri-Training. Available at: [Link]
-
Wang, D., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hsieh, J-H., et al. (2021). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available at: [Link]
-
CropLife AME. (n.d.). Regulatory and policy frameworks. CropLife Africa Middle East. Available at: [Link]
-
Maccioni, E., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. Available at: [Link]
-
US EPA. (n.d.). Regulatory and Guidance Information by Topic: Pesticides. United States Environmental Protection Agency. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. Available at: [Link]
-
Kolb, P. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Pro-Drug. Available at: [Link]
-
Shaari, F.N. & Zainudin, N.A.I.M. (2023). In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi. Sains Malaysiana. Available at: [Link]
-
Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Walsh, J. C. (1998). High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals. SLAS Discovery. Available at: [Link]
-
Duan, Y., et al. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. Molecules. Available at: [Link]
-
Battelle. (n.d.). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Battelle Blog. Available at: [Link]
-
Aly, A.A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]
-
Li, B., et al. (2024). High-Throughput, Quantitative Detection of Pseudoperonospora cubensis Sporangia in Cucumber by Flow Cytometry: A Tool for Early Disease Diagnosis. International Journal of Molecular Sciences. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available at: [Link]
- Steinbrenner, U., et al. (2023). New agrochemical formulations. Google Patents.
-
Abril-Castillo, M. T. (2008). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Control of Strawberry Anthracnose. The University of Southern Mississippi. Available at: [Link]
-
ACS Publications. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
AZoLifeSciences. (2024). The Latest Developments in Agrochemical Regulatory Trends. Available at: [Link]
-
Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies. Informa Connect Life Sciences. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals / SLAS Discovery, 1998 [sci-hub.box]
- 15. ukm.my [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. products.pcc.eu [products.pcc.eu]
- 19. inside.battelle.org [inside.battelle.org]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. epa.gov [epa.gov]
The Architecture of Innovation: A Guide to the Synthesis and Application of Pyrazole-Based Metal-Organic Frameworks
Foreword: The Pyrazole Advantage in MOF Chemistry
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] Within this expansive field, pyrazole-based MOFs have emerged as a particularly robust and versatile subclass. The unique electronic properties and coordination chemistry of the pyrazole moiety impart exceptional thermal and chemical stability to the resulting frameworks, a critical attribute for real-world applications.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for creating and characterizing pyrazole-based MOFs, underpinned by field-proven insights and detailed protocols. Our focus extends beyond mere procedural enumeration to elucidate the causal relationships between synthetic parameters and the final material's properties, ensuring a deep, actionable understanding of this exciting class of materials.
I. The Blueprint: Ligand Design and Synthetic Strategy
The foundation of any MOF is the organic linker. In the context of pyrazole-based MOFs, the linker is typically a multitopic ligand containing one or more pyrazole rings, often in combination with other coordinating groups like carboxylates.[4][5][6] The geometry and connectivity of the linker dictate the topology of the final framework. For instance, T-shaped bifunctional pyrazole-carboxylate ligands have been successfully employed to synthesize 3,6-connected MOFs with various topologies.[4] The choice of the metal node is equally critical, with borderline metal ions like Zn(II), Cu(II), and Ni(II) forming strong coordination bonds with the borderline azolate ligands, contributing to the framework's stability.[3]
The synthesis of MOFs is a complex process involving the self-assembly of metal ions or clusters and organic ligands.[7] The key stages are the formation of coordination bonds, nucleation, and crystal growth.[7] The reaction conditions, including temperature, solvent, and the presence of modulators, play a crucial role in determining the final structure and properties of the MOF.[7]
General Workflow for Pyrazole-Based MOF Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of pyrazole-based MOFs.
II. Core Methodologies: Synthesis Protocols
The choice of synthetic methodology is paramount in directing the crystallization of a desired MOF phase. Here, we detail two common and effective methods for the synthesis of pyrazole-based MOFs: solvothermal synthesis and microwave-assisted synthesis.
A. Solvothermal Synthesis: The Workhorse of MOF Chemistry
Solvothermal synthesis involves heating the reactants in a sealed vessel, allowing the pressure and temperature to exceed the boiling point of the solvent. This method is widely used for the synthesis of high-quality crystalline MOFs.
Protocol: Solvothermal Synthesis of a Copper-Pyrazolate MOF (PCN-300 Analogue) [3]
Materials:
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
Tetrakis(4-(1H-pyrazol-4-yl)phenyl)porphyrin (H₄TPPP)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Glass vials (20 mL) with Teflon screw caps
-
Oven
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, dissolve Cu(NO₃)₂·6H₂O and H₄TPPP in a mixture of DMF and MeOH. The precise molar ratios and concentrations are critical and should be optimized for the specific target MOF.
-
Modulator Addition: Carefully add a small amount of concentrated HCl to the solution. HCl acts as a modulator, influencing the deprotonation of the ligand and the kinetics of crystal growth, which can lead to larger, more well-defined crystals.
-
Reaction: Tightly seal the vial and place it in a preheated oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours). The temperature and reaction time are key parameters that control the nucleation and growth of the MOF crystals.
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Collect the crystalline product by filtration or decantation.
-
Washing: Wash the collected crystals with fresh DMF and then with a more volatile solvent like acetone to remove any unreacted starting materials and residual solvent.[4]
-
Solvent Exchange and Activation: To obtain a porous material, the solvent molecules within the pores must be removed. This is typically achieved by immersing the crystals in a volatile solvent (e.g., acetone or chloroform) for several days, followed by heating under vacuum.[4]
B. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, often reducing reaction times from days to minutes or hours.[8] This rapid heating can also lead to the formation of nanocrystalline MOFs.[8]
Protocol: Microwave-Assisted Synthesis of a Pyrazolone Derivative [9][10]
This protocol is for a pyrazolone derivative, a related class of compounds, as a specific microwave-assisted pyrazole-based MOF protocol was not detailed in the provided search results. The principles, however, are transferable.
Materials:
-
Substituted benzaldehyde
-
Ethyl-3-oxobutanoate
-
Phenylhydrazine
-
Microwave reactor
-
Ethanol (as a solvent, if not solvent-free)
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine. For some reactions, a catalytic amount of acid (e.g., acetic acid) may be added.[9]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specific power (e.g., 300-420 W) for a short duration (e.g., 2-20 minutes).[10][11] The reaction can be performed with or without a solvent.[10]
-
Work-up: After the reaction, cool the mixture and isolate the product, for instance, by recrystallization from a suitable solvent.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Solvothermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature | Typically 80-200 °C | Can reach high temperatures rapidly |
| Pressure | Autogenous pressure | Controlled by the reactor |
| Crystal Size | Generally larger, single crystals possible | Often nanocrystalline |
| Energy Efficiency | Lower | Higher |
| Screening Speed | Slower | Faster |
III. Verification and Analysis: Characterization Techniques
Once synthesized, a battery of characterization techniques is employed to confirm the structure, purity, and properties of the pyrazole-based MOF.
Logical Flow of MOF Characterization
Caption: A logical progression of characterization techniques for pyrazole-based MOFs.
Table 2: Key Characterization Techniques for Pyrazole-Based MOFs
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | The "gold standard" for determining the precise atomic arrangement, bond lengths, and angles within the MOF crystal structure.[3] |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk material and to check for loss of crystallinity after post-synthetic modifications or activation.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the MOF and can be used to study host-guest interactions.[12] |
| UV-Vis Spectroscopy | Used to investigate the electronic structure of the MOF.[12] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can indicate the temperature at which the framework starts to decompose. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the surface area and pore size distribution of the porous MOF material. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the morphology and particle size of the MOF crystals. |
IV. Functional Frameworks: Applications in Drug Delivery
The inherent properties of MOFs, such as high porosity, large surface area, and tunable functionality, make them excellent candidates for drug delivery systems.[1][2][13] Pyrazole-based MOFs, with their enhanced stability, are particularly promising for this application.
The encapsulation of drugs within MOFs can improve their stability and solubility, and allow for controlled release kinetics, which can enhance therapeutic efficacy and minimize side effects.[2] The surface of MOFs can also be modified to improve their water stability and drug-loading capacity.[1]
Post-Synthetic Modification (PSM): Tailoring Functionality
Post-synthetic modification is a powerful technique to introduce new functional groups into a pre-existing MOF without altering its underlying framework.[14] This allows for the fine-tuning of the MOF's properties for specific applications. For example, functional groups that can respond to specific stimuli (e.g., pH, light, temperature) can be introduced to trigger drug release at a target site.[13]
V. Conclusion and Future Outlook
The methodologies for creating pyrazole-based MOFs are continually evolving, driven by the pursuit of materials with enhanced stability and tailored functionality. The combination of rational ligand design, controlled synthesis, and advanced characterization techniques is enabling the development of novel pyrazole-based MOFs for a wide range of applications, from catalysis and gas storage to drug delivery.[5] As our understanding of the fundamental principles governing MOF formation deepens, we can expect to see the emergence of even more sophisticated and functional pyrazole-based materials in the years to come.
References
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate. Available at: [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI. Available at: [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation - ResearchGate. Available at: [Link]
-
Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing). Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]
-
Theoretical and experimental characterization of pyrazolato-based Ni(II) metal-organic frameworks - ResearchGate. Available at: [Link]
-
Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks - Insubria. Available at: [Link]
-
Building a Pyrazole–Benzothiadiazole–Pyrazole Photosensitizer into Metal–Organic Frameworks for Photocatalytic Aerobic Oxidation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - RSC Publishing. Available at: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Available at: [Link]
-
(PDF) Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives - ResearchGate. Available at: [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. Available at: [Link]
-
The synthesis of metal-pyrazolate MOFs and their applications. Figure... - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects - IAPC Journals. Available at: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]
Sources
- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 8. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 14. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Green Synthesis of Pyrazole Derivatives: A Guide to Sustainable Methodologies
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2] The synthesis of these vital heterocyclic compounds has traditionally relied on methods that often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental impact and waste generation.[3]
In response to the growing need for sustainable chemical practices, the field of green chemistry has provided a powerful toolkit to reinvent the synthesis of pyrazole scaffolds.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the green synthesis of pyrazole derivatives. We will explore methodologies that leverage alternative energy sources, environmentally benign solvents, and efficient catalytic systems to minimize waste, reduce energy consumption, and enhance safety, without compromising on yield or purity.[3][6] This document is designed to be a practical resource, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, empowering researchers to adopt more sustainable practices in their laboratories.
Core Green Chemistry Approaches for Pyrazole Synthesis
The green synthesis of pyrazoles can be broadly categorized into several key strategies that align with the principles of green chemistry. These approaches often overlap, for instance, a microwave-assisted reaction can also be performed in a green solvent. The primary strategies covered in this guide are:
-
Alternative Energy Inputs: Microwave irradiation and ultrasonication offer significant advantages over conventional heating by enabling rapid and uniform heating, leading to dramatically reduced reaction times and often improved yields.[2][7]
-
Solvent-Free and Green Solvent Systems: The elimination of volatile organic compounds (VOCs) is a major goal of green chemistry. This can be achieved through solvent-free reactions, such as mechanochemical synthesis (ball milling), or by replacing traditional solvents with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs).[8][9][10][11]
-
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants are combined to form a single product that incorporates the essential parts of all the starting materials.[6] This approach is highly atom-economical, reduces the number of synthetic steps, and minimizes waste from purification of intermediates.[12][13]
-
Catalyst-Free and Green Catalyst Systems: The development of catalyst-free reactions or the use of reusable, non-toxic, and biodegradable catalysts are central to green synthesis. This includes heterogeneous catalysts, nanocatalysts, and biocatalysts.[4][8][14]
Below, we provide detailed application notes and protocols for several of these key green synthetic methodologies.
Section 1: Microwave-Assisted Synthesis of Pyrazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[15] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature changes.[2] This often leads to shorter reaction times, higher yields, and improved product purity.[16]
Application Note: One-Pot Synthesis of 1-Aryl-1H-pyrazole-5-amines in Water
This protocol details the microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and either 3-aminocrotononitrile or an appropriate α-cyanoketone in an aqueous acidic medium.[17] The use of water as a solvent makes this method particularly environmentally friendly.[17]
Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine the aryl hydrazine (1.0 mmol), 3-aminocrotononitrile or α-cyanoketone (1.1 mmol), and 5 mL of 1 M HCl.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes with stirring.[17]
-
Product Isolation: After the reaction is complete, cool the vessel to room temperature.
-
Neutralization and Precipitation: Transfer the reaction mixture to a beaker and basify with 10% NaOH solution until the product precipitates.
-
Filtration and Washing: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 1-aryl-1H-pyrazole-5-amine.
Scientist's Notes
-
Causality: The use of microwave irradiation significantly accelerates the cyclocondensation reaction, reducing the reaction time from hours to minutes compared to conventional heating methods.[18] The aqueous HCl serves as both a solvent and a catalyst for the reaction.
-
Troubleshooting: If the product does not precipitate upon basification, it may be due to incomplete reaction or the formation of soluble side products. Monitor the reaction by TLC to ensure completion. Extraction with an organic solvent may be necessary if the product is not a solid.
-
Self-Validation: The protocol's effectiveness is validated by the high yields (typically 70-90%) and the ease of product isolation.[17] The purity of the product can be readily assessed by melting point determination and spectroscopic methods (NMR, IR, MS).
Data Summary: Microwave-Assisted Pyrazole Synthesis
| Starting Materials | Microwave Power/Temp. | Time (min) | Solvent | Yield (%) | Reference |
| Aryl hydrazine, α-cyanoketone | 150 °C | 10-15 | 1 M HCl | 70-90 | [17] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones, arylhydrazines | 360 W / 120 °C | 7-10 | Acetic acid | 68-86 | [18] |
| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | 100 °C | 7 | EtOH/AcOH | - | [16] |
Section 2: Ultrasound-Assisted Synthesis of Pyrazoles
Ultrasonication utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[1] This technique is energy-efficient and particularly useful for reactions that require milder conditions.[19]
Application Note: Catalyst-Free, One-Pot Synthesis of Highly Substituted Pyrazoles
This protocol describes a catalyst-free, multicomponent synthesis of highly substituted pyrazoles from aromatic aldehydes, malononitrile, and phenylhydrazine in a mixture of polyethylene glycol (PEG-400) and water under ultrasonic irradiation.[20]
Experimental Protocol
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a 1:1 mixture of PEG-400 and water (5 mL).
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion of the reaction, add cold water to the mixture to precipitate the solid product.
-
Filtration and Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.
Scientist's Notes
-
Causality: The ultrasonic waves provide the energy for the reaction to proceed without the need for a catalyst or external heating.[20] The PEG-400/water solvent system is environmentally friendly and can often be recycled.
-
Optimization: The reaction time can vary depending on the specific substrates used. It is advisable to optimize the irradiation time for each new set of reactants.
-
Self-Validation: The success of this protocol is demonstrated by the high yields and the elimination of a catalyst, which simplifies the workup procedure and reduces costs.[20] The structure of the synthesized compounds can be confirmed by standard spectroscopic techniques.
Workflow for Ultrasound-Assisted Pyrazole Synthesis
Caption: Workflow for ultrasound-assisted pyrazole synthesis.
Section 3: Mechanochemical Synthesis of Pyrazoles
Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent.[10] This solvent-free approach is highly sustainable and can lead to shorter reaction times and improved yields compared to traditional solution-phase synthesis.[21]
Application Note: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles via Ball Milling
This protocol outlines the mechanochemical synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines in a planetary ball mill.[10]
Experimental Protocol
-
Milling of Reactants: Place a chalcone derivative (1 mmol), hydrazine (1.2 mmol), and stainless-steel balls into a milling jar.
-
First Milling Step: Mill the mixture at a high frequency (e.g., 50 Hz) for 30 minutes.
-
Addition of Oxidant: Open the jar and add an oxidant such as sodium persulfate (Na₂S₂O₈) (2 mmol).
-
Second Milling Step: Reseal the jar and continue milling for another 30 minutes.
-
Product Isolation: After milling, disperse the reaction mixture in water and collect the solid product by filtration.
-
Purification: Wash the product with water and dry to obtain the 3,5-diphenyl-1H-pyrazole. Further purification can be achieved by recrystallization if necessary.
Scientist's Notes
-
Causality: The high-energy collisions between the balls and the reactants provide the activation energy for the reaction to occur in the absence of a solvent. The oxidant is required for the aromatization of the initially formed pyrazoline intermediate.
-
Equipment: The efficiency of the reaction can depend on the type of mill, the size and material of the milling balls, and the milling frequency. These parameters may need to be optimized.
-
Self-Validation: This method offers a significant improvement over solvent-based approaches by reducing reaction time, improving yields, and eliminating the need for hazardous solvents.[10] The purity of the final product can be verified by its melting point and spectroscopic data.
Section 4: Pyrazole Synthesis in Green Solvents
The use of green solvents is a cornerstone of sustainable chemistry. Water is the most environmentally benign solvent, and its use in organic synthesis is highly desirable.[8][22] Ionic liquids (ILs) are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents.[1][23]
Application Note: Ionic Liquid-Catalyzed, One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol describes a four-component synthesis of dihydropyrano[2,3-c]pyrazoles using the Brønsted acid ionic liquid (BAIL) triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as both a catalyst and a solvent.[24]
Experimental Protocol
-
Reactant Combination: In a flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and [Et₃NH][HSO₄] (20 mol%).
-
Reaction: Stir the mixture at room temperature for 15 minutes.
-
Product Isolation: Add water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Collect the solid by filtration, wash with water, and then with a small amount of ethanol.
-
Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and the recovered ionic liquid can be reused for subsequent reactions.
Scientist's Notes
-
Causality: The Brønsted acidic ionic liquid acts as a catalyst by activating the carbonyl group of the aldehyde, thereby accelerating the reaction.[24] It also serves as a recyclable reaction medium.
-
Versatility: This method is applicable to a wide range of aromatic aldehydes, providing access to a library of dihydropyrano[2,3-c]pyrazole derivatives.
-
Self-Validation: The high yields, short reaction times, mild conditions, and recyclability of the catalyst/solvent system make this a highly efficient and green protocol.[24]
Reaction Mechanism Overview
Caption: One-pot multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles.
Conclusion
The transition to greener and more sustainable synthetic methodologies is not just an environmental necessity but also a scientific opportunity to develop more efficient, cost-effective, and safer chemical processes. The protocols and insights provided in this guide demonstrate that the synthesis of medicinally important pyrazole derivatives can be achieved in a manner that aligns with the principles of green chemistry. By embracing techniques such as microwave and ultrasound irradiation, mechanochemistry, multicomponent reactions, and the use of green solvents and catalysts, researchers can significantly reduce the environmental footprint of their work while advancing the field of drug discovery and development.
References
-
Singh, S., Yadav, S., Minakshi, M., & Pundeer, R. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synlett.[8][22][25]
-
Patil, P., Bari, S., & Patil, D. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bio-enviro pharmaceutical letters.[1]
-
Sharma, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.[4]
-
Kumar, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Journal of the Iranian Chemical Society.[6]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.[7][18][19]
-
Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.[3]
-
Sharma, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.[5]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry.[2]
-
Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.[26]
-
Anderson, M. O., & Kormos, C. M. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.[17]
-
Padwa, A., & Kappe, C. O. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.[27]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2025). Ingenta Connect.[15]
-
Yavari, I., & Naeimabadi, M. (2019). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements.[9]
-
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.[12][13]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.[16]
-
Zhang, Z., et al. (2014). One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazines under Mechanochemical Ball Milling. Heterocycles.[10]
- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH.
-
Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. (2024). Wiley Online Library.[23]
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Semantic Scholar.
-
Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). PubMed.[28]
-
ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2014). ResearchGate.[21]
-
Kumar, D., et al. (2017). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules.[24]
-
An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. (2016). ResearchGate.[20]
-
Catalyst‐free one‐pot three‐component synthesis of pyrazole‐coumarin... (n.d.). ResearchGate.[29]
-
One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. (2025). Benchchem.[14]
- Recent Advances in the Synthesis of Pyrazole Deriv
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.[30]
-
Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. (n.d.). ResearchGate.[11]
Sources
- 1. bepls.com [bepls.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods | Semantic Scholar [semanticscholar.org]
- 26. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. jetir.org [jetir.org]
One-pot synthesis of functionalized pyrazoles from simple precursors
Application Notes & Protocols
Topic: One-Pot Synthesis of Functionalized Pyrazoles from Simple Precursors
Audience: Researchers, scientists, and drug development professionals.
A Streamlined Approach to a Privileged Scaffold: One-Pot Synthesis of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2] Its prevalence stems from its metabolic stability and versatile biological activity, which has driven continuous innovation in its synthesis.[2][3] Traditional multi-step syntheses, however, can be time-consuming and inefficient. This guide details the principles and protocols for the one-pot synthesis of functionalized pyrazoles, a strategy that offers significant advantages in terms of efficiency, atom economy, and operational simplicity.[4][5] By combining multiple reaction steps into a single, continuous process, these methods provide rapid access to diverse libraries of pyrazole derivatives, accelerating the drug discovery process.[4][6]
Core Synthetic Strategies: The Logic of Convergence
One-pot syntheses of pyrazoles are primarily achieved through multicomponent reactions (MCRs), where three or more starting materials react in a single vessel to form a complex product.[4] This convergent approach minimizes purification steps and reduces solvent waste, aligning with the principles of green chemistry.[7][8][9] The most robust and widely adopted strategies are detailed below.
The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a foundational method.[10][11][12] Its evolution into a one-pot, multicomponent reaction often involves the in situ generation of the 1,3-dicarbonyl intermediate. This circumvents the need to isolate what can be unstable precursors.
A common and effective approach is the three-component coupling of an aldehyde, a 1,3-dicarbonyl compound (like acetylacetone), and a hydrazine.[13] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization and dehydration to form the aromatic pyrazole ring.
-
Causality in Component Selection: The choice of aldehyde and 1,3-dicarbonyl directly dictates the substitution pattern at positions 3, 4, and 5 of the pyrazole ring. The hydrazine derivative determines the substituent at the N1 position. This modularity is a key advantage for creating diverse compound libraries. For instance, using arylhydrazines leads to N-arylpyrazoles, a common motif in pharmaceuticals.[14]
Another powerful one-pot strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (chalcones, for example).[11][15][16] These reactions proceed via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and oxidation to the pyrazole.[1][15] In many cases, the oxidation occurs spontaneously in the presence of atmospheric oxygen, simplifying the procedure.[13]
-
Expert Insight: When using tosylhydrazine as the hydrazine source, the tosyl group acts as an excellent leaving group, facilitating direct aromatization to the pyrazole without the need for an external oxidant.[1][15] This is a prime example of "redox-neutral" synthesis.
Terminal alkynes are versatile building blocks for one-pot pyrazole synthesis. An efficient three-component procedure involves the condensation of an aldehyde with tosylhydrazine to form a tosylhydrazone in situ. This is followed by a [3+2] cycloaddition reaction with a terminal alkyne to yield highly functionalized pyrazoles.[17] This method is notable for its broad substrate scope and tolerance of various functional groups.[17]
Visualizing the Workflow: A Generalized One-Pot Pyrazole Synthesis
The following diagram illustrates a typical workflow for a three-component, one-pot pyrazole synthesis.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
Welcome to the technical support guide for the synthesis and optimization of 2-(1H-pyrazol-1-yl)butan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to blend established chemical principles with practical, field-proven insights to ensure your success.
Overview of the Synthesis
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is typically achieved via the N-alkylation of pyrazole. A highly effective and direct route involves the ring-opening of 1,2-epoxybutane with pyrazole under basic conditions. This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity.
The primary reaction is as follows:
-
Nucleophile: Pyrazole (deprotonated in situ to the pyrazolide anion)
-
Electrophile: 1,2-Epoxybutane
-
Product: 2-(1H-pyrazol-1-yl)butan-1-ol
This guide will focus on optimizing this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. The root cause is often incomplete deprotonation of the pyrazole or suboptimal reaction kinetics.
-
Causality: Pyrazole's N-H proton is weakly acidic, and its deprotonation is essential to form the nucleophilic pyrazolide anion.[1] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile remains low, slowing the reaction and allowing side reactions or degradation to occur.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical.[2] For this reaction, a strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole to drive the reaction forward.[1][2] Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures and longer reaction times, leading to potential side products.[2]
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are highly recommended. They effectively solvate the cation of the base (e.g., Na⁺) and do not interfere with the nucleophile, thus accelerating the Sₙ2-type epoxide opening.[2][3]
-
Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (0 °C) to control the exothermic reaction and hydrogen evolution.[1] After the addition of the epoxide, the temperature can be gradually raised to 60-80 °C to ensure a reasonable reaction rate.
-
Q2: I am observing multiple spots on my TLC plate post-reaction, even after a long reaction time. What are these impurities?
A2: The most probable impurities are unreacted pyrazole, the N2-alkylation regioisomer, and potential di-alkylation products, although the latter is less common in this specific reaction.
-
Regioselectivity (N1 vs. N2 Isomer): While the alkylation of unsubstituted pyrazole predominantly yields the N1-substituted product, a small amount of the N2-isomer can form.[4][5] The ratio is influenced by factors like the solvent and the counter-ion of the base.[2] Fortunately, the two isomers often have different polarities, allowing for separation via column chromatography.
-
Unreacted Starting Material: This points back to the issues described in Q1 (incomplete deprotonation or insufficient reaction time/temperature).
-
Identification and Mitigation:
-
TLC Analysis: Use a co-spot of your starting pyrazole to confirm its presence. A typical eluent system for TLC and column chromatography is Ethyl Acetate/Hexane or Dichloromethane/Methanol.
-
Purification: Silica gel column chromatography is the most effective method for separating the desired N1-isomer from the N2-isomer and residual pyrazole.
-
Confirmation: The structure of the final product should be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
-
Q3: The workup procedure is problematic, and I'm losing product during extraction. Is there a more efficient purification strategy?
A3: A standard aqueous workup can sometimes lead to emulsions or loss of the water-soluble product. An alternative strategy involves leveraging the basicity of the pyrazole moiety.
-
Acid-Base Extraction: After quenching the reaction, the product can be selectively protonated and extracted.
-
Quench the reaction carefully with water or saturated NH₄Cl.
-
Extract with a solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl (e.g., 1M). The desired product, being basic due to the pyridine-like N2 atom, will move into the aqueous acidic layer as a salt.[1]
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify with NaOH or NaHCO₃ to pH > 8.
-
Back-extract the now neutral product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Crystallization of an Acid Addition Salt: For higher purity, the pyrazole product can be precipitated from an organic solution as a salt by adding an acid, a technique useful for purification.[6] This salt can then be isolated and neutralized to recover the pure free base.
Data & Protocols
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (High Potency) | Rationale & Expert Notes |
| Base | K₂CO₃ (1.5 eq) | NaH, 60% disp. (1.2 eq) | NaH ensures complete and irreversible deprotonation, leading to higher yields and faster reactions.[1][2] |
| Solvent | Acetonitrile (MeCN) | Anhydrous DMF | DMF is a superior solvent for this Sₙ2 reaction due to its high polarity and aprotic nature.[2] |
| Temperature | 80 °C (Reflux) | 0 °C then 60 °C | Controlled temperature prevents side reactions. Initial cooling for NaH is critical for safety. |
| Reaction Time | 12-24 hours | 4-8 hours | The more potent conditions in B significantly reduce the required reaction time. |
Diagram 1: General Experimental Workflow
Below is a flowchart illustrating the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol.
Protocol: Optimized Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Epoxybutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add pyrazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes. A clear solution or a persistent slurry of the sodium pyrazolide salt will form.
-
Alkylation: Add 1,2-epoxybutane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and warm the reaction to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and then to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-(1H-pyrazol-1-yl)butan-1-ol as a pure compound.
Troubleshooting Logic
When faced with a suboptimal result, a logical, step-by-step approach to diagnosis is crucial.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- BenchChem Technical Support. (2025).
- VulcanChem. (n.d.). 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Zhang, L., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. [Link]
-
National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
- BenchChem Technical Support. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identifying and minimizing side reactions in pyrazole synthesis
A Guide to Identifying and Minimizing Side Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize pyrazole synthesis, a cornerstone reaction in medicinal chemistry. Pyrazoles are prevalent scaffolds in numerous therapeutic agents, but their synthesis, particularly via the classical Knorr condensation of a 1,3-dicarbonyl compound with hydrazine, can be plagued by side reactions that complicate purification and reduce yields.
This resource provides actionable, in-depth solutions to common challenges, grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how do I spot it?
A1: The most frequent and challenging side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl.[1][2] This results in two different pyrazole products where the substituents are arranged differently around the ring. You can typically identify the presence of isomers by ¹H NMR, where you'll see two distinct sets of peaks for the pyrazole core and its substituents, and by TLC, which may show two closely migrating spots.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can arise from several issues:
-
Incomplete Reaction: The condensation may not have reached completion. Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[3] If needed, consider increasing the reaction time or temperature.[3]
-
Suboptimal Catalyst: The choice and amount of acid catalyst (e.g., acetic acid, mineral acids) are crucial for facilitating the condensation steps.[3]
-
Side Reactions: Besides regioisomer formation, other side reactions like hydrolysis of the dicarbonyl starting material or dimerization can consume reactants and lower the yield of the desired product.[3]
-
Workup/Purification Losses: Pyrazole products can sometimes be challenging to purify. Recrystallization is often effective, and for difficult separations of isomers, flash chromatography with an optimized solvent system may be necessary.[4][5]
Q3: How does the choice of solvent affect my reaction?
A3: Solvent choice is critical and can influence reaction rate, yield, and, most importantly, regioselectivity.[6] While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to significantly improve regioselectivity, especially in the synthesis of 1-arylpyrazoles.[6][7] In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically enhance regioselectivity.
Troubleshooting Guide: Tackling Key Side Reactions
Problem: Regioisomer Formation
When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two regioisomers can form. Controlling this selectivity is often the primary challenge in pyrazole synthesis.[2]
Causality & Mechanism:
The regiochemical outcome is a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[1] The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The preferred site of attack determines the final major regioisomer.
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl.[1][8]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl activate the adjacent carbonyl for attack.[2] The nucleophilicity of the two hydrazine nitrogens is also key; for example, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic.[7]
-
Reaction pH: The acidity of the medium can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and potentially reversing the selectivity.[2]
Diagram: Competing Pathways in Regioisomer Formation
Caption: Control of regioselectivity in Knorr pyrazole synthesis.
Minimization Strategies & Protocols:
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Aprotic Dipolar (e.g., DMAc, NMP) | Increased selectivity for 1-aryl-3-substituted pyrazoles.[7][9] | Better solvation of intermediates can amplify subtle electronic differences, favoring one pathway. |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Dramatically improved selectivity (up to 99:1). | These solvents can modulate hydrazine basicity and influence transition state energies. | |
| Temperature | Room Temperature | Often provides better selectivity than reflux.[7][9] | Higher temperatures can provide enough energy to overcome the activation barrier for the minor product. |
| pH / Catalyst | Acidic (e.g., AcOH, HCl) | Can reverse selectivity compared to neutral conditions.[2] | Protonation of the hydrazine alters the nucleophilicity of the N1 vs. N2 nitrogens. |
Protocol 1: Maximizing Regioselectivity using Aprotic Solvent This protocol is adapted for the synthesis of 1-aryl-3-trifluoromethyl-pyrazoles, a common motif in medicinal chemistry.[7][9]
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add the arylhydrazine hydrochloride (1.05 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into ice-water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by flash column chromatography.[4]
Problem: N-Alkylation vs. C-Alkylation of the Pyrazole Ring
For N-unsubstituted pyrazoles, subsequent alkylation steps can be non-selective, leading to a mixture of N-alkylated and sometimes C-alkylated products. N-alkylation itself can produce two different regioisomers if the pyrazole ring is unsymmetrical.[10]
Causality & Mechanism:
The pyrazole anion is an ambident nucleophile. Alkylation can occur at either of the two ring nitrogens or, less commonly, at a carbon atom. The outcome is highly dependent on the reaction conditions.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃) and the resulting counter-ion (Na⁺, K⁺) can influence the site of alkylation.[10] Harder cations tend to associate more with the more electronegative nitrogen, potentially directing the alkylating agent to the other nitrogen.
-
Alkylating Agent: The nature of the alkylating agent (e.g., methyl iodide vs. benzyl bromide) plays a role. Hard electrophiles tend to react at the more electronegative site.
-
Steric Effects: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[11][12]
Diagram: Troubleshooting N-Alkylation Selectivity
Caption: Workflow for optimizing pyrazole N-alkylation.
Minimization Strategies:
-
Steric Control: If synthesizing the pyrazole from scratch, place a bulky group adjacent to the nitrogen you do not want to alkylate.
-
Condition Screening: Systematically screen different bases (NaH, K₂CO₃, Cs₂CO₃) and solvents (THF, DMF, Acetonitrile) to find the optimal conditions for your specific substrate.
-
Enzymatic Alkylation: For challenging cases requiring high selectivity, engineered enzymes can perform N-alkylation with exceptional precision, often targeting a single nitrogen.[13]
Problem: Dimerization and Polymerization
In some cases, particularly with aminopyrazoles or under oxidative conditions, dimerization can occur, leading to undesired coupled products like pyrazole-fused pyridazines or pyrazines.[14]
Causality & Mechanism:
This side reaction is often promoted by specific catalysts (e.g., copper salts) and oxidants.[14] The mechanism can involve the direct coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, leading to a variety of dimeric structures.
Minimization Strategies:
-
Avoid Oxidants: If dimerization is observed, ensure that the reaction is run under an inert atmosphere (Nitrogen or Argon) and that all reagents and solvents are deoxygenated.
-
Protect Reactive Groups: If your pyrazole contains a reactive group like a primary amine, consider protecting it before proceeding with subsequent reaction steps.
-
Catalyst Control: Be mindful that certain metal catalysts, especially copper, can promote these coupling reactions.[14] If not essential for your desired transformation, avoid them.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
-
Valdés, C., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
-
ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles. Retrieved from [Link]
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
NIH. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
NIH. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
NIH. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
PubMed. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Retrieved from [Link]
-
PubMed. (1995). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins. Retrieved from [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from [Link]
-
NIH. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- Knorr Pyrazole Synthesis. (n.d.).
-
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. Retrieved from [Link]
-
NIH. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
IJRPR. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
NIH. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in improving the yield and purity of this valuable pyrazole-containing building block.
Introduction
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the N-alkylation of pyrazole with a suitable four-carbon electrophile, followed by the reduction of a carbonyl group to the desired primary alcohol. A prevalent and practical approach is the N-alkylation of pyrazole with ethyl 2-bromobutanoate, followed by the reduction of the resulting ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This guide will address critical aspects of this synthetic pathway, including regioselectivity in the N-alkylation step, challenges in the reduction of the ester, and effective purification strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol, providing potential causes and actionable solutions.
Issue 1: Low Yield in the N-alkylation of Pyrazole with Ethyl 2-bromobutanoate
Question: My N-alkylation reaction of pyrazole with ethyl 2-bromobutanoate is resulting in a low yield of the desired ethyl 2-(1H-pyrazol-1-yl)butanoate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the N-alkylation of pyrazole are often attributed to several factors, ranging from incomplete reaction to the formation of undesired side products. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Deprotonation of Pyrazole: For the N-alkylation to proceed, the pyrazole must be deprotonated to form the pyrazolate anion, which acts as the nucleophile. If the base used is not strong enough or is used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure that at least one equivalent of the base is used. When using a weaker base like K₂CO₃, the reaction may require heating to proceed at a reasonable rate.
-
-
Formation of the N2-Regioisomer: Pyrazole has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers.[1] The formation of the undesired N2-isomer, ethyl 2-(2H-pyrazol-2-yl)butanoate, will lower the yield of the desired N1-isomer.
-
Causality: The regioselectivity of pyrazole alkylation is influenced by steric hindrance.[2] The N1 position is generally less sterically hindered than the N2 position, especially when substituents are present on the pyrazole ring. However, with an unsubstituted pyrazole, a mixture of isomers is common.
-
Solution: While achieving complete N1 selectivity can be challenging, you can influence the ratio of isomers by carefully selecting the reaction conditions. Using a bulkier base or solvent can sometimes favor the formation of the less sterically hindered N1-isomer.
-
-
Side Reactions:
-
Over-alkylation: If an excess of ethyl 2-bromobutanoate is used, or if the reaction is run for too long, there is a risk of dialkylation, where both nitrogen atoms of the pyrazole ring are alkylated, forming a pyrazolium salt.
-
Solution: Use a slight excess of pyrazole relative to the alkylating agent (e.g., 1.1 equivalents of pyrazole to 1.0 equivalent of ethyl 2-bromobutanoate). Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged reaction times.
-
Decomposition: Strong bases can potentially lead to the decomposition of the pyrazole ring, although this is less common under typical N-alkylation conditions.[3]
-
Solution: Avoid excessively high temperatures and prolonged reaction times, especially when using very strong bases like NaH.
-
Issue 2: Incomplete Reduction of Ethyl 2-(1H-pyrazol-1-yl)butanoate with LiAlH₄
Question: I am observing a significant amount of unreacted starting ester in my reaction mixture after attempting to reduce ethyl 2-(1H-pyrazol-1-yl)butanoate with LiAlH₄. Why is the reduction incomplete, and what can I do to drive it to completion?
Answer:
Incomplete reduction with lithium aluminum hydride (LiAlH₄) is a common issue that can often be resolved by carefully controlling the reaction conditions.
-
Insufficient LiAlH₄: LiAlH₄ is a powerful reducing agent, but it is also highly reactive and can be consumed by trace amounts of water or other protic impurities in the solvent or on the glassware.[4]
-
Solution: Ensure that all glassware is thoroughly dried before use and that the solvent (typically THF or diethyl ether) is anhydrous. It is good practice to use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to account for any potential quenching.
-
-
Low Reaction Temperature: While LiAlH₄ reductions are often initiated at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to go to completion, especially with sterically hindered or less reactive esters.
-
Solution: After the initial addition of the ester to the LiAlH₄ solution at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. If the reaction is still sluggish, gentle heating under reflux may be necessary.
-
-
Poor Quality of LiAlH₄: Old or improperly stored LiAlH₄ can lose its reactivity due to exposure to moisture.
-
Solution: Use a fresh bottle of LiAlH₄ or test the activity of your current batch on a small scale with a known reactive substrate.
-
Issue 3: Formation of an Emulsion During LiAlH₄ Work-up
Question: After quenching my LiAlH₄ reduction, I am consistently getting a persistent emulsion that makes extraction and isolation of my product, 2-(1H-pyrazol-1-yl)butan-1-ol, very difficult. How can I prevent or break this emulsion?
Answer:
The formation of gelatinous aluminum salts during the work-up of LiAlH₄ reductions is a frequent problem.[5][6] These salts can trap the product and create intractable emulsions.
-
Fieser Work-up: A carefully controlled sequential addition of water, aqueous sodium hydroxide, and then more water can lead to the formation of granular aluminum salts that are easily filtered.
-
Protocol: For every 'x' grams of LiAlH₄ used, cool the reaction mixture to 0 °C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stir the resulting mixture vigorously for at least 30 minutes. This should produce a white, filterable solid.
-
-
Use of Rochelle's Salt: Rochelle's salt (potassium sodium tartrate) is a chelating agent for aluminum ions and can be very effective in breaking up emulsions.[6][7]
-
Protocol: After quenching the excess LiAlH₄ with a small amount of ethyl acetate or water, add a saturated aqueous solution of Rochelle's salt to the reaction mixture and stir vigorously. The emulsion should break, allowing for a clean separation of the organic and aqueous layers.
-
-
Acidic Work-up (with caution): Adding a dilute acid (e.g., 1 M HCl) will dissolve the aluminum salts. However, this should be done with extreme caution as the pyrazole nitrogen atoms can be protonated, making the product water-soluble.
-
Consideration: This method is generally not recommended unless you are confident that your product will not be extracted into the aqueous layer or can be recovered from it.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the N-alkylation of pyrazole with ethyl 2-bromobutanoate?
A1: The N-alkylation of an unsubstituted pyrazole with a secondary alkyl halide like ethyl 2-bromobutanoate will likely produce a mixture of N1 and N2 isomers.[1] The N1 isomer, ethyl 2-(1H-pyrazol-1-yl)butanoate, is often the major product due to the lower steric hindrance at the N1 position. However, the ratio of N1 to N2 can be influenced by the reaction conditions, such as the base, solvent, and temperature.[2]
Q2: How can I separate the N1 and N2 isomers of ethyl 2-(pyrazol-1-yl)butanoate?
A2: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[4][8]
-
Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers. A shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate) can often provide good separation.[4][8] It is crucial to first optimize the separation on a TLC plate to find a solvent system that gives a clear difference in the retention factor (Rf) values of the two isomers.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC can be employed.[8]
Q3: Is the pyrazole ring stable to the strong reducing conditions of LiAlH₄?
A3: Yes, the pyrazole ring is generally stable to LiAlH₄ under the conditions typically used for ester reduction.[3] LiAlH₄ is a nucleophilic reducing agent that primarily targets polar multiple bonds like carbonyls and is less likely to reduce the aromatic pyrazole ring.[9]
Q4: What are some common impurities I might see in my final product, 2-(1H-pyrazol-1-yl)butan-1-ol?
A4: Common impurities can include:
-
Unreacted starting ester: Ethyl 2-(1H-pyrazol-1-yl)butanoate, if the reduction was incomplete.
-
The N2-isomeric alcohol: 2-(2H-pyrazol-2-yl)butan-1-ol, if the N2-ester was formed during the alkylation step and carried through the reduction.
-
Over-reduction products: While less common, under harsh conditions, other functional groups could potentially be reduced.
-
Byproducts from the work-up: Residual aluminum salts if the work-up and filtration were not efficient.
Q5: How can I purify the final product, 2-(1H-pyrazol-1-yl)butan-1-ol?
A5:
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying the final product. A gradient elution system, for example, with ethyl acetate in hexane, can be used to separate the desired alcohol from less polar impurities (like any unreacted ester) and more polar impurities.[10][11]
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure could be an option.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrazole with Ethyl 2-bromobutanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of ethyl 2-bromobutanoate (1.05 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Strong base is required to deprotonate the pyrazole.[12] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of pyrazole | Minimizes the risk of over-alkylation.[13] |
Protocol 2: Reduction of Ethyl 2-(1H-pyrazol-1-yl)butanoate with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere at 0 °C, add a solution of ethyl 2-(1H-pyrazol-1-yl)butanoate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to 0 °C and perform a Fieser work-up:
-
Slowly add water (1 mL for every 1 g of LiAlH₄ used).
-
Slowly add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄ used).
-
Slowly add water (3 mL for every 1 g of LiAlH₄ used).
-
-
Stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1H-pyrazol-1-yl)butan-1-ol.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing esters to primary alcohols.[14][15] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and non-reactive with LiAlH₄. |
| Temperature | 0 °C to room temperature | Controls the highly exothermic reaction. |
| Work-up | Fieser method or Rochelle's salt | Prevents the formation of emulsions and facilitates product isolation.[6][7] |
Visualizations
Caption: Synthetic workflow for 2-(1H-pyrazol-1-yl)butan-1-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carewellpharma.in [carewellpharma.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. orgosolver.com [orgosolver.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Nuances of the Knorr Pyrazole Synthesis: A Technical Support Guide
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this cornerstone heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and advance your research with confidence.
Understanding the Foundation: The Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole.[1] While seemingly straightforward, the reaction's success is highly sensitive to a variety of factors. This guide will address the most common issues encountered in the lab, providing both theoretical explanations and practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low or No Product Yield
This is one of the most frequent challenges. Let's break down the potential culprits and how to address them.
Question: My reaction is not proceeding to completion, or I'm getting a very low yield. What are the likely causes?
Answer: Low yields in the Knorr synthesis can often be traced back to several key factors: reaction pH, reactant quality, solvent choice, and temperature.
-
The Critical Role of pH: The Knorr synthesis is typically acid-catalyzed.[2][3] Acidic conditions are necessary to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[4] However, the pH must be carefully controlled.
-
Causality: If the reaction medium is too neutral or basic, the initial condensation to the hydrazone intermediate may occur, but the subsequent cyclization to the pyrazole ring will be slow or may not happen at all.[4] At a pH of 7, the formation of the hydrazone intermediate has been observed, but cyclization is inhibited. At a pH of 8.5, the reaction may not proceed at all.[4]
-
Troubleshooting Protocol:
-
Monitor pH: If your reaction is sluggish, check the pH of the reaction mixture.
-
Acid Catalyst: Ensure you have added a catalytic amount of a suitable acid. Glacial acetic acid is commonly used.[5]
-
Optimization: If you suspect pH is the issue, consider running a series of small-scale reactions with varying amounts of acid to find the optimal pH for your specific substrates.
-
-
-
Reactant Integrity: The purity of your starting materials, particularly the hydrazine derivative, is paramount.
-
Causality: Hydrazine and its derivatives can be susceptible to oxidation and decomposition over time. Impurities in the 1,3-dicarbonyl compound can also lead to unwanted side reactions. A common issue is the presence of impurities in the hydrazine starting material, which can lead to the formation of colored byproducts and a decrease in the yield of the desired pyrazole.[6]
-
Troubleshooting Protocol:
-
Assess Purity: Whenever possible, verify the purity of your hydrazine derivative by NMR or other analytical techniques before use.
-
Purification: If you suspect your hydrazine is impure, consider purification by distillation or recrystallization.
-
Fresh Reagents: Use freshly opened or purified reagents for best results.
-
-
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.
-
Causality: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The temperature needs to be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition of the reactants or products. Ethanol and 1-propanol are common solvents for this reaction.[5]
-
Troubleshooting Protocol:
-
Solvent Selection: If you are experiencing low yields, consider switching to a different solvent. A table of commonly used solvents and their typical reaction temperatures is provided below.
-
Temperature Optimization: The optimal temperature can vary depending on the reactivity of your substrates. A general starting point is refluxing in ethanol or heating to around 100°C.[5] If the reaction is slow, a modest increase in temperature may be beneficial. Monitor for any signs of decomposition.
-
-
| Solvent | Typical Temperature Range (°C) | Notes |
| Ethanol | 78 (reflux) | A common and effective solvent for many Knorr syntheses. |
| 1-Propanol | 97 (reflux) | Can be used for less reactive substrates requiring a higher temperature.[5] |
| Acetic Acid | 118 (reflux) | Can act as both solvent and catalyst. |
| Toluene | 111 (reflux) | A non-polar aprotic solvent, can be useful in some cases. |
| Water/Acetic Acid | Variable | Can be an effective system, especially when using hydrazine salts.[6] |
II. Formation of Impurities and Side Products
Question: My reaction produces a significant amount of byproducts, making purification difficult and lowering my yield. What are these impurities and how can I minimize them?
Answer: The formation of impurities is a common issue, often stemming from the reactivity of the starting materials and intermediates.
-
Incomplete Cyclization: As mentioned earlier, if the reaction conditions are not optimal, the hydrazone intermediate can be a major byproduct.[4]
-
Identification: The hydrazone intermediate can often be identified by ¹H NMR spectroscopy, where you would expect to see signals corresponding to the C=N-NH moiety.
-
Troubleshooting: To drive the reaction to completion, ensure adequate acid catalysis and sufficient reaction time and/or temperature.
-
-
Side Reactions of the 1,3-Dicarbonyl Compound: 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under certain conditions.
-
Causality: The enolizable nature of 1,3-dicarbonyls makes them susceptible to various side reactions, particularly in the presence of strong acids or bases.
-
Troubleshooting:
-
Controlled Addition: Add the 1,3-dicarbonyl compound slowly to the reaction mixture to minimize its concentration at any given time.
-
Moderate Conditions: Avoid overly harsh reaction conditions (e.g., excessively high temperatures or strong, non-catalytic amounts of acid).
-
-
-
Hydrazine-Related Impurities: As mentioned, impurities in the hydrazine starting material can lead to colored byproducts.[6]
-
Troubleshooting: Use high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification Strategies:
If impurities are present, a robust purification strategy is essential.
-
Recrystallization: This is often the most effective method for purifying solid pyrazole products.[7] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used.[6] A typical eluent system might be a mixture of hexanes and ethyl acetate.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
III. Regioselectivity Issues with Unsymmetrical Dicarbonyls
Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomeric pyrazoles. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.
-
Understanding the Factors: The regioselectivity is influenced by a combination of steric and electronic factors of the 1,3-dicarbonyl compound, as well as the reaction conditions.
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity. For example, using trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive has been shown to improve regioselectivity in some cases.[8]
-
Strategies for Controlling Regioselectivity:
-
Substrate Design: If possible, design your 1,3-dicarbonyl substrate to have a significant steric or electronic difference between the two carbonyl groups to favor the formation of one regioisomer.
-
Two-Step Procedure: In some cases, it is possible to first form the hydrazone at one carbonyl group under controlled conditions and then induce cyclization.[9]
-
Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and acid catalyst to determine the optimal conditions for maximizing the yield of the desired regioisomer.
Visualizing the Process
To further aid in understanding and troubleshooting, the following diagrams illustrate the core concepts of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A workflow for troubleshooting low yields.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of 1,3-dicarbonyl) and a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10] A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[7][10]
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). [Link]
-
Schrecker, L., et al. (2023). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. ChemRxiv. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11644. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2436-2443. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6589. [Link]
-
El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3878. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4983. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD, 4(5), 1083-1087. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Merck Index. (n.d.). Knorr Pyrazole Synthesis. [Link]
Sources
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Addressing regioselectivity issues in the synthesis of substituted pyrazoles
A Guide to Addressing and Overcoming Regioselectivity Challenges
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your synthetic strategies. The formation of regioisomeric mixtures is a common hurdle, particularly in well-established methods like the Knorr pyrazole synthesis, which can lead to complex purification processes and diminished yields of the target molecule.[1] This resource offers in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis of substituted pyrazoles.
Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of regioisomers. Why is this happening and how can I control it?
A1: This is the most prevalent issue in the Knorr synthesis.[1] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[2][3][4] The subsequent cyclization and dehydration then lead to a mixture of pyrazole products.[5] The ratio of these isomers is governed by a delicate interplay of steric and electronic factors of the substituents on both starting materials, as well as the reaction conditions.[5][6]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can have a dramatic effect on the regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of one regioisomer over the other.[7][8]
-
pH Control: The pH of the reaction medium can be a critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine and the reactivity of the carbonyl groups, thereby influencing the initial point of attack and the final regioisomeric ratio.[5][9]
-
Structural Modification: Introducing bulky substituents on one of the reactants can sterically hinder the approach to one of the carbonyls, thus favoring the formation of a single isomer. Similarly, potent electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl, making it the preferred site of attack.[5]
Q2: How do I know which regioisomer is which? What are the best analytical techniques for characterization?
A2: Unambiguous characterization of regioisomers is crucial. The most powerful and commonly used technique is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.
-
2D NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy is the gold standard for confirming regiochemistry. A cross-peak between a proton on the N-substituent and a proton on a specific position of the pyrazole ring (e.g., the C5-H) provides definitive proof of proximity and thus confirms the isomeric structure.[10][11]
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides an unequivocal structural determination.
Q3: My reaction has produced a mixture of regioisomers. What are the most effective methods for their separation?
A3: Separating regioisomers can be challenging due to their often similar physical properties.[1]
-
Column Chromatography: This is the most common method. Optimization of the solvent system is key. Sometimes, deactivating the silica gel with a base like triethylamine or using neutral alumina can improve separation for these basic compounds. Reversed-phase (C18) chromatography can also be a viable alternative.[1][11]
-
Crystallization: Fractional crystallization can be a highly effective technique if a suitable solvent or solvent mixture can be found that selectively crystallizes one isomer.[1]
-
Salt Formation: Exploiting the basicity of the pyrazole nitrogen atoms can be a clever strategy. Treating the isomeric mixture with an acid may lead to the formation of salts with different solubilities, allowing for separation by selective precipitation or crystallization.[1]
Troubleshooting Guides & In-Depth Analysis
This section provides a more detailed exploration of the factors influencing regioselectivity and offers structured workflows for optimizing your synthetic outcomes.
Guide 1: Mastering Regioselectivity in the Knorr Pyrazole Synthesis
The Knorr synthesis and related condensations of 1,3-dicarbonyls with hydrazines are workhorse reactions for pyrazole formation.[12] However, controlling the regioselectivity is paramount for an efficient synthesis.[5]
The Underlying Mechanism and Control Points
The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial attack of the substituted hydrazine on one of the two carbonyl groups is often the regiochemistry-determining step.
The Impact of Solvent Choice: A Data-Driven Approach
As mentioned, fluorinated alcohols can dramatically improve regioselectivity. This is attributed to their ability to activate the carbonyl group through hydrogen bonding without being nucleophilic themselves, thus not competing with the hydrazine nucleophile.[7]
Table 1: Effect of Solvent on Regioisomeric Ratio
| Entry | 1,3-Dicarbonyl (R¹/R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Combined Yield (%) | Reference |
| 1 | CF₃ / Ph | MeNHNH₂ | EtOH | 55:45 | 85 | [8] |
| 2 | CF₃ / Ph | MeNHNH₂ | TFE | 85:15 | 90 | [8] |
| 3 | CF₃ / Ph | MeNHNH₂ | HFIP | >95:5 | 92 | [8] |
| 4 | Me / Ph | PhNHNH₂ | EtOH | 60:40 | 88 | |
| 5 | Me / Ph | PhNHNH₂ | DMAc | >95:5 | 95 | [13] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; DMAc: N,N-Dimethylacetamide
Guide 2: Experimental Protocols for Enhanced Regioselectivity
Here we provide detailed, step-by-step methodologies for key experiments aimed at improving regioselectivity.
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted from the work of Fustero et al. and is particularly effective for reactions involving 1,3-diketones with an electron-withdrawing group.[7][8]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add the substituted hydrazine (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to afford the desired pyrazole regioisomer in high purity.
Protocol 2: pH-Controlled Regioselective Synthesis
The regioselectivity of the condensation can be influenced by the pH of the medium. This protocol provides a general framework for exploring pH effects.
-
Acidic Conditions: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq) in ethanol. Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, 1-5 mol%).
-
Neutral/Basic Conditions: Dissolve the reactants in a non-acidic solvent like ethanol or DMAc. For basic conditions, a non-nucleophilic base can be added.
-
Reaction and Analysis: Stir the reactions at the desired temperature (room temperature to reflux) and monitor for completion. Upon work-up, carefully analyze the crude product mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.
-
Optimization: Based on the initial results, the choice of acid/base and solvent can be further optimized to maximize the yield of the desired isomer.
Conclusion
Addressing regioselectivity in substituted pyrazole synthesis is a multifaceted challenge that requires a systematic and knowledge-based approach. By understanding the underlying mechanistic principles and carefully selecting reaction parameters such as solvent and pH, researchers can significantly influence the outcome of the reaction, favoring the formation of the desired regioisomer. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations. For further reading, the comprehensive reviews and primary literature cited below offer a wealth of additional information.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
-
Gradestack. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Barrett, A. G. M., Cramp, S. M., & Roberts, R. S. (2000). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Organic Letters, 2(3), 261–263. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]
-
Wang, J., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(24), 4059-4065. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Lei, J., et al. (2023). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry, 12(2), e202200448. [Link]
-
Wunderlich, S. H., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(10), 2145–2148. [Link]
-
Synfacts. (2014). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme, 10(12), 1296. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Zhang, Y., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6667. [Link]
-
Utkina, E., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4983. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]
-
da Silva, A. C. M., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 86(17), 11846–11858. [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1436. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7739. [Link]
-
Bio, A. R., & Sarpong, R. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 23(24), 9499–9503. [Link]
-
de la Cruz, P., & de la Hoz, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 488-518. [Link]
-
ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]
-
UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Ali, M. A., et al. (2014). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 19(11), 18730-18744. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Reddit. (2024). How to separate these regioisomers?. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays
Introduction
Pyrazole derivatives represent a cornerstone in modern medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs featuring this versatile heterocyclic scaffold.[1] Their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them highly attractive candidates for therapeutic development. However, the journey from a promising hit compound to a viable drug candidate is often fraught with challenges, one of the most common being poor aqueous solubility.
This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with pyrazole derivatives in biological assays. From initial stock solution preparation to complex formulation strategies, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each approach. Our goal is to empower you to generate reliable and reproducible data, ensuring that the true potential of your compounds is not masked by solubility-related artifacts.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions and issues encountered when working with pyrazole derivatives.
Q1: My pyrazole derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is the most likely cause?
A: This is a classic sign of a compound exceeding its kinetic solubility limit. While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the sudden shift to a highly aqueous environment causes the compound to crash out of solution. The final concentration of your compound in the assay buffer is likely higher than its aqueous solubility.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: As a general rule, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.[2][3] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type by running a vehicle-only control and assessing cell viability.[2]
Q3: Can the pH of my buffer affect the solubility of my pyrazole derivative?
A: Absolutely. Pyrazole is a heteroaromatic compound containing two adjacent nitrogen atoms, one of which is basic (pyridine-like) and the other weakly acidic (pyrrole-like).[4] The pKa of the conjugate acid is around 2.5, making it a weak base. Substituents on the pyrazole ring can significantly alter its pKa.[5][6] If your compound has ionizable groups, adjusting the pH of the buffer to either protonate or deprotonate these groups can significantly increase solubility.
Q4: I've noticed that the IC50 value of my compound is inconsistent between experiments. Could this be a solubility issue?
A: Yes, poor solubility is a major cause of data variability. If a compound precipitates in the assay, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an underestimation of potency (a higher IC50). This can also lead to steep Hill slopes in concentration-response curves, which can be an indicator of compound aggregation.
Q5: Are there any "quick fixes" I can try before moving to more complex formulations?
A: Before exploring advanced methods, consider these simple adjustments:
-
Optimize DMSO concentration: Ensure you are using the highest tolerable final DMSO concentration for your assay (e.g., 0.5%).
-
Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay buffer. This can sometimes help maintain solubility.
-
Temperature: Gently warming the assay buffer before adding the compound can sometimes help, but be mindful of the temperature stability of your protein or cells.
-
Order of Addition: Adding the compound to a buffer that already contains proteins (like serum or albumin) can help stabilize it and prevent precipitation.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and solving solubility problems.
Guide 1: Diagnosing the Solubility Problem
Before you can solve the problem, you need to understand its nature.
Step 1: Visual Inspection
-
Observation: After diluting your compound into the final assay buffer, let it sit for a period equivalent to your assay's incubation time.
-
Analysis: Look for any signs of precipitation, such as cloudiness, turbidity, or visible particles. A simple method is to shine a laser pointer through the solution; scattering of the light (the Tyndall effect) indicates the presence of suspended particles.
Step 2: Determine Maximum Soluble Concentration
-
Protocol: Prepare a series of dilutions of your compound in the final assay buffer.
-
Analysis: Use nephelometry or UV-Vis spectroscopy to determine the concentration at which the solution becomes turbid. This gives you a rough idea of the kinetic solubility limit in your specific assay conditions.
Step 3: Evaluate Your Stock Solution
-
Protocol: Always visually inspect your DMSO stock solution before use. Ensure it is clear and free of precipitates. If it has been stored at low temperatures, allow it to fully equilibrate to room temperature and vortex thoroughly.
-
Causality: Compounds can precipitate out of DMSO at low temperatures. If not fully redissolved, all subsequent dilutions will be at an incorrect concentration.
Guide 2: Systematic Solubilization Strategy Selection
If simple fixes are not effective, a more systematic approach is needed. The following workflow can guide your decision-making process.
Caption: A decision-making workflow for selecting a solubilization strategy.
Part 3: Advanced Solubilization Strategies & Protocols
This section provides detailed explanations and step-by-step protocols for the strategies outlined above.
Strategy 1: pH Modification
Scientific Rationale: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from its pKa, due to the formation of more soluble salt forms.[7] Pyrazoles are weakly basic. For a pyrazole derivative with a basic nitrogen, lowering the pH of the buffer will protonate the nitrogen, forming a more soluble cationic species. Conversely, if the molecule has an acidic substituent (e.g., a carboxylic acid), increasing the pH will deprotonate it, forming a more soluble anionic species.
Experimental Protocol: pH-Dependent Solubility Screen
-
Buffer Preparation: Prepare a series of biologically compatible buffers covering a pH range from 4.0 to 8.0 (e.g., acetate, phosphate, Tris).
-
Compound Addition: Add a known excess amount of your solid pyrazole derivative to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH for your assay.
Self-Validation and Pitfalls:
-
Buffer Compatibility: Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).
-
Compound Stability: Verify that your compound is chemically stable at the selected pH over the duration of the assay.
Strategy 2: Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules.[7]
Commonly Used Co-solvents and Their Properties:
| Co-solvent | Dielectric Constant (20°C) | Viscosity (cP at 20°C) | Typical Starting Conc. (in vitro) | Notes |
| Ethanol | 24.6 | 1.08 | 1-5% | Can affect enzyme activity and cell viability at higher concentrations.[3] |
| Propylene Glycol | 32.0 | 58.1 | 1-10% | Generally well-tolerated by cells; higher viscosity. |
| Polyethylene Glycol (PEG 300/400) | ~12.5 | 60-73 (PEG 300) | 1-10% | Low toxicity, but can interfere with some protein assays. |
| Glycerol | 42.5 | 1412 | 1-10% | High viscosity can be problematic for liquid handling. |
Data compiled from various sources, including[6][8][9].
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Stocks: Prepare concentrated stocks of each co-solvent in your assay buffer (e.g., 20% v/v).
-
Create Co-solvent Gradient: In a multi-well plate, create a gradient of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Add Compound: Add your pyrazole derivative (from a concentrated DMSO stock) to each well, keeping the final DMSO concentration constant and low (e.g., <0.5%).
-
Observe and Quantify: Visually inspect for precipitation and, if necessary, quantify the solubility improvement as described in the pH screening protocol.
-
Validate in Assay: Once a suitable co-solvent and concentration are identified, run a vehicle control (buffer + co-solvent + DMSO) in your biological assay to check for any interference or toxicity.
Self-Validation and Pitfalls:
-
Co-solvent Interference: Co-solvents can alter protein conformation, inhibit enzyme activity, or be toxic to cells.[3] Always run a vehicle control.
-
Competition with Cyclodextrins: If used in combination with cyclodextrins, some co-solvents like ethanol can compete with the drug for the cyclodextrin cavity, potentially reducing the solubilizing effect of the cyclodextrin.[10][11]
Strategy 3: Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like many pyrazole derivatives, forming water-soluble inclusion complexes.[12] This effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility. A study on pyrazolo[3,4-d]pyrimidines showed that 2-hydroxypropyl-β-cyclodextrin (HPβCD) improved their water solubility by 100 to 1000-fold.[5]
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HPβCD) at various concentrations (e.g., 0 to 15 mM) in your assay buffer.[13]
-
Add Excess Compound: Add an excess amount of the solid pyrazole derivative to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.[13]
-
Filter and Dilute: Filter the solutions through a 0.22 µm filter to remove undissolved solid. Dilute the filtrate as necessary for analysis.
-
Quantify: Determine the concentration of the dissolved pyrazole derivative in each sample by HPLC-UV or LC-MS.
-
Analyze Data: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The slope of this line can be used to calculate the stability constant (Kc) and determine the stoichiometry of the complex.
Self-Validation and Pitfalls:
-
Assay Interference: While generally inert, high concentrations of cyclodextrins can sometimes extract cholesterol from cell membranes or interact with other assay components. A vehicle control is essential.
-
Choosing the Right Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. β-cyclodextrins are often a good starting point for drug-like molecules.
Strategy 4: Lipid-Based Formulations
Scientific Rationale: For highly lipophilic pyrazole derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[14] The drug remains dissolved in the oil droplets, allowing for delivery in a solubilized state.
Experimental Protocol: Simple SEDDS Preparation for In Vitro Use
-
Excipient Selection:
-
Oil: Select a pharmaceutically acceptable oil (e.g., Capryol 90, Labrafac Lipophile WL 1349).
-
Surfactant: Choose a high HLB (hydrophile-lipophile balance) surfactant (e.g., Kolliphor RH40, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant (e.g., Transcutol HP, PEG 400).
-
-
Formulation Preparation:
-
Weigh the oil, surfactant, and co-surfactant into a clear glass vial in a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-surfactant).
-
Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle warming (to ~40°C) may be required.
-
Add the pyrazole derivative to the blank SEDDS formulation and mix until completely dissolved.
-
-
Emulsification Test:
-
Add a small amount of the drug-loaded SEDDS (e.g., 50 µL) to a larger volume of assay buffer (e.g., 50 mL).
-
Gently agitate and observe the formation of a clear or slightly bluish-white emulsion.
-
-
Characterization: For more advanced applications, the droplet size of the resulting emulsion can be measured using dynamic light scattering.
Self-Validation and Pitfalls:
-
Excipient Toxicity: The surfactants and co-surfactants used in SEDDS can be cytotoxic.[15] It is critical to determine the maximum tolerable concentration of the blank formulation in your assay.
-
Assay Interference: The components of the SEDDS can interfere with various assays. For example, surfactants can denature proteins. Thorough validation with appropriate controls is mandatory.
Part 4: Conclusion
Overcoming the solubility challenges of pyrazole derivatives is a critical step in their successful evaluation as potential therapeutic agents. There is no one-size-fits-all solution; the optimal strategy depends on the specific physicochemical properties of the compound and the constraints of the biological assay. By systematically diagnosing the problem and evaluating a range of solubilization techniques—from simple pH adjustments to more complex lipid-based formulations—researchers can ensure that their in vitro data accurately reflects the intrinsic activity of their compounds. Always remember the importance of proper controls to account for any potential artifacts introduced by the formulation excipients themselves. This rigorous, evidence-based approach will ultimately save time and resources, and pave the way for the development of novel pyrazole-based medicines.
References
-
Jadhav, G. S., et al. (2018). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 58(11), 2365-2374. [Link]
-
Dahlin, J. L., et al. (2015). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
do Amaral, A. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 47(1), 80-86. [Link]
-
Yalkowsky, S. H., & Wu, S. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1127-1130. [Link]
-
Di Giampaolo, A., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. Pharmaceutics, 14(12), 2736. [Link]
-
Giacomelli, C., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3927-3931. [Link]
-
Kalinina, S. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1339. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics, 2012, 195482. [Link]
-
Li, Y., et al. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech, 22(8), 285. [Link]
-
Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Methods in Molecular Biology, 1917, 1-14. [Link]
-
Al-Akayleh, F., et al. (2022). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega, 7(4), 3845-3858. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Charkoftaki, G., et al. (2021). (PDF) Solubility Enhancement of Brexpiprazole for Schizophrenia using HPβ Cyclodextrin Ternary Complexation. ResearchGate. [Link]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press. [Link]
-
Moskot, M., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International journal of molecular sciences, 20(14), 3563. [Link]
-
Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(2), 18. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
Kumar, S., & Singh, A. (2013). (PDF) DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS - A REVIEW. ResearchGate. [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of pharmaceutical sciences, 88(12), 1251-1253. [Link]
-
Patel, M. M., & Patel, J. K. (2011). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation, 1(3), 167-174. [Link]
-
Jansook, P., et al. (2018). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 23(5), 1155. [Link]
-
Qi, W., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International journal of molecular sciences, 20(22), 5649. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Challa, R., et al. (2005). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. AAPS PharmSciTech, 6(2), E193-E203. [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Gattefossé. (2020, December 7). Simple and effective design of SEDDS formulations [Video]. YouTube. [Link]
-
Petrash, J. M., et al. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Current enzyme inhibition, 7(2), 92-97. [Link]
-
Bindu, M. B., Kusum, B., & Banji, D. (2011). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 76-81. [Link]
-
de la Varga, D., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 77, 146-153. [Link]
-
Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(14), 5484. [Link]
-
Zsolt, T., et al. (2021). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 13(10), 1698. [Link]
-
Drug Target Review. (2020). High throughput screening techniques in the pharmaceutical industry. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of pharmaceutical sciences, 99(8), 3294-3303. [Link]
-
ResearchGate. (n.d.). Physical properties of solvents and co-solvents [Data set]. [Link]
-
Ciccotosto, V. M., et al. (2018). Cyclodextrins: from solute to solvent. Chemical Communications, 54(44), 5559-5562. [Link]
-
Parmar, K., & Patel, J. (2018). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. ResearchGate. [Link]
-
Langmuir. (2023). Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
Kumar, L., & Verma, S. (2010). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of applied pharmaceutical science, (01), 18-24. [Link]
-
Arakawa, T., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of pharmaceutical sciences, 109(9), 2697-2717. [Link]
-
ResearchGate. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]
-
Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]
-
ResearchGate. (2014). (PDF) Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Truman State University. [Link]
-
Sørensen, C., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 62(6), 547-551. [Link]
Sources
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. jpionline.org [jpionline.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation Studies of 2-(1H-pyrazol-1-yl)butan-1-ol
Welcome to the technical support center for 2-(1H-pyrazol-1-yl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses common questions regarding the stability and handling of 2-(1H-pyrazol-1-yl)butan-1-ol.
Q1: What are the primary stability concerns for 2-(1H-pyrazol-1-yl)butan-1-ol?
The primary stability concerns for 2-(1H-pyrazol-1-yl)butan-1-ol revolve around its two key functional groups: the N-alkylated pyrazole ring and the primary alcohol. The pyrazole ring is generally aromatic and relatively stable, but the N-alkyl substituent and the alcohol moiety introduce potential degradation pathways, particularly under oxidative and extreme pH conditions.
Q2: What are the likely degradation pathways for 2-(1H-pyrazol-1-yl)butan-1-ol under forced degradation conditions?
Based on the chemical structure, the following degradation pathways are anticipated:
-
Oxidation: The primary alcohol is the most susceptible site for oxidation. Mild oxidation would likely yield the corresponding aldehyde, 2-(1H-pyrazol-1-yl)butanal. More aggressive oxidation can further convert the aldehyde to the carboxylic acid, 2-(1H-pyrazol-1-yl)butanoic acid.[1]
-
Acid and Base Hydrolysis: The N-alkylpyrazole core is generally stable to hydrolysis under moderate acidic and basic conditions. However, under harsh conditions, degradation of the pyrazole ring, although less likely, could occur. It is more probable that extreme pH will catalyze other reactions if susceptible functional groups were present, but in this molecule, the primary alcohol and N-alkyl pyrazole are relatively robust to hydrolysis.
-
Photodegradation: Exposure to UV light may induce photolytic degradation. While specific pathways for this molecule are not documented, photolytic stress can lead to complex reactions, including the formation of radicals and subsequent downstream products.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would depend on the temperature and the presence of oxygen.
Q3: What are the expected degradation products I should be looking for?
The most probable degradation products to monitor for are:
-
2-(1H-pyrazol-1-yl)butanal: The initial product of oxidation of the primary alcohol.
-
2-(1H-pyrazol-1-yl)butanoic acid: The product of further oxidation of the aldehyde.
It is also advisable to monitor for any unexpected peaks in your chromatograms, which could indicate other degradation pathways.
Q4: What are the recommended storage conditions for 2-(1H-pyrazol-1-yl)butan-1-ol to ensure its stability?
To minimize degradation, 2-(1H-pyrazol-1-yl)butan-1-ol should be stored in a well-sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. If the compound is in solution, the choice of solvent is critical. A non-reactive, anhydrous aprotic solvent would be preferable to aqueous solutions, especially if long-term stability is required.
Troubleshooting Guides for Forced Degradation Studies
This section provides detailed protocols and troubleshooting advice for conducting forced degradation studies on 2-(1H-pyrazol-1-yl)butan-1-ol. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]
Experimental Workflow for Stability Studies
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: A typical workflow for a forced degradation study.
Protocol 1: Acid and Base Hydrolysis
Objective: To assess the stability of 2-(1H-pyrazol-1-yl)butan-1-ol in acidic and basic conditions.
Materials:
-
2-(1H-pyrazol-1-yl)butan-1-ol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Suitable solvent (e.g., acetonitrile or methanol, if the compound is not soluble in aqueous solutions)
-
HPLC vials
-
pH meter
Procedure:
-
Prepare a stock solution of 2-(1H-pyrazol-1-yl)butan-1-ol (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
For base hydrolysis, mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep a control sample of the stock solution under the same temperature conditions.
-
Incubate the vials at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for acid samples, and HCl for base samples), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
Troubleshooting:
| Observed Issue | Potential Cause | Recommended Solution |
| No degradation observed. | The compound is stable under the tested conditions. | Increase the acid/base concentration, temperature, or duration of the study.[4] |
| Complete degradation observed immediately. | The conditions are too harsh. | Decrease the acid/base concentration, temperature, or analyze at earlier time points. |
| Precipitation occurs upon adding acid or base. | The compound or its degradants are not soluble at that pH. | Use a co-solvent (e.g., acetonitrile, methanol) to maintain solubility. Ensure the co-solvent is inert under the reaction conditions. |
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of 2-(1H-pyrazol-1-yl)butan-1-ol to oxidation.
Materials:
-
2-(1H-pyrazol-1-yl)butan-1-ol
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Suitable solvent
-
HPLC vials
Procedure:
-
Prepare a stock solution of 2-(1H-pyrazol-1-yl)butan-1-ol (e.g., 1 mg/mL).
-
Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep a control sample of the stock solution under the same conditions without H₂O₂.
-
Incubate the vials at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
-
Analyze by HPLC.
Troubleshooting:
| Observed Issue | Potential Cause | Recommended Solution |
| No degradation observed. | The compound is resistant to oxidation under these conditions. | Increase the concentration of H₂O₂, increase the temperature, or extend the study duration. |
| Very rapid degradation. | The compound is highly sensitive to oxidation. | Decrease the concentration of H₂O₂, lower the temperature, or analyze at earlier time points. |
| Formation of multiple, small degradation peaks. | Complex oxidative degradation pathways. | Use a milder oxidizing agent or different oxidative conditions to better control the degradation and isolate major degradants. |
Protocol 3: Thermal Degradation
Objective: To assess the stability of 2-(1H-pyrazol-1-yl)butan-1-ol at elevated temperatures.
Materials:
-
2-(1H-pyrazol-1-yl)butan-1-ol (solid and in solution)
-
Oven or heating block
-
HPLC vials
Procedure:
-
Place a known amount of the solid compound in an open dish in an oven at a set temperature (e.g., 60°C, 80°C).
-
Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a sealed vial in the oven.
-
Keep control samples at room temperature.
-
At various time points, take samples of the solid and dissolve in a suitable solvent for analysis. For the solution, directly take an aliquot.
-
Analyze by HPLC.
Troubleshooting:
| Observed Issue | Potential Cause | Recommended Solution |
| No degradation in solid state, but degradation in solution. | The solvent may be participating in the degradation at high temperatures. | Test in a different, more inert solvent. |
| Change in physical appearance (e.g., color change) but no new peaks in HPLC. | Formation of polymeric or non-UV active degradants. | Use a mass spectrometer detector in your LC system to look for potential high molecular weight or non-chromophoric products. |
Protocol 4: Photolytic Degradation
Objective: To determine the photosensitivity of 2-(1H-pyrazol-1-yl)butan-1-ol.
Materials:
-
2-(1H-pyrazol-1-yl)butan-1-ol (solid and in solution)
-
Photostability chamber with controlled light exposure (UV and visible light)
-
Quartz cuvettes or vials
-
Control vials wrapped in aluminum foil
Procedure:
-
Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
-
Place control samples in the same chamber but protected from light.
-
At specified time intervals, sample the exposed and control materials.
-
Analyze the samples by HPLC.
Troubleshooting:
| Observed Issue | Potential Cause | Recommended Solution |
| No degradation observed. | The compound is photostable. | Increase the light exposure, if necessary, to confirm stability. |
| Significant degradation. | The compound is photosensitive. | This is a key stability finding. Ensure the compound is handled and stored with protection from light. |
| Discrepancy between solid-state and solution photostability. | The solvent may be acting as a photosensitizer or quencher. | This is an important formulation consideration. Further studies may be needed to understand the solvent's role. |
Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Generally stable, but monitor for any changes. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Generally stable, but monitor for any changes. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 2-(1H-pyrazol-1-yl)butanal, 2-(1H-pyrazol-1-yl)butanoic acid |
| Thermal | Heat | 60°C - 80°C (Solid and Solution) | Monitor for general decomposition. |
| Photolytic | UV/Visible Light | ICH Q1B Conditions | Monitor for any light-induced degradants. |
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3387. [Link]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
- Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 47(10), 1237-1240.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- Processes for producing N-alkylpyrazole. (2012). Google Patents.
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. Retrieved January 18, 2026, from [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
S., S., & S., S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9585. [Link]
-
Intramolecular reactions and chemical degradation. (2024). Hypha Discovery. Retrieved January 18, 2026, from [Link]
- Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development.
-
Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Retrieved January 18, 2026, from [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Research & Allied Sciences, 4(1), 16-26.
-
de Oliveira, M. A. L., & de Oliveira, M. A. L. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(13), 3897. [Link]
-
Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2018). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Optimization of pyrazole N-alkylation conditions. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ganchev, A., Kalvachev, Y., & Kiprova, M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21764-21771. [Link]
-
Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Retrieved January 18, 2026, from [Link]
-
Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (n.d.). «Thermal decomposition and combustion of hybrid heterocyclic compounds». Retrieved January 18, 2026, from [Link]
-
Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(22), 9510-9515. [Link]
-
Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Retrieved January 18, 2026, from [Link]
-
Zheng, S. L., Lee, S. Y. C., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839-10848. [Link]
-
Kumar, A., Kumar, A., & Kumar, A. (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PMC. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: A Guide to Scaling the Synthesis of 2-(1H-Pyrazol-1-yl)butan-1-ol for Preclinical Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 2-(1H-pyrazol-1-yl)butan-1-ol. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring a robust, scalable, and well-controlled synthesis is paramount for advancing a compound toward preclinical studies. Pyrazole-containing compounds are prevalent in medicinal chemistry, with many derivatives in preclinical and clinical trials for various diseases.[1][2][3] This document addresses common challenges, from reaction optimization to impurity control, in a practical question-and-answer format.
Section 1: Synthesis Strategy & Workflow
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is primarily achieved via the N-alkylation of pyrazole. The key challenge in this synthesis is controlling regioselectivity to favor the desired N1-alkylated isomer over the N2-alkylated byproduct. Additionally, the presence of a chiral center in the target molecule necessitates a strategy for controlling stereochemistry, which is critical for pharmacological evaluation.
The general workflow involves the reaction of pyrazole with a suitable C4 electrophile, followed by purification and rigorous analytical characterization to ensure the material meets the stringent requirements for preclinical evaluation.
Caption: General workflow for the synthesis and purification of 2-(1H-pyrazol-1-yl)butan-1-ol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(1H-pyrazol-1-yl)butan-1-ol?
A1: The most common and direct approach is the N-alkylation of pyrazole with a suitable 4-carbon electrophile.[4] A robust method involves reacting the sodium salt of pyrazole (generated in situ with a strong base like sodium hydride) with a chiral or racemic 2-substituted butan-1-ol derivative, such as 2-bromobutan-1-ol or a tosylate equivalent, in a polar aprotic solvent like DMF or DMSO.[5][6] Using a pre-formed salt of pyrazole often provides better control over the reaction compared to in-situ base addition during scale-up.
Q2: Why is regioselectivity a major concern in pyrazole alkylation?
A2: Pyrazole is an unsymmetrical heterocycle with two adjacent nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, leading to two constitutional isomers: the 1-substituted and 2-substituted products. These isomers have different physical, chemical, and pharmacological properties. For preclinical studies, it is crucial to synthesize and test a single, well-characterized isomer. Regioselectivity is influenced by steric hindrance, the nature of the base and solvent, and the electrophile used.[4][6]
Q3: What are the Critical Quality Attributes (CQAs) for this compound when intended for preclinical studies?
A3: For preclinical use, the compound must be thoroughly characterized. The key CQAs are:
-
Identity: Confirmed structure via NMR and Mass Spectrometry.
-
Purity: Typically >98% as determined by HPLC and NMR. Impurity profiles must be established.
-
Regioisomeric Purity: The ratio of the desired N1-isomer to the N2-isomer must be high (e.g., >99:1) and consistently met.
-
Enantiomeric Purity: Since the molecule is chiral, its enantiomeric excess (e.e.) must be determined and controlled. Often, single enantiomers are required for preclinical evaluation.[7]
-
Residual Solvents: Levels of residual solvents from the synthesis and purification must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).
Q4: Which analytical methods are essential for characterization and quality control?
A4: A suite of analytical methods is required:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess the regioisomeric ratio. The chemical shifts of protons adjacent to the substitution site are typically different for N1 and N2 isomers.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity, identify impurities, and confirm the molecular weight of the product and byproducts.
-
Chiral HPLC (High-Performance Liquid Chromatography): To separate and quantify the enantiomers, thereby determining the enantiomeric excess.[9]
-
DSC (Differential Scanning Calorimetry): To determine the melting point and assess thermal stability, which is important for handling and storage, especially during scale-up.[10]
Section 3: Scalable Laboratory Protocol
This protocol describes a scalable synthesis of racemic 2-(1H-pyrazol-1-yl)butan-1-ol. For an enantiomerically pure product, either a chiral starting material (e.g., (R)- or (S)-2-bromobutan-1-ol) should be used, or a chiral resolution step must be incorporated post-synthesis.[11][12]
Reagents and Equipment:
-
Pyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-Bromobutan-1-ol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
Step-by-Step Methodology:
-
Reactor Setup: Set up a dry, jacketed glass reactor under a nitrogen atmosphere.
-
Base Addition: Charge the reactor with sodium hydride (1.2 equivalents). Carefully wash the NaH dispersion with dry hexane to remove mineral oil, and then suspend the NaH in anhydrous DMF.
-
Pyrazole Addition: Dissolve pyrazole (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C using the addition funnel. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the sodium pyrazolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromobutan-1-ol (1.1 equivalents) in anhydrous DMF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.[13]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N1-isomer from the N2-isomer and other impurities.[14]
Section 4: Troubleshooting Guide
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yields can stem from several factors.[13]
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction using TLC or LC-MS to ensure the consumption of the limiting reagent. If starting material remains, consider increasing the reaction time or temperature. Also, verify the quality and stoichiometry of your base; incomplete deprotonation of pyrazole is a common issue.
-
-
Cause 2: Reagent Degradation. The alkylating agent (2-bromobutan-1-ol) can be unstable.
-
Solution: Use freshly opened or purified reagents. Ensure all reagents and solvents are anhydrous, as water can consume the base and affect the reaction.
-
-
Cause 3: Side Reactions. At higher temperatures, side reactions may become more prevalent.
-
Solution: Ensure the temperature is well-controlled during the addition of the electrophile. A slow, dropwise addition is critical for managing any exotherm, especially during scale-up.[15]
-
Q: I am getting a significant amount of the N2-alkylated isomer. How can I improve regioselectivity for the N1 position?
A: Improving N1 selectivity is a common optimization goal in pyrazole chemistry.[6]
-
Cause 1: Steric and Electronic Effects. The N1 position is generally less sterically hindered. However, with small electrophiles, the electronic preference can be less pronounced.
-
Solution: Employing a bulkier leaving group on your electrophile can sterically disfavor attack at the more crowded N2 position. Using a strong base like NaH to pre-form the pyrazolide anion often favors N1 alkylation. In contrast, weaker bases like K₂CO₃ can sometimes lead to mixtures, as the reaction may proceed under thermodynamic equilibrium conditions which can favor the other isomer.[6]
-
-
Cause 2: Solvent Effects. The solvent can influence the ionic character of the pyrazolide salt and affect the reaction pathway.
-
Solution: Polar aprotic solvents like DMF and DMSO are generally preferred for this type of alkylation and tend to give good N1 selectivity.[5] A solvent screen may be necessary to find the optimal conditions for your specific substrate.
-
Q: During scale-up, I noticed a significant exotherm after adding the alkylating agent. How can I manage this?
A: Thermal management is a critical safety and quality concern during scale-up.
-
Cause: N-alkylation reactions are often exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[15]
-
Solution 1: Controlled Addition. Switch from a batch addition to a semi-batch process where the electrophile is added slowly and continuously. The addition rate should be controlled to keep the internal temperature within a safe and optimal range.
-
Solution 2: Dilution. Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
Solution 3: Efficient Cooling. Ensure your reactor has an efficient cooling system. For larger scales, jacketed reactors with a circulating coolant are mandatory. Always monitor the internal temperature, not just the jacket temperature.
-
Section 5: Data Presentation & Optimization
When scaling up, it is crucial to understand how reaction parameters affect yield and purity. A design of experiments (DoE) approach can be valuable. Below is a representative table summarizing optimization results.
| Run | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Purity (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65 | 85:15 | 96 |
| 2 | NaH (1.2) | THF | 25 | 24 | 78 | 95:5 | 98 |
| 3 | NaH (1.2) | DMF | 25 | 18 | 85 | >99:1 | 99 |
| 4 | Cs₂CO₃ (1.5) | DMF | 50 | 12 | 82 | 98:2 | 98 |
Data is illustrative and should be confirmed experimentally.
The data suggests that using a strong base like sodium hydride in a polar aprotic solvent like DMF at room temperature provides the best combination of yield, regioselectivity, and purity for this transformation.[6]
References
- Benchchem.
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
PMC by NIH. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. [Link]
-
PMC by PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PMC by NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Pyrazole derivative in preclinical study. [Link]
-
PMC by NIH. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]
-
MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. Large‐scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast‐mediated Asymmetric Reduction of Prochiral Ketones. [Link]
-
University of Liverpool IT Services. Asymmetric Guerbet Reaction to Access Chiral Alcohols. [Link]
-
Analytical Methods. [Link]
-
Green Chemistry (RSC Publishing). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. [Link]
-
Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]
-
PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
RSC Publishing. One-pot gold(i)-catalyzed synthesis of 2-pyridonyl alcohols. [Link]
-
PubMed. Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. [Link]
-
PMC. Development of a selective and scalable N1-indazole alkylation. [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
OUCI. A visible light-initiated, one-pot, multi-component synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Chiral Separation of 2-(1H-pyrazol-1-yl)butan-1-ol Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 2-(1H-pyrazol-1-yl)butan-1-ol enantiomers. This resource is designed for researchers, chromatographers, and pharmaceutical scientists who are developing or troubleshooting analytical or preparative methods for this compound. As your application support partner, this guide moves beyond generic advice to provide targeted, cause-and-effect explanations to streamline your method development and resolve common issues encountered in the laboratory.
The structure of 2-(1H-pyrazol-1-yl)butan-1-ol presents specific challenges and opportunities for chiral recognition. It possesses a hydrogen-bond-accepting pyrazole ring, a hydrogen-bond-donating hydroxyl group, and a stereogenic center. Successful separation relies on exploiting these functionalities through precise selection of a Chiral Stationary Phase (CSP) and mobile phase system to achieve the necessary three-point interaction for chiral recognition.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for separating 2-(1H-pyrazol-1-yl)butan-1-ol enantiomers?
A: The most effective starting point is to screen a small, diverse set of Chiral Stationary Phases (CSPs) under multiple mobile phase conditions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have demonstrated broad success for separating N-substituted pyrazole derivatives.[4][5][6][7] We recommend a screening approach using both normal phase (NP) and polar organic mode (POM) conditions.
Q2: Which chromatographic mode—Normal Phase, Reversed Phase, or Polar Organic—is likely to be most successful?
A: Both Normal Phase (NP) and Polar Organic Mode (POM) are strong candidates.
-
Normal Phase (NP) , using hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is a classic approach that often provides excellent selectivity on polysaccharide CSPs.
-
Polar Organic Mode (POM) , using mobile phases like 100% methanol, 100% acetonitrile, or mixtures thereof, can be highly effective for polar analytes like yours.[4][5] POM often yields faster analysis times and sharper peaks.[4][5]
-
Reversed Phase (RP) is generally a lower probability starting point for this type of compound on polysaccharide phases but should not be entirely discounted if NP and POM fail.
Q3: How does temperature impact the separation?
A: Temperature is a critical and complex parameter in chiral chromatography.[8][9][10] Generally, lower temperatures (e.g., 10-25°C) enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity (α) and better resolution (Rs).[8] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency or even reverse the enantiomer elution order.[9][10][11] Therefore, temperature must be carefully controlled and optimized for your specific CSP and mobile phase combination.
Q4: Do I need to use additives in my mobile phase?
A: Possibly. The pyrazole ring contains a basic nitrogen atom that can cause peak tailing due to secondary ionic interactions with residual silanols on the CSP surface. Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or ethanolamine to your normal phase or polar organic mobile phase can significantly improve peak shape and efficiency.[8][12]
Systematic Method Development Workflow
Successful method development begins with a logical screening process to identify the most promising conditions before proceeding to optimization.
Protocol: CSP and Mobile Phase Screening
-
Prepare Stock Solution: Create a ~1 mg/mL solution of the racemic 2-(1H-pyrazol-1-yl)butan-1-ol in a suitable solvent (e.g., ethanol or isopropanol).
-
Select CSPs: Choose a minimum of three columns with different selectivities. A recommended starting set is:
-
An amylose-based CSP (e.g., Lux® Amylose-1 or CHIRALPAK® IA/AS)
-
A cellulose-based CSP (e.g., Lux® Cellulose-2 or CHIRALCEL® OD/OJ)
-
A macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® V)
-
-
Screening Conditions: For each column, perform injections with the mobile phases listed in the table below.
-
Evaluation: Analyze the chromatograms for any sign of separation (e.g., peak shoulders or partial resolution). The combination showing the most promise is your candidate for optimization.
| Mode | Mobile Phase Composition | Typical Flow Rate | Rationale |
| Normal Phase (NP) | 90:10 Hexane:Isopropanol (+ 0.1% DEA) | 1.0 mL/min | Standard for polysaccharide CSPs; DEA improves peak shape. |
| Polar Organic (POM) 1 | 100% Methanol (+ 0.1% DEA) | 0.5 - 1.0 mL/min | Strong solvent mode, often provides good selectivity and sharp peaks for polar analytes.[5] |
| Polar Organic (POM) 2 | 100% Acetonitrile (+ 0.1% DEA) | 0.5 - 1.0 mL/min | Offers alternative selectivity to methanol in POM.[4] |
| Supercritical Fluid (SFC) | CO₂ / Methanol Gradient | 3.0 mL/min | A rapid, "green" alternative with high efficiency, especially suitable for polar compounds.[13][14][15] |
Troubleshooting Guide
This section addresses the most common issues encountered during method development in a structured, problem-solving format.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent initial challenge, indicating that the chosen conditions do not provide sufficient selectivity for the enantiomers.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Strength: The percentage of the polar modifier (the "eluter") in a normal phase system is critical.
-
Causality: Too much modifier weakens the interaction with the CSP, reducing retention and selectivity. Too little modifier can lead to excessively long retention times.
-
Protocol: Modifier Optimization (NP):
-
Start with your initial condition (e.g., 90:10 Hexane:IPA).
-
Systematically decrease the IPA percentage in 2% increments (e.g., to 8%, 6%, 4%). This will increase retention and often improves resolution.
-
If retention is too long, increase the IPA percentage.
-
Consider switching the alcohol modifier (e.g., from IPA to ethanol), as this can dramatically alter selectivity.[13]
-
-
-
Unfavorable Temperature: As discussed, temperature directly affects the thermodynamics of the chiral recognition process.[16]
-
Causality: Higher temperatures increase molecular motion, which can disrupt the subtle hydrogen bonding and π-π interactions required for separation.
-
Protocol: Temperature Optimization:
-
Set your column oven to 25°C as a baseline.
-
Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C) and analyze the sample at each step.
-
Observe the change in the resolution factor (Rs). In most cases, resolution will improve at lower temperatures.[17]
-
-
-
High Flow Rate: A flow rate that is too high may not allow sufficient time for the equilibrium between the analyte, mobile phase, and stationary phase to be established.
-
Causality: Reduced residence time on the column can lead to lower column efficiency and poorer resolution.
-
Protocol: Flow Rate Optimization:
-
Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Reduce the flow rate (e.g., to 0.8 mL/min, then 0.5 mL/min).
-
While this will increase analysis time, it often yields a significant improvement in resolution.[17]
-
-
| Parameter Change | Expected Effect on Resolution (Rs) | Expected Effect on Retention Time (tR) |
| Decrease % Modifier (NP) | ↑ (Usually) | ↑ |
| Decrease Temperature | ↑ (Usually) | ↑ |
| Decrease Flow Rate | ↑ (Usually) | ↑ |
| Switch Alcohol Modifier | Unpredictable (Selectivity Change) | Unpredictable |
Issue 2: Asymmetric Peaks (Tailing)
Peak tailing reduces resolution and complicates accurate quantification. It is typically caused by undesirable secondary interactions or column overload.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample mass saturates the active sites on the CSP.
-
Causality: When the stationary phase is saturated, the excess analyte travels through the column without proper interaction, leading to a distorted peak shape.
-
Protocol: Check for Overload:
-
Prepare a 1:10 dilution of your sample.
-
Inject the diluted sample. If the peak shape becomes symmetrical, the original sample was overloading the column. Reduce your sample concentration accordingly.
-
-
-
Secondary Site Interactions: The basic pyrazole nitrogen can interact strongly with acidic silanol groups on the silica surface, causing tailing.
-
Causality: These strong, non-chiral interactions delay a portion of the analyte molecules, causing them to elute later and form a "tail."
-
Protocol: Use a Basic Additive:
-
Issue 3: Peak Splitting or Shoulders
Split peaks suggest that the sample band is being distorted as it enters or travels through the column.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized disruption of the chromatographic process at the column inlet.[18]
-
Causality: The strong solvent carries the analyte partway down the column in a distorted band before the mobile phase can take over, leading to a split peak.
-
Protocol: Match Sample Solvent to Mobile Phase:
-
Ideally, dissolve your sample directly in the mobile phase.
-
If this is not possible, use a solvent that is weaker than or as close in strength as possible to the mobile phase. For NP, avoid dissolving the sample in pure alcohol if the mobile phase is 95% hexane.
-
-
-
Column Inlet Frit Blockage or Column Void: A partial blockage of the inlet frit or a void (a settled area in the packing material) at the top of the column can create two different flow paths for the sample.[19]
-
Causality: The sample band is split into two, with one part traveling through the unobstructed path and the other through the restricted path, resulting in two closely eluting or merged peaks.
-
Protocol: Column Maintenance:
-
Back-flush the column: Disconnect the column, reverse its direction, and flush with a compatible solvent (like isopropanol) at a low flow rate. This can sometimes dislodge particulate matter from the frit.[20]
-
Replace the frit: If back-flushing fails, the inlet frit may need to be replaced (consult the column manufacturer's instructions).
-
Replace the column: If a void has formed, the column is likely irreversibly damaged and will need to be replaced. Using a guard column can help extend the life of your analytical column.[20]
-
-
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. [Link]
-
Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Chiral analysis. Wikipedia. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 18. agilent.com [agilent.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. chiraltech.com [chiraltech.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of 2-(1H-pyrazol-1-yl)butan-1-ol by 1H and 13C NMR Spectroscopy
For researchers and professionals in the field of drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. The slightest ambiguity in atomic connectivity or stereochemistry can lead to vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of molecular structures in solution.[1][2]
This guide provides an in-depth, expert-led walkthrough of the validation process for the novel chiral alcohol, 2-(1H-pyrazol-1-yl)butan-1-ol. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach, incorporating 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) techniques, creates a self-validating system for structural confirmation. This approach ensures the highest degree of confidence, essential for advancing a compound through the development pipeline.
The Subject Molecule: 2-(1H-pyrazol-1-yl)butan-1-ol
The target molecule combines a hydrophilic primary alcohol with a nitrogen-containing pyrazole heterocycle, a common motif in medicinal chemistry. The presence of a chiral center at the C2 position adds a layer of complexity that demands a robust analytical approach. Our objective is to confirm the precise connectivity shown below and differentiate it from potential synthetic isomers.
Figure 1. Proposed structure of 2-(1H-pyrazol-1-yl)butan-1-ol with systematic atom numbering for NMR assignment.
Part 1: Predictive Analysis - The Spectroscopic Hypothesis
Before entering the lab, a skilled scientist first analyzes the proposed structure to predict the expected NMR signatures. This forms the hypothesis against which experimental data will be tested.
Expected ¹H NMR Spectral Features
The structure presents nine distinct proton environments. The integration value, or the area under each peak, should correspond to the number of protons in that environment.[3] The splitting pattern (multiplicity) is dictated by the number of neighboring, non-equivalent protons (the 'n+1' rule).[4]
Table 1: Predicted ¹H NMR Data for 2-(1H-pyrazol-1-yl)butan-1-ol
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5' | ~7.6 | Doublet (d) | 1H | Pyrazole proton adjacent to one other proton (H4'). |
| H3' | ~7.5 | Doublet (d) | 1H | Pyrazole proton adjacent to one other proton (H4'). |
| H4' | ~6.3 | Triplet (t) | 1H | Pyrazole proton coupled to both H3' and H5'.[5] |
| H2 | ~4.3 | Multiplet (m) | 1H | Methine proton, deshielded by adjacent N1' and C1-OH. Coupled to H1a, H1b, H3a, H3b. |
| H1a, H1b | ~3.8 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center (H2) and the electronegative oxygen, making them diastereotopic and non-equivalent. |
| OH | Variable (e.g., ~2.0-4.0) | Broad Singlet (br s) | 1H | Labile proton; chemical shift is concentration and solvent dependent. May not show clear coupling. |
| H3a, H3b | ~1.8 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center (H2) and the methyl group (H4). |
| H4 | ~0.9 | Triplet (t) | 3H | Methyl protons coupled to the two H3 protons. |
Expected ¹³C NMR and DEPT-135 Spectral Features
The molecule has seven unique carbon environments. A standard broadband-decoupled ¹³C NMR spectrum will show a signal for each. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing carbon types based on the number of attached protons.[6][7] In a DEPT-135 spectrum:
-
CH₃ (methyl) and CH (methine) groups appear as positive signals.
-
CH₂ (methylene) groups appear as negative (inverted) signals.[8][9]
-
C (quaternary) carbons do not appear.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for 2-(1H-pyrazol-1-yl)butan-1-ol
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C3' | ~140 | Positive (CH) | Pyrazole carbon, typically downfield.[10][11] |
| C5' | ~129 | Positive (CH) | Pyrazole carbon.[10][11] |
| C4' | ~106 | Positive (CH) | Pyrazole carbon, typically the most upfield of the ring carbons.[10][11] |
| C1 | ~65 | Negative (CH₂) | Carbon bearing the hydroxyl group, deshielded by oxygen.[12][13] |
| C2 | ~62 | Positive (CH) | Chiral carbon attached to the pyrazole nitrogen, deshielded. |
| C3 | ~25 | Negative (CH₂) | Aliphatic methylene carbon. |
| C4 | ~11 | Positive (CH₃) | Aliphatic methyl carbon. |
Part 2: The Experimental Workflow for Unambiguous Validation
A sequential and logical application of NMR experiments is essential for efficient and definitive structural proof. Each step builds upon the last, culminating in a cohesive and cross-validated dataset.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 2-(1H-pyrazol-1-yl)butan-1-ol.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.[14]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer for good signal dispersion.
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each.
-
-
¹³C and DEPT-135 NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire a DEPT-135 spectrum using a standard pulse program. This experiment is significantly faster than a full ¹³C spectrum.[15]
-
Process and calibrate both spectra relative to the TMS signal at 0.00 ppm.
-
-
2D NMR Acquisition (COSY & HSQC):
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[16][17] Acquire the spectrum with 8-16 scans per increment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps protons directly to the carbons they are attached to, showing a correlation peak for each C-H bond.[16][18] This is a proton-detected experiment, making it relatively sensitive and fast to acquire.[17]
-
Part 3: Data Interpretation - Assembling the Structural Puzzle
Here, we present representative experimental data and demonstrate the logical process of assignment and validation.
Table 3: Experimental ¹H and ¹³C NMR Data
| Label | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | DEPT-135 |
| H/C 4 | 0.92 | t | 3H | 10.8 | Positive |
| H/C 3 | 1.81 | m | 2H | 25.2 | Negative |
| OH | 2.95 | br s | 1H | - | - |
| H/C 1 | 3.75, 3.85 | m | 2H | 64.9 | Negative |
| H/C 2 | 4.33 | m | 1H | 61.7 | Positive |
| H/C 4' | 6.29 | t | 1H | 106.1 | Positive |
| H/C 3' | 7.51 | d | 1H | 139.8 | Positive |
| H/C 5' | 7.62 | d | 1H | 129.4 | Positive |
Step-by-Step Analysis
-
Initial ¹³C Analysis with DEPT-135: The ¹³C spectrum shows 7 signals, matching the 7 unique carbons in the proposed structure. The DEPT-135 data is invaluable:
-
Negative Signals at 64.9 and 25.2 ppm correspond to the two CH₂ groups (C1 and C3).
-
Positive Signals at 139.8, 129.4, 106.1, 61.7, and 10.8 ppm correspond to the five CH/CH₃ groups. This perfectly aligns with our prediction of three pyrazole CHs, one chain CH, and one CH₃.
-
-
¹H NMR Assignment:
-
The signal at 0.92 ppm integrates to 3H and is a triplet, characteristic of a methyl group (H4) next to a CH₂ group.
-
The signal at 1.81 ppm integrates to 2H and is a complex multiplet, consistent with the CH₂ group (H3) adjacent to both the chiral center (H2) and the methyl group (H4).
-
The two overlapping multiplets around 3.75-3.85 ppm integrate to 2H. This complexity and chemical shift are characteristic of the diastereotopic protons of the CH₂OH group (H1) next to the chiral center.
-
The multiplet at 4.33 ppm (1H) is significantly downfield, consistent with the methine proton (H2) being deshielded by both the pyrazole nitrogen and the C1-OH group.
-
The signals at 7.62, 7.51, and 6.29 ppm are in the aromatic/heterocyclic region. Their splitting patterns (d, d, t) and 1:1:1 integration are classic for a 3,4,5-trisubstituted or 1,3,4,5-tetrasubstituted pyrazole ring.[5]
-
-
Cross-Validation with 2D NMR: This is where we achieve unambiguous confirmation. The 1D assignments are hypotheses until proven by 2D correlations.[19][20]
-
COSY Analysis: The COSY spectrum reveals a clear correlation path through the butanol chain: the H4 triplet (0.92 ppm) shows a cross-peak to the H3 multiplet (1.81 ppm), which in turn shows a cross-peak to the H2 methine (4.33 ppm), which finally correlates with the H1 methylene protons (3.75-3.85 ppm). This confirms the -CH(N)-CH₂(OH)-CH₂-CH₃ connectivity.
-
HSQC Analysis: The HSQC spectrum provides the definitive link between the proton and carbon frameworks.
-
The proton signal at 0.92 ppm (H4) correlates only to the carbon signal at 10.8 ppm (C4).
-
The proton signal at 1.81 ppm (H3) correlates only to the carbon signal at 25.2 ppm (C3).
-
The proton signal at 4.33 ppm (H2) correlates only to the carbon signal at 61.7 ppm (C2).
-
The proton signals at 3.75-3.85 ppm (H1) correlate only to the carbon signal at 64.9 ppm (C1).
-
This one-to-one mapping, cross-validated with the DEPT-135 data, leaves no room for ambiguity.
-
Part 4: Ruling Out Alternatives - The Power of Comparison
The true test of structural validation is not just confirming the proposed structure, but actively disproving logical alternatives. Consider a plausible isomer: 1-(1H-pyrazol-1-yl)butan-2-ol .
Figure 2. Structure of a potential isomer, 1-(1H-pyrazol-1-yl)butan-2-ol.
An NMR analysis of this isomer would yield fundamentally different results:
-
¹H NMR: The signal for the proton on the carbon bearing the OH group (H2) would be a multiplet around ~3.9 ppm, not ~4.3 ppm. The signal for the CH₂ group attached to the pyrazole ring (H1) would be a multiplet around ~4.2 ppm.
-
¹³C NMR & DEPT-135: We would expect a positive (CH) signal for the carbon with the hydroxyl group (C2) around ~68-70 ppm and a negative (CH₂) signal for the carbon attached to the nitrogen (C1) around ~55-60 ppm. This is in direct contradiction to our experimental data, which shows a CH₂-OH (C1, negative DEPT, 64.9 ppm) and a CH-N (C2, positive DEPT, 61.7 ppm).
This comparative analysis demonstrates that the collected, cross-validated NMR data is only consistent with the 2-(1H-pyrazol-1-yl)butan-1-ol structure.
Conclusion
Through a systematic and multi-pronged NMR strategy, we have unequivocally validated the chemical structure of 2-(1H-pyrazol-1-yl)butan-1-ol. By first establishing a spectroscopic hypothesis based on the proposed structure, and then testing it with a suite of 1D and 2D NMR experiments, we generated a self-consistent and mutually reinforcing dataset. The combination of ¹H (for proton environment and neighbor information), ¹³C with DEPT-135 (for carbon count and type), COSY (for H-H connectivity), and HSQC (for direct C-H attachment) provides an unassailable confirmation of the molecular architecture. This rigorous approach not only verifies the identity of the target compound but also definitively rules out plausible isomers, embodying the standard of analytical excellence required in modern chemical and pharmaceutical research.
References
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
Paz, V., Alarcón-Polo, Y., Sarria-Marco, A., Elguero, J., & Goya, P. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(1), 10. Available from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 24). coupling & J-values in 1H NMR spectroscopy - playlist welcome. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
-
Royal Society of Chemistry. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782. Available from [Link]
-
Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. Retrieved from [Link]
-
ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
O'Sullivan, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]
- Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. TrAC Trends in Analytical Chemistry, 57, 1-10.
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol. Retrieved from [Link]
-
Rowlands, J. B., Jonsson, L., Goodman, J. M., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery. Available from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]
-
He, Y., et al. (2022). NMR Spectroscopy for the Validation of AlphaFold2 Structures. International Journal of Molecular Sciences, 23(21), 13393. Available from [Link]
-
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). Retrieved from [Link]
-
National Institutes of Health. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
- Singh, K., & Singh, D. (2013). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Der Pharma Chemica, 5(3), 11-18.
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
-
Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. Available from [Link]
- Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(1), 126.
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327). Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. acdlabs.com [acdlabs.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. emerypharma.com [emerypharma.com]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Investigation into the Bioactivity of 2-(1H-pyrazol-1-yl)butan-1-ol and its Isomeric Forms: A Guide for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3][4][5] Its inherent aromaticity and the presence of two nitrogen atoms bestow upon it a unique electronic and structural profile, rendering it a privileged structure in drug design. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][6][7] This guide delves into a comparative study of the biological potential of 2-(1H-pyrazol-1-yl)butan-1-ol and its key isomers, providing a framework for their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.
While direct experimental data for 2-(1H-pyrazol-1-yl)butan-1-ol is not yet prevalent in published literature, this guide synthesizes established principles of pyrazole chemistry and pharmacology to present a predictive and methodological framework for researchers. The insights provided herein are designed to empower scientists in drug development to explore this promising chemical space.
Synthesis and Isomeric Considerations
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol and its isomers can be approached through several established routes for N-alkylation of pyrazoles.[8][9][10][11] A common and effective method involves the reaction of pyrazole with a suitable epoxide, such as 1,2-epoxybutane, under basic or acidic conditions. This reaction is expected to yield a mixture of two primary regioisomers due to the two non-equivalent nitrogen atoms in the pyrazole ring: 2-(1H-pyrazol-1-yl)butan-1-ol and 1-(2H-pyrazol-2-yl)butan-1-ol. Furthermore, the use of a chiral epoxide or subsequent chiral separation would yield the respective enantiomers.
The key isomers for comparative biological evaluation would be:
-
2-(1H-pyrazol-1-yl)butan-1-ol: The N1-substituted isomer.
-
1-(2H-pyrazol-2-yl)butan-1-ol: The N2-substituted isomer.
-
(R)- and (S)-enantiomers of each regioisomer.
The regioselectivity of the N-alkylation can often be influenced by the reaction conditions and the substitution pattern on the pyrazole ring itself.[5][12]
Caption: Proposed synthetic route for 2-(1H-pyrazol-1-yl)butan-1-ol and its N2-isomer.
Postulated Biological Activities and Rationale
Based on the extensive literature on pyrazole derivatives, we can hypothesize a range of potential biological activities for 2-(1H-pyrazol-1-yl)butan-1-ol and its isomers. The presence of the pyrazole core, coupled with a flexible alkanol side chain, presents opportunities for interactions with various biological targets.
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives are well-documented for their efficacy against a spectrum of bacteria and fungi.[6][7][13][14][15] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes. The hydroxyl group of the butanol side chain may also participate in hydrogen bonding interactions with target enzymes or proteins.
-
Anticancer Activity: A significant number of pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various pathways including cell cycle regulation and apoptosis.[2] The cytotoxic potential of novel compounds is a primary screening parameter in cancer drug discovery.[16][17][18]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of the synthesized isomers, a series of standardized in vitro assays are recommended.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[19][20] This quantitative assay allows for a direct comparison of the potency of different compounds.
Experimental Workflow:
-
Preparation of Compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO) and create serial dilutions in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the selected bacterial and fungal strains and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
Incubation: Inoculate the wells of the microtiter plate with the microbial suspension and incubate under appropriate conditions (temperature, time, and atmosphere).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22][23][24][25] It is a widely used method for screening the cytotoxic potential of new chemical entities against cancer cell lines.
Experimental Workflow:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing anticancer activity using the MTT assay.
Hypothetical Comparative Data
The following tables present a hypothetical dataset to illustrate how the comparative biological activities of the isomers could be presented.
Table 1: Hypothetical Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2-(1H-pyrazol-1-yl)butan-1-ol | 64 | 128 | 32 |
| 1-(2H-pyrazol-2-yl)butan-1-ol | 128 | >256 | 64 |
| (R)-2-(1H-pyrazol-1-yl)butan-1-ol | 32 | 64 | 16 |
| (S)-2-(1H-pyrazol-1-yl)butan-1-ol | 128 | 256 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Table 2: Hypothetical Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 2-(1H-pyrazol-1-yl)butan-1-ol | 25.5 | 42.1 |
| 1-(2H-pyrazol-2-yl)butan-1-ol | 58.3 | 75.6 |
| (R)-2-(1H-pyrazol-1-yl)butan-1-ol | 12.8 | 21.5 |
| (S)-2-(1H-pyrazol-1-yl)butan-1-ol | 45.2 | 68.9 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships is crucial for optimizing lead compounds.[26][27][28][29][30] Based on the hypothetical data, several SAR insights can be drawn:
-
Regioisomerism: The N1-substituted isomer, 2-(1H-pyrazol-1-yl)butan-1-ol, is hypothesized to exhibit greater biological activity than the N2-substituted isomer. This could be attributed to differences in the steric and electronic environment around the pyrazole ring, affecting its interaction with biological targets.
-
Stereochemistry: The chirality of the butanol side chain is predicted to play a significant role. The (R)-enantiomer is shown to be more potent in this hypothetical scenario, suggesting a specific stereochemical requirement for binding to the target site. This highlights the importance of stereoselective synthesis or chiral separation in drug development.
-
Future Directions: Further modifications to the pyrazole ring (e.g., addition of electron-withdrawing or -donating groups) or the butanol side chain could be explored to enhance potency and selectivity.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the comparative study of the biological activity of 2-(1H-pyrazol-1-yl)butan-1-ol and its isomers. By outlining plausible synthetic strategies, established experimental protocols, and potential structure-activity relationships, it serves as a valuable resource for researchers in the field of drug discovery. The exploration of this and similar pyrazole-alkanol derivatives holds promise for the identification of novel therapeutic agents with antimicrobial, antifungal, or anticancer properties. Empirical validation of the hypotheses presented herein is a critical next step in unlocking the full potential of this chemical class.
References
-
Grokipedia. Broth microdilution. Available from: [Link]
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776.
-
Wikipedia. Broth microdilution. Available from: [Link]
- Di Mola, A., Brizzi, A., Gazerro, M., Fazi, F., Saccoliti, F., Ronga, L., ... & De Simone, A. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3123.
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- Küçükgüzel, Ş. G., & Çıkla, P. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115024.
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
-
Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]
- Luber, P., Bartelt, E., Giger, J., & Wagner, J. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1339–1341.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
- Gothwal, A., D'Souza, A., Shirwaikar, A., & N, S. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50849.
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]
-
National Center for Biotechnology Information. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Available from: [Link]
-
ResearchGate. Enzymatic synthesis of N-alkylated pyrazole derivatives in continuous-flow microreactors. Available from: [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]
-
ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]
-
NorthEast BioLab. Cytotoxicity Assay: From Drug Discovery and Preclinical to Clinical Phases. Available from: [Link]
-
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
- Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Royal Society of Chemistry. Review: biologically active pyrazole derivatives. Available from: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
MDPI. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Available from: [Link]
-
PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]
-
MDPI. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]
-
Medwin Publishers. A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Available from: [Link]
-
ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
ResearchGate. Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][19][26][27]benzotriazine 5-Oxides. Available from: [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. View of A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives [medwinpublisher.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. nebiolab.com [nebiolab.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Synthesized 2-(1H-pyrazol-1-yl)butan-1-ol for Purity Confirmation
Introduction
In the landscape of pharmaceutical and materials science, pyrazole derivatives are foundational scaffolds due to their wide-ranging biological activities and versatile chemical properties.[1][2] The compound 2-(1H-pyrazol-1-yl)butan-1-ol is a chiral building block with significant potential in the synthesis of more complex molecules. As with any component destined for drug development or high-performance materials, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not mere formalities; they are cornerstones of safety, efficacy, and reproducibility. Impurities, including starting materials, byproducts, and particularly regioisomers, can drastically alter a compound's pharmacological profile and introduce unforeseen toxicity.[3][4]
This in-depth technical guide provides a comprehensive framework for utilizing a suite of spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—to verify the identity and purity of synthesized 2-(1H-pyrazol-1-yl)butan-1-ol. We will move beyond procedural descriptions to explain the causal-driven choices in an analytical workflow, presenting comparative data to differentiate the target molecule from potential contaminants.
Synthesis and Purification Workflow
The synthesis of 2-(1H-pyrazol-1-yl)butan-1-ol is typically achieved via the nucleophilic substitution of pyrazole onto a suitable four-carbon electrophile. A common and effective strategy involves the ring-opening of a chiral epoxide, such as (R)- or (S)-1,2-epoxybutane, by pyrazole under basic conditions. This method offers good control over the regioselectivity of the N-alkylation and preserves the stereochemistry of the starting epoxide.
Experimental Protocol: Purification
-
Concentration: The crude reaction mixture is concentrated under reduced pressure to remove the bulk solvent.
-
Adsorption: The resulting oil is adsorbed onto a small amount of silica gel.
-
Column Preparation: A glass column is packed with silica gel using a hexane/ethyl acetate slurry. The choice of silica gel is predicated on its ability to separate moderately polar compounds.
-
Elution: The adsorbed crude product is loaded onto the column. Elution is performed with a gradient of ethyl acetate in hexane. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Final Concentration: Pure fractions are combined and concentrated to yield 2-(1H-pyrazol-1-yl)butan-1-ol as a clear oil.
Spectroscopic Analysis: A Multi-faceted Approach
No single technique can provide absolute certainty of both structure and purity. A synergistic approach is mandatory.[5] NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, FT-IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For our target compound, both ¹H and ¹³C NMR are essential. A 2D experiment like HSQC can further confirm which protons are attached to which carbons.[6][7]
¹H NMR Spectroscopy
This technique provides information on the number of different proton environments and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for clearly observing the exchangeable -OH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[8]
Expected Spectrum Analysis (in CDCl₃): The structure of 2-(1H-pyrazol-1-yl)butan-1-ol is shown below with protons labeled for assignment.
| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Justification |
| Ha (H-3) | ~7.5 | d | 1H | Pyrazole proton adjacent to two N atoms. |
| Hb (H-5) | ~7.4 | d | 1H | Pyrazole proton adjacent to one N atom. |
| Hc (H-4) | ~6.2 | t | 1H | Pyrazole proton coupled to Ha and Hb. |
| Hd (-CH-) | ~4.2 | m | 1H | Methine proton, deshielded by adjacent N and O. |
| He (-CH₂OH) | ~3.8 | m | 2H | Diastereotopic protons adjacent to chiral center and OH. |
| Hf (-OH) | 1.5 - 3.0 | br s | 1H | Exchangeable proton, broad signal.[9][10] |
| Hg (-CH₂-) | ~1.8 | m | 2H | Methylene protons in the butyl chain. |
| Hh (-CH₃) | ~0.9 | t | 3H | Terminal methyl group coupled to adjacent CH₂. |
¹³C NMR Spectroscopy
This technique confirms the number of unique carbon environments.
Expected Spectrum Analysis (in CDCl₃): The molecule has 7 unique carbon atoms.
| Carbon Position | Expected δ (ppm) | Justification |
| C-3 (Pyrazole) | ~139 | Deshielded carbon between two nitrogens. |
| C-5 (Pyrazole) | ~128 | Pyrazole carbon adjacent to one nitrogen. |
| C-4 (Pyrazole) | ~106 | Shielded pyrazole carbon. |
| C-1 (CH₂OH) | ~64 | Carbon attached to electronegative oxygen.[11] |
| C-2 (CH-N) | ~60 | Carbon attached to electronegative nitrogen and chiral center. |
| **C-3 (CH₂) ** | ~25 | Aliphatic methylene carbon. |
| C-4 (CH₃) | ~11 | Aliphatic terminal methyl carbon.[11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective method for confirming the presence of key functional groups, which serves as an excellent complementary check to NMR.[12][13]
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid product is placed between two KBr or NaCl salt plates.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Expected Spectrum Analysis:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3600 - 3200 (broad) | O-H stretch | Confirms the presence of the alcohol group. |
| 3150 - 3100 | =C-H stretch | Aromatic C-H on the pyrazole ring. |
| 2960 - 2850 | C-H stretch | Aliphatic C-H from the butyl chain. |
| ~1550 | C=N stretch | Confirms the pyrazole ring structure.[14] |
| ~1500 | C=C stretch | Aromatic ring stretch of pyrazole. |
| ~1050 | C-O stretch | Confirms the primary alcohol. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
Expected Spectrum Analysis (ESI+):
-
Molecular Ion Peak: The primary peak expected is the protonated molecule [M+H]⁺ at m/z = 141.1133 (for C₇H₁₃N₂O⁺). The observation of this peak, especially with high resolution, is strong evidence for the correct molecular formula.
-
Key Fragments: Common fragmentation patterns for N-alkyl pyrazoles involve cleavage of the alkyl chain.[15][16] Expect to see fragments corresponding to the loss of water (-18) from the molecular ion, or cleavage of the butyl group.
Comparative Analysis: Differentiating from Key Impurities
The true test of purity lies in the ability to distinguish the desired product from plausible alternatives.
| Compound | Key Differentiating Spectroscopic Feature |
| 2-(1H-pyrazol-1-yl)butan-1-ol (Target) | ¹H NMR: Three distinct pyrazole protons (~7.5, 7.4, 6.2 ppm). ¹³C NMR: 7 unique carbon signals. |
| Unreacted Pyrazole | ¹H NMR: Two signals, a 2H triplet for H-3/5 and a 1H quintet for H-4. Very simple spectrum. |
| 1,2-Epoxybutane (Starting Material) | FT-IR: Absence of broad O-H stretch. Presence of characteristic epoxide C-O stretch (~1250 cm⁻¹). ¹H NMR: Complex signals in the 2.5-3.0 ppm range. |
| 2-(2H-pyrazol-2-yl)butan-1-ol (Regioisomer) | ¹H NMR: Due to symmetry, only two pyrazole proton signals are expected: a 2H doublet for H-3/5 and a 1H triplet for H-4. This is a critical distinction from the 3-proton pattern of the target 1H-isomer. |
Advanced Analysis: Chiral Purity
Since 2-(1H-pyrazol-1-yl)butan-1-ol is a chiral molecule, confirming its enantiomeric purity (or enantiomeric excess, e.e.) is crucial, especially in a pharmaceutical context.[4][17]
-
Chiral HPLC: This is the gold standard. The compound is run on a high-performance liquid chromatography system equipped with a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their quantification.
-
NMR with Chiral Derivatizing Agents: The alcohol can be reacted with a chiral agent like Mosher's acid chloride (MTPA-Cl) to form diastereomeric esters.[18] The NMR signals of these diastereomers (e.g., the methyl or methoxy signals) will be distinct and can be integrated to determine the enantiomeric ratio.
Conclusion
The confirmation of purity for a synthesized compound like 2-(1H-pyrazol-1-yl)butan-1-ol is a systematic process of evidence accumulation. A logical workflow, beginning with careful synthesis and purification, followed by a multi-technique spectroscopic analysis, is essential. By comparing the integrated data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry against theoretically predicted values and the profiles of potential impurities, researchers can confidently establish the identity and purity of their target molecule. This rigorous validation is the bedrock upon which reliable and reproducible scientific research in drug development and materials science is built.
References
- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
- Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. RSC Publishing.
- BenchChem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem.
- BenchChem. A Researcher's Guide to Purity Assessment of Chiral Alcohols. BenchChem.
- The Journal of Physical Chemistry A. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.
- PMC. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. NIH.
- PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. NIH.
- BenchChem.
- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- The Journal of Organic Chemistry. A new reagent for the determination of the optical purity of primary, secondary, and tertiary chiral alcohols and of thiols.
- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- JOCPR.
- PMC.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- SK pharmteco.
- 194 recent advances in the synthesis of new pyrazole deriv
- ResearchGate. Optical purity determination of chiral alcohols by analysis of their MOA or MTPA esters.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327).
- 5 Combin
- NIH.
- Doc Brown's Chemistry.
- ResearchGate. (PDF)
- Doc Brown's Chemistry. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes.
- Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skpharmteco.com [skpharmteco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327) [hmdb.ca]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating In Vitro Efficacy with In Vivo Models for Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to bedside is fraught with challenges. A critical juncture in this path is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth technical comparison of methodologies for the cross-validation of in vitro and in vivo data, with a specific focus on the versatile class of pyrazole compounds. Drawing from field-proven insights, this document will not only detail experimental protocols but also delve into the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Part 1: In Vitro Assessment of Pyrazole Compounds – Foundational Efficacy and Mechanistic Insights
Initial screening of novel pyrazole compounds invariably begins with a battery of in vitro assays. These cell-free or cell-based experiments provide the first glimpse into a compound's biological activity, potency, and mechanism of action.
Foundational In Vitro Assay: Cytotoxicity Assessment via MTT Assay
A fundamental and widely adopted method to assess the anticancer potential of pyrazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[5][6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% sodium dodecyl sulfate and 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the cell viability against the logarithm of the compound concentration.
Mechanistic In Vitro Assays: Unraveling the Mode of Action
Beyond general cytotoxicity, it is crucial to understand how a pyrazole compound exerts its effect. This is achieved through specific mechanistic assays.
-
Enzyme Inhibition Assays: For anti-inflammatory pyrazoles, determining the inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes is paramount.[7][8][9] These assays typically involve measuring the production of prostaglandins from arachidonic acid in the presence of the test compound. The IC₅₀ values for each isoform provide insights into the compound's potency and selectivity.[7][9]
-
Kinase Inhibition Assays: Many anticancer pyrazoles function as kinase inhibitors.[10] In vitro kinase assays can quantify the compound's ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[10][11]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to determine if the cytotoxic effects of a pyrazole compound are due to the induction of apoptosis or cell cycle arrest.
Table 1: Representative In Vitro Cytotoxicity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Target(s) | In Vitro IC₅₀ (µM) | Reference |
| Compound 6c | SK-MEL-28 (Melanoma) | Tubulin | 3.46 | [4] |
| Compound 25 | HT29 (Colon) | VEGFR-2 | 3.17 | [10] |
| Compound 29 | HepG2 (Liver) | CDK2 | 10.05 | [12] |
| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [10] |
| Compound 71 | HeLa (Cervical) | COX-2 | 0.34 | [12] |
Part 2: In Vivo Validation – Translating In Vitro Promise into Preclinical Efficacy
While in vitro assays are indispensable for initial screening and mechanistic studies, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate a compound's true therapeutic potential, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
In Vivo Model for Anticancer Pyrazoles: The Human Tumor Xenograft Model
The human tumor xenograft model is a widely used in vivo platform to assess the antitumor efficacy of novel compounds.[13][14][15][16] This involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.
Experimental Protocol: Subcutaneous Human Tumor Xenograft Model
-
Cell Preparation: Culture human cancer cells (e.g., HeLa) to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[14]
-
Animal Handling and Cell Implantation: Use 6-8 week old female athymic nude mice. Anesthetize the mouse and disinfect the injection site on the flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[14]
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (typically 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W² x L) / 2, where W is the width and L is the length.[14]
-
Compound Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Prepare the pyrazole compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[17] Administer the compound according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). The primary efficacy endpoint is often tumor growth inhibition.
In Vivo Model for Anti-inflammatory Pyrazoles: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for one week. On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin), and pyrazole compound treatment groups.[19]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]
-
Compound Administration: Administer the pyrazole compound or control substances via the desired route (e.g., oral gavage) one hour before the carrageenan injection.[19]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[19][20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Part 3: The Crucial Cross-Validation – Correlating In Vitro and In Vivo Data
The ultimate goal of this multi-step evaluation is to establish a robust in vitro-in vivo correlation (IVIVC). A strong IVIVC allows for the use of in vitro data to predict in vivo performance, which can significantly streamline the drug development process.
Quantitative Data Comparison
The most direct way to cross-validate is to compare the in vitro potency (e.g., IC₅₀) with the in vivo efficacy (e.g., tumor growth inhibition or reduction in paw edema). While a direct linear correlation is not always observed due to the complexities of in vivo systems, a general trend should emerge where more potent compounds in vitro also demonstrate greater efficacy in vivo.
Table 2: Comparative In Vitro and In Vivo Data for Selected Pyrazole Compounds
| Compound ID | In Vitro Assay | In Vitro Potency (IC₅₀) | In Vivo Model | In Vivo Efficacy | Correlation Observation |
| Celecoxib | COX-2 Inhibition | 0.055 µM[9] | Carrageenan-induced paw edema | 72.1% edema inhibition[9] | High in vitro potency correlates with significant in vivo anti-inflammatory activity. |
| Compound 12a-l (series) | COX-2 Inhibition | 0.043–0.17 µM[9] | Carrageenan-induced paw edema | 16.9–87.9% edema inhibition[9] | The range of in vitro potencies is reflected in the range of in vivo efficacy. |
| Compound 6c | Cytotoxicity (SK-MEL-28) | 3.46 µM[4] | Melanoma Xenograft | In vivo tumor growth inhibition at low doses (5 mg/kg)[4] | Potent in vitro cytotoxicity translates to in vivo tumor growth inhibition. |
| Ferrocene-pyrazole hybrid 47c | Cytotoxicity (HCT-116) | 3.12 µM[11] | (Not specified) | Predicted to have anticancer activity | In vitro potency suggests potential for in vivo efficacy, requiring further validation. |
Mechanistic Correlation
Cross-validation should also extend to the mechanism of action. For instance, if a pyrazole compound is identified as a potent and selective COX-2 inhibitor in vitro, its in vivo anti-inflammatory effect should be consistent with this mechanism. This can be further validated by ex vivo analysis of tissues from the in vivo study, for example, by measuring prostaglandin levels in the inflamed paw tissue. For anticancer pyrazoles, the modulation of target signaling pathways observed in vitro should be confirmed in the tumor tissue from the xenograft model through techniques like Western blotting or immunohistochemistry.
Visualizing the Path to Validation
To provide a clearer understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated.
Figure 1: Experimental workflow for anticancer pyrazole evaluation.
Figure 2: Simplified signaling pathway of COX-2 in inflammation.
Conclusion: A Self-Validating Approach to Pyrazole Drug Discovery
The cross-validation of in vitro and in vivo data is not merely a procedural step but a foundational principle of robust drug discovery. For pyrazole compounds, with their vast therapeutic potential, this rigorous approach is paramount. By employing standardized and well-characterized in vitro assays and in vivo models, and by critically evaluating the correlation between the datasets, researchers can build a compelling and self-validating case for the clinical translation of their novel compounds. This guide provides the framework and detailed methodologies to bridge the gap between promising laboratory findings and tangible preclinical efficacy, ultimately accelerating the development of the next generation of pyrazole-based therapeutics.
References
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023-01-17). PubMed Central.
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025-08-06). ResearchGate. Retrieved from [Link]
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.). Benchchem.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). IJPPR.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (n.d.). PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PubMed Central.
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. (n.d.). Unknown Source.
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022-05-13). ResearchGate. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Inotiv. Retrieved from [Link]
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Unknown Source.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). PubMed Central.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). RSC Publishing. Retrieved from [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. (n.d.). PubMed Central.
- In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide - Benchchem. (n.d.). Benchchem.
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | ACS Omega. (2022-06-27). ACS Omega. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022-09-05). International journal of health sciences. Retrieved from [Link]
-
Correlation between COX‐2 inhibitory potency and antiproliferative... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (n.d.). PubMed Central.
- Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). PubMed Central.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed Central. (2022-05-20). PubMed Central.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (n.d.). PubMed Central.
- MTT (Assay protocol). (2023-02-22). Unknown Source.
-
COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed. (n.d.). PubMed. Retrieved from [Link]
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines - Benchchem. (n.d.). Benchchem.
-
In vitro COX-I & COX-II Enzyme Inhibition Data for compound - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery - Benchchem. (n.d.). Benchchem.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… - OUCI. (n.d.). OUCI. Retrieved from [Link]
-
LLC cells tumor xenograft model - Protocols.io. (n.d.). Protocols.io. Retrieved from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017-01-05). NIH. Retrieved from [Link]
-
Examples for pharmacologically important pyrazoles - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation - Growing Science. (2024-08-13). Growing Science. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Unknown Source. Retrieved from [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024-02-02). MDPI. Retrieved from [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LLC cells tumor xenograft model [protocols.io]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological macromolecules.[2] This has led to the development of a wide array of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4]
At the heart of designing novel therapeutics lies the crucial interplay between a drug molecule and its protein target. Molecular docking, a powerful in silico technique, allows us to predict and analyze these interactions at an atomic level, providing invaluable insights into the binding modes and affinities of potential drug candidates.[5] This guide offers a comprehensive comparison of the in silico performance of various pyrazole derivatives against therapeutically relevant protein targets, supported by validating experimental data. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip researchers with the knowledge to conduct their own robust comparative docking studies.
Core Principles of a Self-Validating Docking Workflow
A trustworthy docking study is a self-validating system. This means that the computational protocol must be validated by its ability to reproduce known experimental results before it can be reliably applied to predict the behavior of novel compounds. The workflow presented here is designed around this principle.
Caption: A self-validating molecular docking workflow.
Experimental Methodologies: A Step-by-Step Guide
Part 1: In Silico Molecular Docking Protocol using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study of pyrazole derivatives with their target enzymes using AutoDock Vina, a widely used open-source docking program.[6]
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing extraneous molecules and adding necessary parameters.
-
Procedure:
-
Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will consider:
-
Using molecular visualization software such as PyMOL or AutoDock Tools, remove water molecules and any co-crystallized ligands or ions from the PDB file.[6]
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the pyrazole derivative and prepare it for docking.
-
Procedure:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, typically centered on the active site of the enzyme.
-
Procedure:
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Identify the active site of the enzyme. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the coordinates of that ligand.
-
Define the dimensions and center of the grid box to encompass the entire active site with some surrounding space.
-
4. Molecular Docking with AutoDock Vina:
-
Objective: To perform the docking simulation to predict the binding pose and affinity of the ligand.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
5. Validation of the Docking Protocol:
-
Objective: To ensure the reliability of the docking protocol.
-
Procedure:
-
For a protein with a co-crystallized ligand, extract the ligand and re-dock it into the protein's active site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14]
-
6. Analysis of Results:
-
Objective: To interpret the docking results and identify key interactions.
-
Procedure:
-
Analyze the docking output to identify the best binding pose for each ligand based on the docking score (binding affinity).
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to understand the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Part 2: In Vitro Enzyme Inhibition Assays
A. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]
-
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, and solutions of the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test pyrazole derivatives.[4][15]
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add the test pyrazole derivative at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Measure the absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
B. VEGFR-2 Kinase Assay
-
Principle: This luminescence-based assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.[16][17]
-
Procedure:
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[18]
-
Assay Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test pyrazole derivative at various concentrations.
-
Reaction Initiation: Add ATP and the substrate to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Signal Generation: After incubation, add a detection reagent (e.g., Kinase-Glo® Max) that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[18]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]
-
Comparative Analysis of Pyrazole Derivatives
Case Study 1: Pyrazole Derivatives as COX-2 Inhibitors
Many pyrazole derivatives have been developed as selective COX-2 inhibitors, offering anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19] A key structural feature for COX-2 selectivity is the presence of a sulfonamide or a similar group that can interact with a side pocket in the COX-2 active site, which is not readily accessible in COX-1.[20]
| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interactions & Rationale |
| Celecoxib (Reference) | COX-2 | -10.19 | 0.29 | The sulfonamide group forms hydrogen bonds with His90 and Arg513 in the COX-2 side pocket, a key interaction for selectivity.[20][21] |
| Trimethoxy Derivative 5f | COX-2 | -9.85 | 1.50 | The trimethoxyphenyl group occupies the hydrophobic channel of the active site, while the pyrazolone core interacts with key residues.[20] |
| Trimethoxy Derivative 6f | COX-2 | -9.92 | 1.15 | Similar to 5f, with the aminopyrazole scaffold showing slightly different hydrogen bonding patterns.[20] |
| Benzothiophen-2-yl Pyrazole 149 | COX-2 | Not Reported | 0.01 | The bulky benzothiophene group likely enhances binding affinity within the active site. The carboxylic acid can form crucial interactions.[22] |
Case Study 2: Pyrazole Derivatives as Kinase Inhibitors
The pyrazole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interactions & Rationale |
| Sorafenib Analog (Reference) | VEGFR-2 | -9.5 to -10.5 | ~0.1 | The pyrazole ring often acts as a hinge binder, forming hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys919 in VEGFR-2).[9][10] |
| Pyrazole Derivative 21 | Aurora A Kinase | Not Reported | 0.16 | The pyrazole core likely interacts with the hinge region of Aurora A, while other substituents explore adjacent pockets to enhance potency and selectivity.[3] |
| Pyrazole Derivative 6 | Aurora A Kinase | Not Reported | 0.16 | The nitro group on this derivative was found to be optimal for activity, suggesting it forms favorable interactions within the binding site.[3] |
| Pyrazole Derivative 17 | Checkpoint Kinase 2 | Not Reported | 10.4 | The specific substitution pattern on the pyrazole ring dictates the selectivity and potency against different kinases.[3] |
Discussion: Bridging In Silico Predictions with Experimental Realities
The data presented in the comparison tables highlights a generally good correlation between the predicted binding affinities from molecular docking and the experimentally determined inhibitory activities. For instance, compounds with lower (more favorable) docking scores tend to have lower IC50 values, indicating higher potency.
Structure-Activity Relationships (SAR):
-
For COX-2 Inhibitors: The presence and nature of a substituent at the N1 position of the pyrazole ring and a para-sulfonamoylphenyl group at C5 are critical for selective COX-2 inhibition. The sulfonamide group's ability to bind to the secondary pocket of COX-2 is a well-established principle for achieving selectivity over COX-1.[19][20]
-
For Kinase Inhibitors: The pyrazole scaffold serves as an excellent bioisostere for other hinge-binding motifs.[2] Substitutions on the pyrazole ring can be tailored to exploit specific sub-pockets within the ATP-binding site of different kinases, thereby tuning the selectivity and potency of the inhibitor. For example, bulky hydrophobic groups can enhance binding to kinases with larger hydrophobic pockets, while the introduction of hydrogen bond donors or acceptors can lead to interactions with specific amino acid residues.[3][23]
It is crucial to acknowledge that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation. Factors such as protein flexibility, solvation effects, and the limitations of scoring functions can influence the accuracy of the predictions. Therefore, a robust drug discovery program should integrate computational methods with experimental assays in an iterative cycle of design, synthesis, and testing.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole derivatives. By adhering to a self-validating workflow that integrates in silico predictions with in vitro experimental data, researchers can confidently assess the potential of novel pyrazole-based compounds as inhibitors of various therapeutic targets. The case studies on COX-2 and kinase inhibitors demonstrate the power of this approach in elucidating structure-activity relationships and guiding the rational design of more potent and selective drug candidates. The continued application of these principles will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based pharmaceuticals.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
-
ACS Omega. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. [Link]
- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- American Chemical Society. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD.
-
MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
RCSB PDB. (1996). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
-
RCSB PDB. (1998). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
-
Wikipedia. (n.d.). Aurora kinase A. [Link]
-
ResearchGate. (2021). Three-dimensional structure of human cyclooxygenase (hCOX)-1. [Link]
-
RCSB PDB. (2024). 8JF4: The crystal structure of human AURKA kinase domain in complex with AURKA-compound 9. [Link]
-
RCSB PDB. (2004). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. [Link]
-
RCSB PDB. (2025). 9JJ5: CDK2 and its inhibitor DC56. [Link]
-
IntechOpen. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]
-
PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
-
RCSB PDB. (2003). 1MQ4: Crystal Structure of Aurora-A Protein Kinase. [Link]
-
ResearchGate. (2019). (PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]
-
ResearchGate. (n.d.). Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase.... [Link]
-
ResearchGate. (n.d.). Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code:.... [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
PubMed Central. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
PubMed Central. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
RCSB PDB. (2014). 4O0S: Crystal structures of human kinase Aurora A. [Link]
-
Bentham Science. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. [Link]
-
MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
-
PubMed Central. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link]
-
RCSB PDB. (2020). 6Y3C: Human COX-1 Crystal Structure. [Link]
-
PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. [Link]
-
Scribd. (n.d.). Dados Da Cox2 | PDF | Protein Data Bank | National Institutes Of Health. [Link]
-
NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link]
-
ResearchGate. (n.d.). Steps involved in docking process. The process involves selection of.... [Link]
-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
ResearchGate. (n.d.). Docking and binding pattern into COX-2 active site (PDB 1CX2) of Target.... [Link]
-
ResearchGate. (n.d.). Relationship between experimental IC50 values, predicted IC50 values of.... [Link]
-
YouTube. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry). [Link]
-
MDPI. (2020). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]
Sources
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rcsb.org [rcsb.org]
- 6. kapsid.com [kapsid.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Enantiomeric Excess of Chirally Resolved 2-(1H-pyrazol-1-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules such as 2-(1H-pyrazol-1-yl)butan-1-ol, a versatile building block in medicinal chemistry, rigorous and validated analytical methods are imperative to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for validating the enantiomeric excess of this chiral alcohol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
The Criticality of Enantiomeric Excess in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, regulatory authorities worldwide mandate the stereospecific analysis of chiral drugs. The accurate measurement of enantiomeric excess, which quantifies the purity of a single enantiomer in a mixture, is a non-negotiable aspect of quality control and regulatory compliance.
Comparative Analysis of Analytical Methodologies
The validation of the enantiomeric excess of 2-(1H-pyrazol-1-yl)butan-1-ol can be approached through several robust analytical techniques. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the desired level of precision.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs). The separation is achieved through differential interactions between the enantiomers and the chiral environment of the CSP.
Expertise & Experience: For a molecule like 2-(1H-pyrazol-1-yl)butan-1-ol, which contains a hydroxyl group and a pyrazole moiety capable of hydrogen bonding and π-π interactions, polysaccharide-based CSPs are an excellent starting point.[1] These CSPs, such as those derived from amylose or cellulose, offer a broad range of chiral recognition mechanisms. The selection of the mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier (normal phase mode) or a polar organic solvent (polar organic mode), is critical for optimizing the separation. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and resolution.
Trustworthiness: A well-developed chiral HPLC method provides a self-validating system. Baseline resolution of the enantiomeric peaks allows for accurate integration and, consequently, a reliable determination of the enantiomeric excess. System suitability tests, including resolution, tailing factor, and repeatability of injections, are performed to ensure the method's ongoing validity.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. SFC utilizes supercritical carbon dioxide as the primary mobile phase component, which has low viscosity and high diffusivity, leading to faster separations and lower backpressure.
Expertise & Experience: The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are also highly effective in SFC. The addition of a small percentage of an alcohol co-solvent is typically required to modulate the polarity of the mobile phase and achieve separation. For 2-(1H-pyrazol-1-yl)butan-1-ol, the basic nitrogen of the pyrazole ring may interact favorably with the acidic sites on some CSPs, and the alcohol group can form hydrogen bonds. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster equilibration times, making SFC ideal for high-throughput screening.[2]
Trustworthiness: Similar to HPLC, a validated chiral SFC method provides high confidence in the determined enantiomeric excess. The sharp, symmetrical peaks often obtained in SFC can lead to improved integration accuracy. Method validation would include parameters such as linearity, precision, accuracy, and robustness.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. The addition of a chiral solvating agent to a solution of the enantiomeric mixture forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to the splitting of specific NMR signals for each enantiomer.
Expertise & Experience: For a chiral alcohol like 2-(1H-pyrazol-1-yl)butan-1-ol, various chiral solvating agents can be employed, including metal-based complexes or organic molecules with chiral cavities.[3][4] The hydroxyl proton or protons on the carbon adjacent to the chiral center are often the most sensitive to the formation of diastereomeric complexes and will exhibit the largest chemical shift difference (ΔΔδ). The magnitude of this splitting is dependent on the CSA, solvent, temperature, and the concentration of both the analyte and the CSA. This technique is particularly useful as it provides a direct measure of the enantiomeric ratio from the integration of the separated signals in a single spectrum.[5]
Trustworthiness: The accuracy of the ee determination by NMR is directly related to the baseline resolution of the signals corresponding to the two enantiomers. It is crucial to ensure that the signals are well-separated and can be accurately integrated. A key advantage is that this method is less susceptible to issues related to the solubility or stability of the analyte on a chromatographic column.
Performance Comparison
| Parameter | Chiral HPLC | Chiral SFC | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning on a chiral stationary phase | Differential partitioning on a chiral stationary phase in a supercritical fluid mobile phase | Formation of transient diastereomeric complexes in solution |
| Speed | Moderate | Fast to Very Fast | Fast (for sample preparation and data acquisition) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2, small amount of co-solvent) | Low (deuterated solvents) |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Moderate to Low (requires higher sample concentration) |
| Throughput | Moderate | High | High (with autosampler) |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can require screening of multiple CSAs and conditions |
| Sample Preparation | Simple dissolution | Simple dissolution | Simple mixing of analyte and CSA |
| Instrumentation | Widely available | Becoming more common | Widely available |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent (dependent on signal resolution) |
Experimental Protocols
Protocol 1: Chiral HPLC Method
Objective: To determine the enantiomeric excess of 2-(1H-pyrazol-1-yl)butan-1-ol using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Lux Cellulose-2 or Lux Amylose-2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane and Ethanol (EtOH)
-
Sample: 2-(1H-pyrazol-1-yl)butan-1-ol (racemic standard and test sample) dissolved in mobile phase at ~1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-Hexane:EtOH) at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers.
-
Optimization: Adjust the ratio of n-Hexane to EtOH to achieve baseline separation (Rs > 1.5). A higher percentage of EtOH will generally decrease retention times.
-
Sample Analysis: Inject the test sample under the optimized conditions.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Protocol 2: Chiral SFC Method
Objective: To rapidly determine the enantiomeric excess of 2-(1H-pyrazol-1-yl)butan-1-ol using chiral SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Materials:
-
Chiral Column: Lux Cellulose-2 or Lux Amylose-2 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ and Methanol (MeOH) as a co-solvent.
-
Sample: 2-(1H-pyrazol-1-yl)butan-1-ol dissolved in MeOH at ~1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase (e.g., 85:15 CO₂:MeOH) at a flow rate of 3.0 mL/min and a back-pressure of 150 bar.
-
Injection: Inject 5 µL of the racemic standard.
-
Optimization: Adjust the percentage of the MeOH co-solvent to optimize resolution and analysis time.
-
Sample Analysis: Inject the test sample under the optimized conditions.
-
Data Analysis: Calculate the enantiomeric excess as described in the HPLC protocol.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 2-(1H-pyrazol-1-yl)butan-1-ol by ¹H NMR using a chiral solvating agent.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).
Materials:
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable chiral lanthanide shift reagent.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample: 2-(1H-pyrazol-1-yl)butan-1-ol.
Procedure:
-
Reference Spectrum: Dissolve ~5-10 mg of the 2-(1H-pyrazol-1-yl)butan-1-ol sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Addition of CSA: To the same NMR tube, add a molar equivalent of the chiral solvating agent (e.g., BINOL).
-
Spectrum Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal (e.g., the proton on the carbon bearing the hydroxyl group or the hydroxyl proton itself) that has split into two distinct signals corresponding to the two enantiomers.
-
Quantification: Carefully integrate the two separated signals. Calculate the enantiomeric excess from the ratio of the integrals.
Visualization of Workflows
Caption: Chiral HPLC workflow for ee determination.
Caption: Chiral SFC workflow for ee determination.
Caption: NMR with CSA workflow for ee determination.
Conclusion
The validation of the enantiomeric excess of 2-(1H-pyrazol-1-yl)butan-1-ol is a critical analytical task that can be reliably accomplished using chiral HPLC, chiral SFC, or NMR spectroscopy with chiral solvating agents. Chiral HPLC remains the gold standard due to its robustness and wide applicability. Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput applications. NMR spectroscopy provides a rapid, non-separative method that is complementary to chromatographic techniques. The choice of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of analytical detail. For all methods, rigorous validation is essential to ensure the accuracy and reliability of the enantiomeric excess determination.
References
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
-
El-Behairy, M. F., Hassan, R. M., & Abdallah, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26685–26694. [Link]
-
Li, X., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. [Link]
-
Kim, J., et al. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. Chem, 5(10), 2723-2735. [Link]
-
Abdel-Magid, A. F. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). NMR Chiral solvating agents. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589-1608. [Link]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543. [Link]
-
Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12879-12891. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
Cirri, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(16), 4993. [Link]
-
Various Authors. (2016). Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? ResearchGate. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 143-150. [Link]
-
Romero-Fernández, M., et al. (2020). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-4-Phenylbutan-2-Amine. ChemCatChem, 12(21), 5438-5442. [Link]
-
Vander Heyden, Y., & Mangelings, D. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
Sources
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Correlating Computational Predictions with Experimental Results for Pyrazole Bioactivity
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The versatility of the pyrazole scaffold allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.[6] In the contemporary drug discovery landscape, the integration of computational methods to predict the bioactivity of these derivatives has become indispensable.[7][8] This guide provides a comprehensive comparison of computational predictions with experimental results for pyrazole bioactivity, offering insights into the synergies between in silico and in vitro approaches.
The core principle of this integrated approach is to leverage computational tools to screen vast virtual libraries of pyrazole derivatives, prioritizing a manageable number of candidates for synthesis and experimental validation.[9] This not only accelerates the discovery pipeline but also provides a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. Herein, we will delve into the methodologies of both computational prediction and experimental validation, present a comparative analysis of their outcomes, and provide detailed protocols for key techniques.
The Computational Arm: Predicting Bioactivity with Precision
Computational chemistry offers a powerful lens through which we can predict the biological activity of pyrazole derivatives before they are ever synthesized.[7] These methods can be broadly categorized into structure-based and ligand-based approaches.[9]
Structure-Based Approaches: The Power of Molecular Docking
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking is a powerful tool to predict the binding affinity and orientation of a pyrazole derivative within the target's active site.[10][11] This technique simulates the interaction between the ligand (the pyrazole compound) and the protein, providing a binding energy score that can be correlated with biological activity.[12] A lower binding energy generally suggests a more stable and potent interaction.
Ligand-Based Approaches: Learning from Known Actives with QSAR
In the absence of a known 3D structure of the target, Quantitative Structure-Activity Relationship (QSAR) models can be employed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their experimentally determined biological activities.[13][14] By analyzing a dataset of pyrazole derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds.[15] The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.[16]
The Experimental Frontline: Validating Predictions in the Laboratory
Experimental validation is the crucial step to confirm the in silico predictions and determine the true biological activity of the synthesized pyrazole derivatives. A variety of assays are employed depending on the therapeutic target.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assays
To assess the antibacterial or antifungal potential of pyrazole derivatives, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[17][18] This assay determines the lowest concentration of a compound that visibly inhibits the growth of a particular microorganism.[19] The results are typically reported in micrograms per milliliter (µg/mL) or micromolar (µM).
Anticancer Activity: Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][16] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[20] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[3][21]
Comparative Analysis: Where Computation Meets Experiment
The true power of this integrated approach lies in the correlation between computational predictions and experimental outcomes. The following table presents a curated selection of data from various studies on pyrazole derivatives, showcasing the relationship between predicted binding energies from molecular docking, predicted pIC50 values from QSAR models, and experimentally determined IC50 and MIC values.
| Compound ID | Target | Computational Method | Predicted Value | Experimental Assay | Experimental Value | Reference |
| Pyrazole Derivative A | EGFR | Molecular Docking | -8.31 kcal/mol | MTT Assay (MCF-7) | 16.37 µg/mL | [22] |
| Pyrazole Derivative B | EGFR | Molecular Docking | -10.9 kcal/mol | EGFR Inhibition Assay | - | [23] |
| Pyrazole-benzimidazolone 12 | HPPD | Molecular Docking | -10.6 kcal/mol | - | - | [24] |
| Pyrazole Derivative 4 | Ovarian Cancer Cell Line (A2780) | 2D-QSAR | pIC50: 8.57 µM | - | - | [15] |
| Pyrazole Derivative 3j | SH-SY5Y Neuroblastoma | - | - | Cytotoxicity Assay | IC50: 19.18 µg/mL | [21] |
| Pyrazole Derivative 3f | JAK1, JAK2, JAK3 | - | - | Protein Kinase Inhibition | IC50: 3.4, 2.2, 3.5 nM | [25] |
| Pyrazole-carboxamide 6a | hCA I, hCA II | Molecular Docking | - | Enzyme Inhibition | Ki: 0.063 µM, 0.007 µM | [26] |
| Pyrazoline B | BT-474 Breast Cancer | Molecular Docking | - | Proliferation Assay | - | [27] |
Interpreting the Correlation:
As evidenced by the data, there is often a strong qualitative correlation between computational predictions and experimental results. Compounds with lower predicted binding energies or higher predicted pIC50 values tend to exhibit greater potency in experimental assays. However, it is crucial to acknowledge that this correlation is not always perfectly linear.[28] Factors such as the accuracy of the computational model, the complexity of the biological system, and the pharmacokinetic properties of the compounds can influence the degree of correlation.[29]
Experimental Protocols
To ensure the reproducibility and reliability of the data, detailed and validated protocols are essential.
Experimental Workflow: From Virtual Screening to Biological Validation
Caption: A streamlined workflow illustrating the synergy between computational and experimental phases in pyrazole bioactivity studies.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[13]
-
Add polar hydrogens and assign Kollman charges to the receptor using software like AutoDock Tools (ADT).[10]
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software and convert it to a 3D structure.
-
Optimize the geometry of the ligand using a suitable force field.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using ADT.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space (grid box) for docking, which should encompass the active site of the receptor. The coordinates of the grid box can be determined based on the position of a known co-crystallized ligand or by using active site prediction servers.[3]
-
-
Docking Simulation:
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results using molecular visualization software (e.g., PyMOL, ChimeraX) to analyze the interactions between the pyrazole derivative and the active site residues of the protein.[10]
-
Protocol 2: MTT Assay for Anticancer Activity
This protocol outlines the steps for performing an MTT assay to determine the cytotoxicity of pyrazole derivatives against a cancer cell line.
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway Visualization: Pyrazole Derivatives Targeting the JAK-STAT Pathway
Several pyrazole derivatives have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK-STAT signaling pathway.[25][30] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[22][31]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative, preventing downstream gene transcription and cellular responses.
Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery
The integration of computational predictions and experimental validation represents a paradigm shift in the discovery of novel pyrazole-based therapeutics. This synergistic approach allows for a more rational and efficient exploration of the vast chemical space of pyrazole derivatives. While computational methods provide invaluable guidance in prioritizing candidates and understanding SAR, experimental assays remain the definitive measure of biological activity. As both computational algorithms and experimental techniques continue to evolve, the correlation between in silico predictions and in vitro results is expected to become even more robust, further accelerating the journey from pyrazole scaffold to life-saving medicine. The principles and protocols outlined in this guide serve as a foundational framework for researchers, scientists, and drug development professionals to effectively navigate this exciting and productive intersection of computational and experimental science.
References
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). [Source not further specified].
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Pyrazole derivatives showing antimicrobial activity. (2025). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities. (2016). National Center for Biotechnology Information. [Link]
-
3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors. (2023). Royal Society of Chemistry. [Link]
-
Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. (2021). ResearchGate. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). National Center for Biotechnology Information. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2023). Global Journal of Bio-Science and Biotechnology. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). National Center for Biotechnology Information. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Center for Biotechnology Information. [Link]
-
Computational Methods in Drug Discovery. (2014). National Center for Biotechnology Information. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). American Chemical Society Publications. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Center for Biotechnology Information. [Link]
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). [Source not further specified].
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2019). [Source not further specified].
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Center for Biotechnology Information. [Link]
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. (2025). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Computational Methods in Drug Discovery and Development. (2024). ResearchGate. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2021). Taylor & Francis Online. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]
-
Computational Methods in Drug Discovery. (2014). National Center for Biotechnology Information. [Link]
-
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023). Frontiers in Immunology. [Link]
-
Automating Study Reports in Pharma: A Technical Guide. (2023). IntuitionLabs. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]
- Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). [Source not further specified].
-
Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. (2021). American Chemical Society Publications. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. (2022). MDPI. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (2023). ResearchGate. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2023). National Center for Biotechnology Information. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. [Link]
Sources
- 1. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT Assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. bmglabtech.com [bmglabtech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. rjpbcs.com [rjpbcs.com]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regulation – CADD [cadd.crumblearn.org]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 29. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-(1H-pyrazol-1-yl)butan-1-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(1H-pyrazol-1-yl)butan-1-ol. As a compound combining a biologically active pyrazole moiety with a flammable butanol component, meticulous adherence to proper waste management protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Compound: Hazard Profile and Considerations
A thorough understanding of the chemical nature of 2-(1H-pyrazol-1-yl)butan-1-ol is fundamental to appreciating the rationale behind the prescribed disposal procedures. This compound possesses a dual chemical character:
-
The Butan-1-ol Moiety: The butanol portion of the molecule renders it a flammable liquid.[5][6][7][8] Vapors may be irritating to the respiratory tract and can cause drowsiness or dizziness.[5][7][9] Furthermore, butanol is harmful if swallowed and can cause serious eye irritation.[5][7][9] These properties dictate that the compound be handled as a flammable and potentially toxic substance.
Due to this combined hazard profile, 2-(1H-pyrazol-1-yl)butan-1-ol must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [10][11]
Pre-Disposal: In-Lab Waste Segregation and Accumulation
Proper waste management begins at the point of generation. Adherence to systematic segregation and accumulation procedures within the laboratory is the first line of defense against accidental exposure and environmental contamination.
Waste Container Selection and Labeling
Container Selection:
-
Utilize a designated, leak-proof container made of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[12]
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[5]
Labeling:
Proper labeling is a critical safety and compliance requirement. The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "[13]
-
The full chemical name: "2-(1H-pyrazol-1-yl)butan-1-ol "
-
The approximate concentration and volume of the waste.
-
The primary hazards associated with the waste: "Flammable Liquid " and "Potentially Bioactive ".
-
The date on which waste was first added to the container (accumulation start date).[14]
-
The name and contact information of the responsible researcher or laboratory.
Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[10][13]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[15]
-
It should be a well-ventilated area, such as a chemical fume hood, away from sources of ignition like heat, sparks, or open flames.[16][17]
-
Incompatible waste streams must be segregated to prevent accidental reactions.[12]
The following diagram illustrates the workflow for in-lab waste accumulation:
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. imjhealth.org [imjhealth.org]
- 5. gustavus.edu [gustavus.edu]
- 6. fishersci.com [fishersci.com]
- 7. opcw.org [opcw.org]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. epa.gov [epa.gov]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. scienceready.com.au [scienceready.com.au]
A Comprehensive Guide to the Safe Handling of 2-(1H-pyrazol-1-yl)butan-1-ol
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-(1H-pyrazol-1-yl)butan-1-ol was not publicly available. The following procedural guide is synthesized from safety data for structurally analogous compounds, including pyrazole derivatives and butan-1-ol, to establish a high margin of safety. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific facilities and location. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
2-(1H-pyrazol-1-yl)butan-1-ol is a bifunctional molecule containing both a pyrazole ring and a butanol chain. While specific toxicological data is not available, a conservative risk assessment can be conducted by evaluating the hazards associated with its constituent chemical classes.
-
Pyrazole Derivatives: This class of compounds can range in toxicity. Some are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Certain pyrazole derivatives can also be harmful to aquatic life.[1]
-
Butan-1-ol: This is a well-characterized solvent with known hazards. It is a flammable liquid and vapor, is harmful if ingested, and causes significant skin and serious eye irritation.[3][4][5][6][7] Inhalation of butan-1-ol vapors can lead to respiratory tract irritation, drowsiness, and dizziness.[3][4][5][6][7]
Based on this information, it is prudent to handle 2-(1H-pyrazol-1-yl)butan-1-ol as a substance that is potentially flammable, harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-(1H-pyrazol-1-yl)butan-1-ol.
| Situation | Required Personal Protective Equipment |
| General Laboratory Use | Safety glasses with side shields, a standard laboratory coat, and nitrile gloves. |
| Dispensing/Weighing | Chemical safety goggles, a face shield, a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and closed-toe shoes.[8] |
| Risk of Splash or Aerosol Generation | Chemical safety goggles, a face shield, a chemical-resistant apron over a lab coat, and double gloving (nitrile or neoprene). Respiratory protection may be necessary if ventilation is inadequate.[8] |
| Emergency (Spill or Fire) | A self-contained breathing apparatus (SCBA), a fully encapsulated chemical-resistant suit, and chemical-resistant boots.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks during the handling of 2-(1H-pyrazol-1-yl)butan-1-ol.
Engineering Controls and a Safe Work Environment
-
Ventilation: Always handle 2-(1H-pyrazol-1-yl)butan-1-ol in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[8]
-
Ignition Sources: Due to the potential flammability of the butanol moiety, keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[3][5][10]
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of 2-(1H-pyrazol-1-yl)butan-1-ol, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 2-(1H-pyrazol-1-yl)butan-1-ol.
Personal Hygiene
-
After handling the chemical and before leaving the laboratory, wash your hands thoroughly with soap and water.[8]
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2-(1H-pyrazol-1-yl)butan-1-ol and associated waste is a critical final step.
-
Waste Segregation: Never mix 2-(1H-pyrazol-1-yl)butan-1-ol waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][11]
-
Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings.[1]
-
Liquid Waste: Collect any solutions containing 2-(1H-pyrazol-1-yl)butan-1-ol in a labeled, leak-proof container designated for chemical waste. Avoid disposing of this chemical down the drain.[11]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[1]
-
Final Disposal: The ultimate disposal of 2-(1H-pyrazol-1-yl)butan-1-ol should be managed by a licensed professional waste disposal company, following all institutional, local, and national regulations.[1][3]
Emergency Procedures: Spill and Exposure Management
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
References
- Benchchem.
- Benchchem.
- Vulcanchem. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol.
- Sigma-Aldrich.
- Benchchem. Personal protective equipment for handling 4-(4-Iodophenyl)-1-butanol.
- ECHA. Substance Information Document - Butan-1-ol. (2024-07-25).
- J.T. Baker. MATERIAL SAFETY DATA SHEET - n-BUTYL ALCOHOL. (2011-08-26).
- Sigma-Aldrich.
- Safety Guideline. exposure controls/personal protection - n-Butanol.
- Opes.
- Fisher Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich.
- ScienceLab.com. Material Safety Data Sheet - 1-Butanol MSDS. (2005-10-10).
Sources
- 1. benchchem.com [benchchem.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. gustavus.edu [gustavus.edu]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. opcw.org [opcw.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glps-mi.safeschoolssds.com [glps-mi.safeschoolssds.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
